Technical Documentation Center

N-methyl-1-(propan-2-yl)azetidin-3-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-methyl-1-(propan-2-yl)azetidin-3-amine

Core Science & Biosynthesis

Foundational

N-methyl-1-(propan-2-yl)azetidin-3-amine synthesis pathways

N-Methyl-1-(propan-2-yl)azetidin-3-amine: Synthesis Pathways, Mechanistic Causality, and Protocol Standardization Executive Summary In modern medicinal chemistry, the azetidine ring has emerged as a privileged scaffold....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

N-Methyl-1-(propan-2-yl)azetidin-3-amine: Synthesis Pathways, Mechanistic Causality, and Protocol Standardization

Executive Summary

In modern medicinal chemistry, the azetidine ring has emerged as a privileged scaffold. Its high sp³ character and unique conformational constraints offer favorable physicochemical properties—such as improved aqueous solubility and metabolic stability—compared to planar aromatic analogs. Specifically, N-methyl-1-(propan-2-yl)azetidin-3-amine (also known as 1-isopropyl-N-methylazetidin-3-amine) serves as a critical diamine building block in the development of kinase inhibitors, GPCR ligands, and biologically active pyrimidine compounds[1].

This technical guide provides an in-depth, self-validating methodology for the synthesis of N-methyl-1-(propan-2-yl)azetidin-3-amine. By deconstructing the retrosynthetic logic and explaining the causality behind each experimental parameter, this whitepaper equips drug development professionals with a robust, scalable workflow.

Retrosynthetic Logic & Pathway Selection

The synthesis of 3-aminoazetidines avoids the direct functionalization of the highly strained, acid-sensitive azetidine core. Instead, the most reliable and scalable pathway relies on a three-step "activation-displacement" sequence starting from inexpensive, commercially available precursors[2].

  • Ring Formation: The foundational azetidine ring is constructed via the condensation of epichlorohydrin with isopropylamine.

  • Hydroxyl Activation: The resulting 1-isopropylazetidin-3-ol contains a secondary hydroxyl group, which is a poor leaving group. It must be converted into a highly reactive sulfonate ester (mesylate)[3].

  • Nucleophilic Amination: A bimolecular nucleophilic substitution (S_N2) with methylamine yields the final target[4].

SynthesisPathway A Epichlorohydrin + Isopropylamine B 1-Isopropylazetidin-3-ol A->B Cyclization (MeOH, Δ) C 1-Isopropylazetidin-3-yl methanesulfonate B->C MsCl, Et3N (DCM, 0°C) D N-Methyl-1-(propan-2-yl) azetidin-3-amine C->D MeNH2 (Sealed, 60°C)

Figure 1: Three-step synthetic pathway from epichlorohydrin to N-methyl-1-(propan-2-yl)azetidin-3-amine.

Step-by-Step Methodologies: A Self-Validating System

Step 1: Epoxide Ring Opening & Cyclization

Objective: Synthesis of 1-isopropylazetidin-3-ol. Causality: The reaction between a primary amine and epichlorohydrin initially forms a 1-chloro-3-(alkylamino)propan-2-ol intermediate. Strict temperature control during the addition phase is critical to prevent runaway exothermic epoxide opening and to minimize bis-alkylation side reactions[5]. Subsequent heating drives the intramolecular cyclization.

Protocol:

  • Initiation: Charge a reaction vessel with isopropylamine (1.2 eq) dissolved in methanol. Cool the solution to 0–5 °C using an ice bath.

  • Addition: Add epichlorohydrin (1.0 eq) dropwise over 1 hour. Crucial: Maintain the internal temperature below 10 °C to suppress the formation of di(3-chloro-2-hydroxypropyl)isopropylamine impurities[5].

  • Cyclization: Once addition is complete, attach a reflux condenser and heat the mixture to 65 °C for 24 hours.

  • In-Process Control (IPC): Analyze via LC-MS. The reaction is complete when the intermediate mass is consumed and the target mass ( m/z [M+H]⁺ = 116.1) stabilizes.

  • Workup: Concentrate the mixture in vacuo. Neutralize with 1M NaOH and extract with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield 1-isopropylazetidin-3-ol as a pale oil.

Step 2: Hydroxyl Activation (Mesylation)

Objective: Synthesis of 1-isopropylazetidin-3-yl methanesulfonate. Causality: The hydroxyl group at the C3 position must be transformed into a good leaving group. Methanesulfonyl chloride (MsCl) is preferred over p-toluenesulfonyl chloride (TsCl) due to superior atom economy and faster reaction kinetics at lower temperatures[3]. Triethylamine (Et₃N) acts as an acid scavenger to neutralize the HCl generated, preventing the acid-catalyzed ring-opening of the azetidine core.

Protocol:

  • Preparation: Dissolve 1-isopropylazetidin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition: Add Et₃N (1.5 eq) and cool the system to 0 °C.

  • Activation: Slowly add MsCl (1.2 eq) dissolved in a minimal amount of anhydrous DCM. Crucial: The dropwise addition at 0 °C prevents the elimination of the mesylate to form an azetine byproduct[3].

  • IPC: Stir for 2 hours at 0 °C to room temperature. Monitor by LC-MS for the disappearance of the alcohol and the appearance of the mesylate ( m/z [M+H]⁺ = 194.1).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate. The highly reactive mesylate intermediate should be used immediately in the next step without extensive purification.

Step 3: S_N2 Nucleophilic Amination

Objective: Synthesis of N-methyl-1-(propan-2-yl)azetidin-3-amine. Causality: The displacement of the mesylate by methylamine proceeds via an S_N2 mechanism. Because methylamine is a highly volatile gas/liquid, the reaction must be conducted in a sealed pressure vessel to keep the nucleophile in the liquid phase at the elevated temperatures required to overcome the activation energy of the sterically hindered secondary carbon[4].

Protocol:

  • Setup: Transfer the crude 1-isopropylazetidin-3-yl methanesulfonate (1.0 eq) into a heavy-walled pressure tube.

  • Amination: Add an excess of methylamine (5.0 eq, typically supplied as a 33% solution in absolute ethanol or 2M in THF). Seal the tube tightly.

  • Heating: Heat the sealed vessel to 60–80 °C for 12–16 hours behind a blast shield[4].

  • IPC: Cool the vessel to room temperature before opening. Monitor by LC-MS for the product peak ( m/z [M+H]⁺ = 129.1).

  • Purification: Concentrate the mixture to remove excess methylamine and solvent. Purify the crude residue via automated flash chromatography (DCM:MeOH with 1% Et₃N modifier) to yield the pure diamine.

Mechanistic Causality: S_N2 Displacement

The final step is governed by strict bimolecular nucleophilic substitution (S_N2) kinetics. While the azetidine ring is symmetrical (making stereochemical inversion invisible in the achiral product), the transition state requires the methylamine to approach from the anti-periplanar trajectory relative to the departing mesylate group.

Mechanism Step1 1. Activation Hydroxyl converted to mesylate (good leaving group) Step2 2. Nucleophilic Attack Methylamine approaches C3 carbon via backside Step1->Step2 Addition of MeNH2 Step3 3. Transition State Bimolecular (SN2) inversion of stereocenter Step2->Step3 Overcoming activation energy Step4 4. Product Isolation Secondary amine hydrochloride salt Step3->Step4 Departure of MsO-

Figure 2: Mechanistic progression of the SN2 displacement reaction at the azetidine C3 position.

Quantitative Data & Yield Analysis

To ensure reproducibility across different laboratory settings, the following table summarizes the expected quantitative metrics and self-validation targets for each synthetic step.

StepReaction PhaseKey ReagentsTemp (°C)Time (h)Expected Yield (%)IPC Target (LC-MS)
1 Ring CyclizationEpichlorohydrin, Isopropylamine0 to 652465–75%[M+H]⁺ = 116.1
2 MesylationMsCl, Et₃N, DCM0 to 252–4>90% (Crude)[M+H]⁺ = 194.1
3 AminationMeNH₂, EtOH or THF60 to 8012–1670–85%[M+H]⁺ = 129.1

Note: Overall isolated yields for the three-step sequence typically range from 40% to 57%, heavily dependent on the efficiency of the final chromatographic purification to remove residual S_N2 elimination byproducts.

Sources

Exploratory

physicochemical properties of N-methyl-1-(propan-2-yl)azetidin-3-amine

An In-depth Technical Guide A Physicochemical Framework for the Characterization of N-methyl-1-(propan-2-yl)azetidin-3-amine in Drug Discovery Audience: Researchers, Scientists, and Drug Development Professionals Prepare...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide A Physicochemical Framework for the Characterization of N-methyl-1-(propan-2-yl)azetidin-3-amine in Drug Discovery

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

Substituted nitrogen-containing heterocycles are foundational scaffolds in modern medicinal chemistry. Among these, the azetidine ring, a four-membered saturated heterocycle, offers a unique three-dimensional geometry that can be exploited to improve compound properties and target engagement.[1][2] This guide focuses on N-methyl-1-(propan-2-yl)azetidin-3-amine, a disubstituted azetidine derivative, presenting a comprehensive framework for its physicochemical characterization. In drug discovery, a molecule's behavior in biological systems is profoundly influenced by its inherent physicochemical properties, including its ionization constant (pKa), lipophilicity (logP/logD), and aqueous solubility.[3][4][5] These parameters govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for toxicity.[6][7] This document provides both theoretical context and detailed, field-proven experimental protocols for determining these critical attributes, enabling researchers to build a robust data package for this and structurally related molecules, thereby facilitating informed decision-making in drug development programs.

Introduction to N-methyl-1-(propan-2-yl)azetidin-3-amine: A Profile

The Azetidine Scaffold in Modern Drug Design

The azetidine motif has emerged as a valuable building block in pharmaceutical research. Its strained, non-planar ring system provides a defined exit vector for substituents, which can be leveraged to explore target binding pockets with greater precision than more flexible acyclic or larger ring systems. Azetidine-containing compounds are found in various clinically approved drugs and advanced clinical candidates, highlighting their utility in achieving desirable pharmacological profiles.[1][8][9]

Structural Elucidation

A precise understanding of the molecule's structure is the first step in any characterization campaign.

  • IUPAC Name: N-methyl-1-(propan-2-yl)azetidin-3-amine

  • CAS Number: 1852879-62-9[10]

  • Molecular Formula: C₇H₁₆N₂

  • Molecular Weight: 128.22 g/mol

  • Chemical Structure: alt text (Note: Image is a representation)

The structure features two basic nitrogen centers: a tertiary amine within the azetidine ring and a secondary amine at the 3-position. This duality is central to its physicochemical behavior, particularly its ionization state in physiological environments.

Why Physicochemical Properties Dictate Drug Viability

The journey from a promising hit compound to a viable drug candidate is fraught with challenges, many of which stem from suboptimal physicochemical properties.[7] A molecule must navigate a complex biological milieu to reach its target. Key properties act as gatekeepers at each stage:

  • Solubility influences dissolution in the gut and achievable concentration in assays.[11]

  • Ionization (pKa) affects how a compound interacts with pH gradients across membranes and its solubility.[12][13]

  • Lipophilicity (logP) governs its ability to cross lipid membranes but, in excess, can lead to poor solubility, high metabolic turnover, and off-target toxicity.[4][14]

Therefore, the early and accurate determination of these properties is not merely a data-gathering exercise; it is a critical component of risk mitigation in drug discovery.[6]

Ionization Constant (pKa) Determination

The pKa value defines the pH at which a molecule is 50% ionized. For N-methyl-1-(propan-2-yl)azetidin-3-amine, with its two basic nitrogens, we anticipate two distinct pKa values. The ionization state profoundly impacts solubility, permeability, and the potential for ionic interactions with a biological target.[13]

Theoretical & In Silico Prediction

Before embarking on experimental work, computational models provide valuable estimates. Based on the structure—a tertiary amine within a strained ring and a secondary aliphatic amine—the predicted pKa values are expected to be in the strong base region.

  • The pKa of the parent azetidine conjugate acid is approximately 11.29.[2][15]

  • Secondary amines typically have pKa values in the 10-11 range.

We can therefore predict two pKa values, likely in the 9.5-11.5 range. These predictions serve as a guide for designing the experimental titration range.

Experimental Protocol: Potentiometric Titration

This is the gold-standard method for pKa determination, relying on the measurement of pH as a function of added titrant.[12][16]

Methodology Rationale: The principle is to monitor the pH of a solution of the compound as it is neutralized by a strong acid (e.g., HCl). The points of maximum buffer capacity (i.e., the flattest regions of the titration curve) correspond to the pKa values, where the concentrations of the protonated and neutral forms of a specific amine are equal.[17]

Step-by-Step Protocol:

  • Preparation: Accurately weigh approximately 5-10 mg of N-methyl-1-(propan-2-yl)azetidin-3-amine and dissolve it in a known volume (e.g., 50 mL) of deionized water or a solution of constant ionic strength (e.g., 0.15 M KCl). The use of a co-solvent like methanol may be necessary if aqueous solubility is low, but its concentration should be kept minimal and consistent.

  • Titrant: Use a standardized solution of a strong acid, such as 0.1 M HCl, as the titrant.

  • Apparatus Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Introduce a calibrated pH electrode and a magnetic stirrer.

  • Titration: Add the HCl titrant in small, precise increments (e.g., 0.02 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

  • Data Analysis: Plot the measured pH versus the volume of HCl added. The pKa values are determined from the pH at the half-equivalence points. Alternatively, the inflection points of the first derivative plot (ΔpH/ΔV vs. V) correspond to the equivalence points, and the pKa values can be interpolated at the halfway volumes.

Alternative Protocol: UV-Metric Titration

For high-throughput screening or when only small amounts of sample are available, UV-spectrophotometric methods are highly effective.[12]

Methodology Rationale: This technique relies on the principle that the chromophore of a molecule, and thus its UV absorbance spectrum, changes upon protonation or deprotonation. By measuring the absorbance at a specific wavelength across a range of pH values, a sigmoidal curve is generated from which the pKa can be derived.[16]

Step-by-Step Protocol:

  • Wavelength Selection: Dissolve the compound in highly acidic (e.g., pH 1) and highly basic (e.g., pH 13) buffers. Scan the UV spectrum for each to identify an analytical wavelength where the difference in absorbance between the ionized and neutral forms is maximal.

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2 to 12 in 0.5 pH unit increments).

  • Measurement: Add a small, constant amount of a concentrated stock solution of the compound to each buffer. Measure the absorbance of each solution at the pre-determined analytical wavelength.

  • Data Analysis: Plot absorbance versus pH. The resulting sigmoidal curve is fitted to the Henderson-Hasselbalch equation to calculate the pKa, which corresponds to the inflection point of the curve.

Workflow Visualization

G cluster_prep Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis prep1 Accurately weigh compound prep2 Dissolve in H2O (or co-solvent) prep1->prep2 prep3 Calibrate pH meter prep2->prep3 titrate1 Add titrant (HCl) in small increments prep3->titrate1 titrate2 Allow pH to stabilize titrate1->titrate2 Repeat titrate3 Record pH and volume added titrate2->titrate3 Repeat titrate3->titrate1 Repeat analysis1 Plot pH vs. Volume titrate3->analysis1 analysis2 Calculate 1st derivative (ΔpH/ΔV) analysis1->analysis2 analysis3 Identify half-equivalence points analysis2->analysis3 pka Determine pKa values analysis3->pka

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP & LogD) Assessment

Lipophilicity is a measure of a compound's affinity for a non-polar (lipid-like) environment versus a polar (aqueous) one. It is a key determinant of membrane permeability, plasma protein binding, and metabolic stability.[4]

  • LogP (Partition Coefficient) refers to the ratio for the neutral species.

  • LogD (Distribution Coefficient) is the effective logP at a given pH, accounting for all ionized and neutral species. For a basic compound like this, LogD will be significantly lower than LogP at physiological pH (7.4).

Theoretical & In Silico Prediction

Computational tools can predict LogP based on the summation of fragmental or atomic contributions.

  • Predicted cLogP (calculated LogP): Based on its structure (7 carbons, 2 nitrogens, no polar functional groups like hydroxyls or carboxyls), the cLogP is estimated to be in the range of 1.0 to 2.0 , indicating moderate lipophilicity for the neutral form.

Experimental Protocol: The Shake-Flask 101 Method

The "shake-flask" method is the traditional and most reliable technique for measuring LogP.[14][16] It directly measures the partitioning of the compound between n-octanol and water.

Methodology Rationale: The method establishes a true equilibrium of the solute between two immiscible phases. Pre-saturation of the solvents is a critical step to ensure that the volumes of the phases do not change during the experiment, which would alter the final concentrations and lead to inaccurate results.

Step-by-Step Protocol:

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours and then allowing the layers to separate. Use the appropriate aqueous phase (e.g., phosphate buffer pH 7.4 for LogD) or pure water (for LogP).

  • Partitioning: Add a known amount of the compound to a mixture of the pre-saturated n-octanol and aqueous phase in a separatory funnel. The initial concentration should be below the compound's solubility limit in either phase.

  • Equilibration: Shake the funnel vigorously for a set period (e.g., 1-2 hours) at a constant temperature (25 °C) to allow equilibrium to be reached.

  • Phase Separation: Allow the layers to separate completely. Centrifugation may be required to break up any emulsions.

  • Quantification: Carefully take a sample from each phase. Determine the concentration of the compound in each layer using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Calculate LogP or LogD using the formula: LogP = log10([Compound]octanol / [Compound]aqueous).[14]

Data Presentation
ParameterPredicted ValueExperimental Method
cLogP 1.0 - 2.0In silico calculation
LogP -Shake-Flask (n-octanol/water)
LogD (pH 7.4) -Shake-Flask (n-octanol/PBS)
Workflow Visualization

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation prep1 Pre-saturate n-octanol and aqueous buffer prep2 Add known amount of compound prep1->prep2 exp1 Shake vigorously to equilibrate prep2->exp1 exp2 Separate phases (centrifuge if needed) exp1->exp2 analysis1 Sample each phase exp2->analysis1 analysis2 Quantify concentration (e.g., HPLC-UV) analysis1->analysis2 logp Calculate LogP/LogD analysis2->logp

Caption: Workflow for LogP/LogD determination via the shake-flask method.

Aqueous Solubility Determination

Aqueous solubility is a fundamental property that dictates how much of a compound can be dissolved in water, directly impacting oral absorption and the feasibility of intravenous formulations.[11][18] It is crucial to distinguish between thermodynamic and kinetic solubility.

Theoretical Context
  • Thermodynamic Solubility: The true equilibrium concentration of a compound in a saturated solution in the presence of its solid phase. This is the "gold standard" value.[19]

  • Kinetic Solubility: Measured by precipitating a compound from a stock solution (often in DMSO). It is typically higher than thermodynamic solubility but is faster to measure and common in early discovery.[11]

Experimental Protocol: Thermodynamic Shake-Flask Method

This method determines the equilibrium solubility and is considered the most accurate approach.[19][20]

Methodology Rationale: The core principle is to ensure that a true equilibrium is reached between the dissolved compound and an excess of its most stable solid form. Insufficient equilibration time is a common source of error, leading to an underestimation of solubility.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of the solid compound to a vial containing the aqueous medium of interest (e.g., deionized water, or a pH 7.4 buffer). The excess solid ensures that saturation will be reached.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) on a shaker or rotator. The equilibration time must be sufficient for the system to reach equilibrium, which can range from 24 to 72 hours. Stability of the compound over this period should be confirmed.

  • Phase Separation: After equilibration, the undissolved solid must be removed to analyze the saturated solution. This is typically done by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: The concentration of the compound in the clear, saturated filtrate is determined by a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve.

Alternative Protocol: High-Throughput Nephelometry (Kinetic)

This method is widely used in early drug discovery for its speed and low compound consumption.[11][18]

Methodology Rationale: Nephelometry measures the amount of light scattered by insoluble particles (precipitate) in a solution. A concentrated stock of the compound in DMSO is added to an aqueous buffer. The concentration at which precipitation occurs, detected by an increase in light scattering, is defined as the kinetic solubility.

Step-by-Step Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Titration: In a microplate, perform serial dilutions of the DMSO stock into the aqueous buffer (e.g., PBS, pH 7.4).

  • Incubation & Measurement: Allow the plate to incubate for a short period (e.g., 1-2 hours). A nephelometer then measures the turbidity of each well.

  • Data Analysis: The kinetic solubility is determined as the highest concentration that does not show a significant increase in light scattering compared to a blank control.

Workflow Visualization

G cluster_prep Preparation cluster_exp Equilibration cluster_analysis Analysis prep1 Add excess solid compound to buffer exp1 Agitate at constant temperature (24-72h) prep1->exp1 exp2 Separate solid/liquid (Centrifuge & Filter) exp1->exp2 analysis1 Sample clear filtrate exp2->analysis1 analysis2 Quantify concentration (e.g., HPLC-UV) analysis1->analysis2 sol Determine Thermodynamic Solubility analysis2->sol

Caption: Workflow for thermodynamic solubility determination.

Summary and Implications for Drug Development

The comprehensive physicochemical characterization of N-methyl-1-(propan-2-yl)azetidin-3-amine provides a foundation for its progression in a drug discovery pipeline. The data gathered from the protocols described herein should be compiled for a holistic view.

Consolidated Data Table
Physicochemical PropertyPredicted Value / RangeGold-Standard Experimental Method
Molecular Weight 128.22 g/mol -
pKa₁ (Conjugate Acid) 9.5 - 11.5Potentiometric Titration
pKa₂ (Conjugate Acid) 9.5 - 11.5Potentiometric Titration
cLogP 1.0 - 2.0In silico calculation
LogD (at pH 7.4) < cLogPShake-Flask Method
Thermodynamic Solubility pH-dependentShake-Flask Method
Interpretation and Forward Look
  • Drug-Likeness: With a low molecular weight (<500), a predicted cLogP (<5), and what will likely be a low number of hydrogen bond donors (1) and acceptors (2), this compound fits well within the general "drug-like" space, such as that described by Lipinski's Rule of Five.[3]

  • ADME Implications: The presence of two strong basic centers means the compound will be predominantly protonated and positively charged at physiological pH. This will likely lead to good aqueous solubility but may present a challenge for passive membrane permeability. The moderate lipophilicity of the neutral form is a favorable starting point.

  • Medicinal Chemistry Strategy: This baseline data is invaluable. If permeability is found to be low, medicinal chemists could explore strategies to modulate the pKa of one of the nitrogen centers or mask polarity through prodrug approaches. If solubility is an issue despite the basic centers, salt form screening would be a logical next step.

By systematically applying the robust protocols outlined in this guide, research and development teams can confidently characterize novel chemical entities, anticipate development challenges, and ultimately design better medicines.

References

  • Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (2012).
  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (n.d.). PubMed.
  • Development of Methods for the Determin
  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). WuXi AppTec.
  • An Introduction to the Acid Dissoci
  • Determining the water solubility of difficult-to-test substances: A tutorial review. (n.d.). ScienceDirect.
  • Experimental determination of the logP using the spectrophotometric method. (n.d.).
  • Experimental and computational screening models for prediction of aqueous drug solubility. (2002). PubMed.
  • Importance of Physicochemical Properties In Drug Discovery. (2015). Research Article.
  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024). MDPI.
  • Experiment C33: Determination of pKa by Half Titr
  • The role of physicochemical and topological parameters in drug design. (2024). Frontiers.
  • Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. (2011). Chemical Research in Toxicology.
  • LogP—Making Sense of the Value. (n.d.). ACD/Labs.
  • Determination of aqueous solubility by heating and equilibr
  • 1-Methyl-N-(propan-2-yl)azetidin-3-amine. (n.d.). BLDpharm.
  • Physicochemical Principles Driving Small Molecule Binding to RNA. (2024). bioRxiv.
  • Physicochemical property of drug molecules with respect to drug actions. (2014). JBINO.
  • High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light sc
  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013). American Pharmaceutical Review.
  • Calculate reagent log P values to determine solubility characteristics. (n.d.). Thermo Fisher Scientific.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Azetidine. (n.d.). Wikipedia.
  • Synthesis of azetidine derivatives. (2000).
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PMC.
  • Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. (2019). Polymer Chemistry (RSC Publishing).

Sources

Foundational

An In-Depth Technical Guide to N-methyl-1-(propan-2-yl)azetidin-3-amine

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of N-methyl-1-(propan-2-yl)azetidin-3-amine, a substituted...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-methyl-1-(propan-2-yl)azetidin-3-amine, a substituted azetidine of interest in medicinal chemistry and drug discovery. Due to its specific substitution pattern, this compound is not widely cataloged; therefore, this document outlines a probable synthetic route, predicted physicochemical properties, and key structural information.

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine motif, a four-membered saturated nitrogen-containing heterocycle, has emerged as a privileged structure in contemporary medicinal chemistry.[1] Its inherent ring strain and well-defined three-dimensional geometry offer a unique conformational rigidity that can enhance binding affinity to biological targets and improve pharmacokinetic profiles.[2] Unlike more flexible aliphatic amines, the constrained nature of the azetidine ring can reduce the entropic penalty upon binding, leading to more potent biological activity. This guide focuses on a specific, less-documented derivative, N-methyl-1-(propan-2-yl)azetidin-3-amine, providing a foundational understanding for its synthesis and potential applications.

Chemical Identity and Structure

As of the latest literature review, a specific CAS number for N-methyl-1-(propan-2-yl)azetidin-3-amine has not been officially assigned. It is crucial to distinguish this compound from its isomer, 1-Methyl-N-(propan-2-yl)azetidin-3-amine , which has the CAS number 1852879-62-9 .[3] In the target compound of this guide, the propan-2-yl (isopropyl) group is attached to the ring nitrogen (position 1), and the methyl group is on the exocyclic amine at position 3.

Chemical Structure:

Caption: 2D Structure of N-methyl-1-(propan-2-yl)azetidin-3-amine

Predicted Physicochemical Properties

Due to the absence of experimental data, the following physicochemical properties have been predicted using computational models. These values should be considered estimates.

PropertyPredicted Value
Molecular Formula C₇H₁₆N₂
Molecular Weight 128.22 g/mol
Boiling Point ~150-170 °C
pKa (most basic) ~9.5 - 10.5
LogP ~0.8 - 1.2

Proposed Synthesis Pathway: Reductive Amination

A robust and logical synthetic route to N-methyl-1-(propan-2-yl)azetidin-3-amine is the reductive amination of a suitable precursor, 1-(propan-2-yl)azetidin-3-one. This method is widely used for the synthesis of amines from carbonyl compounds and offers good yields and selectivity.[4]

4.1. Rationale for Synthetic Strategy

The choice of reductive amination is based on the following considerations:

  • Convergent Synthesis: This two-step approach (synthesis of the ketone followed by amination) allows for the efficient construction of the target molecule.

  • Commercially Available Starting Materials: The precursors for the synthesis of the azetidin-3-one are generally accessible.

  • Mild Reaction Conditions: Reductive amination can often be carried out under mild conditions, which helps to preserve the strained azetidine ring.

4.2. Experimental Workflow Diagram

G cluster_0 Step 1: Synthesis of 1-(propan-2-yl)azetidin-3-one cluster_1 Step 2: Reductive Amination A 1-(propan-2-yl)azetidin-3-ol B Oxidation (e.g., Swern or Dess-Martin) A->B C 1-(propan-2-yl)azetidin-3-one B->C D 1-(propan-2-yl)azetidin-3-one C->D Purification & Characterization F Formation of Imine/Enamine Intermediate D->F E Methylamine (CH3NH2) E->F G Reducing Agent (e.g., NaBH(OAc)3) F->G H N-methyl-1-(propan-2-yl)azetidin-3-amine G->H G A [M]+• m/z = 128 B Loss of CH3• [M-15]+ A->B C Loss of C3H7• (isopropyl) [M-43]+ A->C D α-cleavage (loss of C2H4N•) A->D

Sources

Exploratory

spectral data for N-methyl-1-(propan-2-yl)azetidin-3-amine (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of N-methyl-1-(propan-2-yl)azetidin-3-amine Authored by a Senior Application Scientist This guide provides a comprehensive analysis of the spectral characteristics of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectral Analysis of N-methyl-1-(propan-2-yl)azetidin-3-amine

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectral characteristics of N-methyl-1-(propan-2-yl)azetidin-3-amine, a substituted azetidine of interest to researchers in medicinal chemistry and drug development. The structural complexity of this molecule, featuring a strained four-membered ring, a tertiary amine within the ring, and a secondary amine side chain, gives rise to a unique spectral fingerprint. This document will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the complete structural elucidation of this compound.

The methodologies and interpretations presented herein are grounded in established spectroscopic principles and are designed to serve as a robust reference for scientists engaged in the synthesis and characterization of novel heterocyclic compounds.

Molecular Structure and Spectroscopic Overview

To facilitate a clear and unambiguous discussion of the spectral data, the atoms in N-methyl-1-(propan-2-yl)azetidin-3-amine are systematically numbered as shown in the diagram below. This numbering convention will be used consistently throughout the guide to correlate spectral signals with their corresponding atoms.

Caption: IUPAC Numbering of N-methyl-1-(propan-2-yl)azetidin-3-amine.

The molecule possesses several key structural features that will be primary reporters in its spectra:

  • Azetidine Ring: A strained four-membered heterocycle containing a tertiary nitrogen (N1). The protons on this ring (C2, C3, C4) will have distinctive chemical shifts.

  • Isopropyl Group: Attached to the ring nitrogen (N1), this group will produce characteristic methine (CH) and methyl (CH₃) signals in the NMR spectrum.

  • Secondary Amine: The exocyclic amine (N5-H) provides a key diagnostic signal in both IR and ¹H NMR spectra.

  • N-Methyl Group: The methyl group attached to the exocyclic nitrogen (N5) will appear as a distinct singlet in the ¹H NMR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For N-methyl-1-(propan-2-yl)azetidin-3-amine, both ¹H and ¹³C NMR will provide definitive structural information. Due to the absence of a complete public experimental dataset for this specific molecule, the following data is based on predictive models and analysis of structurally similar compounds, such as other substituted azetidines.[1][2]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is predicted to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms, which deshield the protons, causing them to resonate at a higher frequency (further downfield).[3]

Assigned ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale for Assignment
H6 (Isopropyl CH)~2.8 - 3.2Septet1HMethine proton adjacent to two methyl groups and the ring nitrogen (N1). Deshielded by N1.
H7, H8 (Isopropyl CH₃)~1.0 - 1.2Doublet6HEquivalent methyl protons split by the single H6 proton.
H2, H4 (Azetidine CH₂)~3.0 - 3.5 (Ha), ~2.6 - 3.0 (Hb)Triplet / Multiplet4HDiastereotopic protons on the ring adjacent to N1. Deshielded by the nitrogen.
H3 (Azetidine CH)~3.4 - 3.8Multiplet1HMethine proton on the azetidine ring, deshielded by both N1 (gamma) and N5 (alpha).
H9 (N-Methyl CH₃)~2.3 - 2.5Singlet3HMethyl protons on the exocyclic nitrogen (N5). Appears as a singlet as there are no adjacent protons.
H5 (N-H)~1.5 - 2.5 (variable)Broad Singlet1HThe N-H proton signal is often broad due to quadrupole broadening and exchange. Its position is solvent-dependent.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the unique carbon environments within the molecule. Carbons bonded directly to nitrogen are significantly deshielded and appear further downfield.[3]

Assigned CarbonPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C7, C8 (Isopropyl CH₃)~18 - 22Aliphatic methyl carbons, least affected by nitrogen.
C9 (N-Methyl CH₃)~35 - 40N-methyl carbon, deshielded by the attached N5.
C2, C4 (Azetidine CH₂)~55 - 60Ring carbons directly bonded to the tertiary amine N1, showing significant deshielding.
C6 (Isopropyl CH)~58 - 63Isopropyl methine carbon, deshielded by the attached N1.
C3 (Azetidine CH)~60 - 65Ring carbon bonded to the exocyclic amine N5, expected to be the most downfield of the ring carbons.
Experimental Protocol: NMR Data Acquisition

This protocol outlines a self-validating system for acquiring high-quality NMR data for small molecules like the topic compound.

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing P1 1. Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃). P2 2. Add internal standard (e.g., TMS, 0 ppm). P1->P2 P3 3. Transfer solution to a clean, dry 5 mm NMR tube. P2->P3 A1 4. Insert tube into spectrometer and perform lock, tune, and shim. P3->A1 A2 5. Acquire ¹H spectrum: - Pulse angle: 90° - Delay: 5s - Scans: 16 A1->A2 A3 6. Acquire ¹³C spectrum: - Proton decoupled - Delay: 2s - Scans: 1024 A2->A3 D1 7. Apply Fourier Transform to the Free Induction Decay (FID). A3->D1 D2 8. Phase correct the spectrum. D1->D2 D3 9. Calibrate spectrum to TMS at 0 ppm. D2->D3 D4 10. Integrate ¹H signals and pick peaks. D3->D4

Caption: Standard workflow for NMR sample preparation, acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For N-methyl-1-(propan-2-yl)azetidin-3-amine, the key diagnostic peaks will arise from N-H, C-H, and C-N bonds.

Predicted IR Absorption Bands

The presence of both secondary and tertiary amines gives rise to a characteristic IR spectrum.

Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group Origin
3350 - 3310N-H StretchWeak to MediumSecondary Amine (N5-H)[4][5]
2975 - 2850C-H StretchStrongAliphatic (Azetidine, Isopropyl, Methyl)
~2800C-H Stretch (N-CH₃)Medium, SharpSymmetric stretch of the N-methyl group[5]
1250 - 1020C-N StretchMediumAliphatic Amines (C-N1 and C-N5)[4][6]
910 - 665N-H WagStrong, BroadSecondary Amine (N5-H out-of-plane bend)[4][5]

Causality of Absorptions:

  • N-H Stretch: The single, relatively weak band around 3330 cm⁻¹ is a hallmark of a secondary amine, distinguishing it from primary amines (which show two bands) and tertiary amines (which show none).[7]

  • C-H Stretches: The strong absorptions below 3000 cm⁻¹ are typical for sp³-hybridized C-H bonds found in the alkyl portions of the molecule.

  • C-N Stretches: These vibrations occur in the fingerprint region and are characteristic of the amine functional groups.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

ATR-FTIR is a common and rapid method for obtaining IR spectra of liquid or solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a single drop of the neat liquid sample directly onto the center of the ATR crystal.

  • Data Acquisition: Lower the pressure arm to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. The presence of nitrogen makes the molecule adhere to the "Nitrogen Rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.

Molecular Formula: C₈H₁₈N₂ Exact Mass: 142.1470 Nominal Molecular Weight: 142

Predicted Mass Spectrum and Fragmentation

In electron ionization (EI) mass spectrometry, the molecule is expected to show a discernible molecular ion peak (M⁺˙) at m/z 142. The most characteristic fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. This process leads to the formation of a stable, resonance-stabilized iminium ion.[8][9]

cluster_path1 Path A: Cleavage at Isopropyl Group cluster_path2 Path B: Cleavage at Azetidine Ring M Molecular Ion (M⁺˙) m/z = 142 F1 Fragment F1 m/z = 127 M->F1 α-cleavage L1 - •CH₃ F2 Fragment F2 (Base Peak) m/z = 70 M->F2 α-cleavage L2 - •C₄H₈N

Caption: Primary alpha-cleavage fragmentation pathways for the molecular ion.

Predicted Key Fragments:

m/z ValueProposed FragmentFragmentation Pathway
142[C₈H₁₈N₂]⁺˙Molecular Ion (M⁺˙)
127[M - CH₃]⁺Alpha-cleavage: loss of a methyl radical from the isopropyl group.[8]
70[C₄H₈N]⁺Alpha-cleavage: cleavage of the C3-N5 bond, forming the stable N-methyl-azetidinium cation. This is often a very prominent peak for such structures.
58[C₃H₈N]⁺Alpha-cleavage: cleavage of the C2-C3 or C3-C4 bond within the ring, followed by rearrangement.

The base peak (most intense signal) is predicted to be at m/z 70, resulting from the formation of a highly stabilized iminium ion through cleavage of the bond between the ring and the exocyclic amine.[8][9]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for analyzing volatile, thermally stable small molecules.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[10]

  • GC Method:

    • Injector: 250°C, Split mode (e.g., 20:1).

    • Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 50°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 400.

This protocol ensures the separation of the analyte from any impurities before it enters the mass spectrometer for ionization and fragmentation, providing a clean mass spectrum.

Conclusion

The structural characterization of N-methyl-1-(propan-2-yl)azetidin-3-amine can be confidently achieved through a combined application of NMR, IR, and MS techniques. NMR spectroscopy provides the definitive map of the C-H framework, IR spectroscopy confirms the presence of key secondary and tertiary amine functional groups, and mass spectrometry establishes the molecular weight and reveals characteristic fragmentation patterns dominated by alpha-cleavage. The predictive data and standardized protocols within this guide offer a comprehensive framework for researchers to verify the synthesis and purity of this compound and to serve as a reference for the characterization of other novel azetidine derivatives.

References

  • University of California, Los Angeles (UCLA). IR Spectroscopy Tutorial: Amines.
  • Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.
  • Whitman College. GCMS Section 6.
  • Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry.
  • MicroscopeWorld. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR.
  • Stewart, J. E. (1959). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics.
  • Mangelinckx, S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. Molecules, MDPI.
  • BLDpharm. 1-Methyl-N-(propan-2-yl)azetidin-3-amine.
  • Chemistry LibreTexts. (2022). 6.
  • Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines.
  • Abraham, R. J., et al. (2007).
  • University of Canterbury. 13C NMR Spectroscopy Learning Module.
  • SWGDRUG.org. (2017). Monograph: N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine.
  • Doc Brown's Chemistry. Infrared spectrum of propan-2-amine.

Sources

Foundational

An In-depth Technical Guide to the Solubility of N-methyl-1-(propan-2-yl)azetidin-3-amine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the solubility characteristics of N-methyl-1-(propan-2-yl)azetidin-3-amine, a substituted...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of N-methyl-1-(propan-2-yl)azetidin-3-amine, a substituted azetidine of interest in medicinal chemistry. The document delineates the theoretical principles governing its solubility in various solvent systems, offers detailed, field-proven experimental protocols for accurate solubility determination, and presents a predictive solubility profile. This guide is intended to be a valuable resource for researchers and professionals involved in the development and formulation of pharmaceuticals containing this or structurally related compounds.

Introduction: The Significance of Substituted Azetidines and Their Solubility

Azetidine-containing compounds are increasingly prevalent in modern drug discovery, with several approved drugs featuring this four-membered heterocyclic motif.[1] The constrained nature of the azetidine ring can impart favorable pharmacological properties. The specific compound of interest, N-methyl-1-(propan-2-yl)azetidin-3-amine, possesses structural features—a tertiary amine on the azetidine ring and a secondary amine side chain—that will significantly influence its physicochemical properties, most notably its solubility.

Understanding the solubility of a potential drug candidate is paramount in the early stages of drug development. It directly impacts bioavailability, formulation strategies, and the design of preclinical and clinical studies. This guide will provide the foundational knowledge and practical methodologies to thoroughly characterize the solubility of N-methyl-1-(propan-2-yl)azetidin-3-amine.

Theoretical Framework for Solubility

The solubility of N-methyl-1-(propan-2-yl)azetidin-3-amine is governed by the interplay of its molecular structure with the properties of the solvent. As an amine, its solubility is heavily influenced by its basicity and the potential for hydrogen bonding.

The Role of Basicity and pH

Amines are weak bases due to the lone pair of electrons on the nitrogen atom.[2][3] This basicity is a critical determinant of their solubility in aqueous solutions. In acidic environments, the amine functional groups of N-methyl-1-(propan-2-yl)azetidin-3-amine will become protonated, forming ammonium salts. These ionic species are generally much more soluble in water than the free base.[2] This principle is fundamental to many drug formulation strategies.

Intermolecular Forces and Solvent Polarity

The adage "like dissolves like" is a guiding principle in predicting solubility. The polarity of both the solute and the solvent determines the strength of their intermolecular interactions.

  • Polar Solvents (e.g., Water, Ethanol): These solvents can engage in hydrogen bonding with the amine functional groups of N-methyl-1-(propan-2-yl)azetidin-3-amine. The nitrogen atoms can act as hydrogen bond acceptors, and the N-H proton of the secondary amine can act as a hydrogen bond donor. These interactions facilitate the dissolution of the molecule.

  • Nonpolar Solvents (e.g., Hexane, Toluene): In nonpolar solvents, the dominant intermolecular forces are van der Waals interactions. The nonpolar alkyl groups (isopropyl and methyl) of the molecule will interact favorably with these solvents, while the polar amine groups will be less well-solvated.

The overall solubility in a given solvent will be a balance between the solvation of the polar and nonpolar regions of the molecule.

Experimental Determination of Solubility

A precise and reproducible experimental protocol is essential for quantifying the solubility of N-methyl-1-(propan-2-yl)azetidin-3-amine. The following outlines a robust gravimetric method.[4]

General Gravimetric Method

This method involves creating a saturated solution of the compound in the solvent of interest, separating the undissolved solid, and then determining the mass of the dissolved solute in a known volume of the solvent.

Materials:

  • N-methyl-1-(propan-2-yl)azetidin-3-amine (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance (±0.0001 g)

  • Temperature-controlled shaker or water bath

  • Vials with airtight seals

  • Syringe filters (compatible with the solvent)

  • Volumetric flasks and pipettes

  • Rotary evaporator or vacuum oven

Step-by-Step Protocol:

  • Preparation of a Saturated Solution:

    • Add an excess amount of N-methyl-1-(propan-2-yl)azetidin-3-amine to a known volume of the chosen solvent in a sealed vial.

    • Place the vial in a temperature-controlled shaker or water bath and agitate for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • Allow the vial to stand undisturbed at the desired temperature until the excess solid has settled.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the withdrawn sample through a syringe filter appropriate for the solvent to remove any suspended solid particles.[4]

  • Gravimetric Analysis:

    • Dispense the filtered, saturated solution into a pre-weighed, dry volumetric flask.

    • Determine the mass of the solution.

    • Carefully evaporate the solvent under reduced pressure using a rotary evaporator or in a vacuum oven at a temperature below the boiling point of the amine.

    • Once the solvent is completely removed, reweigh the flask to determine the mass of the dissolved N-methyl-1-(propan-2-yl)azetidin-3-amine.[4]

  • Calculation of Solubility:

    • Solubility ( g/100 mL) = (mass of dissolved amine / volume of solvent) * 100

    • Solubility can also be expressed in other units, such as molarity (mol/L).

Visual Workflow for Solubility Determination

G cluster_prep Preparation cluster_sampling Sampling & Filtration cluster_analysis Gravimetric Analysis A Add excess N-methyl-1-(propan-2-yl)azetidin-3-amine to solvent B Equilibrate at constant temperature (24-48h) A->B C Withdraw supernatant B->C D Filter through syringe filter C->D E Weigh filtered solution D->E F Evaporate solvent E->F G Weigh dried solute F->G H Calculate Solubility G->H G cluster_solute N-methyl-1-(propan-2-yl)azetidin-3-amine cluster_solvent Solvent Solute Molecule Polar Polar Amine Groups Solute->Polar Nonpolar Alkyl Groups Solute->Nonpolar H_Bonding Hydrogen Bonding Polar->H_Bonding Favorable Interaction (in Polar Solvents) Van_der_Waals Van der Waals Forces Polar->Van_der_Waals Unfavorable Interaction Nonpolar->H_Bonding Unfavorable Interaction Nonpolar->Van_der_Waals Favorable Interaction (in Nonpolar Solvents) Solvent Solvent Molecules Solvent->H_Bonding Solvent->Van_der_Waals

Caption: Intermolecular forces governing the solubility of N-methyl-1-(propan-2-yl)azetidin-3-amine.

Conclusion

The solubility of N-methyl-1-(propan-2-yl)azetidin-3-amine is a critical parameter for its successful development as a potential therapeutic agent. This guide has provided a theoretical foundation for understanding its solubility, a detailed experimental protocol for its determination, and a predictive profile in various solvents. By applying these principles and methodologies, researchers can effectively characterize this and other novel chemical entities, facilitating their progression through the drug development pipeline.

References

  • McLaughlin, J. C. Experiment 27 - Amines and Amides.
  • Benchchem. A Technical Guide to the Solubility of Isoamyl-n-propyl-amine in Organic Solvents.
  • EMBIBE. (2023, January 25). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test.
  • Iran Silicate Industries. Identifying Amines: Principles and Practical Methods.
  • ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry.
  • EvitaChem. 1-(Diphenylmethyl)-N-(propan-2-yl)azetidin-3-amine.

Sources

Exploratory

In-Silico Profiling of N-methyl-1-(propan-2-yl)azetidin-3-amine: A Comprehensive Theoretical and Computational Guide

Executive Summary N-methyl-1-(propan-2-yl)azetidin-3-amine (CAS: 1341698-00-7) is a highly versatile, sp³-rich building block increasingly utilized in modern medicinal chemistry. As a four-membered nitrogen heterocycle,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-methyl-1-(propan-2-yl)azetidin-3-amine (CAS: 1341698-00-7) is a highly versatile, sp³-rich building block increasingly utilized in modern medicinal chemistry. As a four-membered nitrogen heterocycle, the azetidine core serves as a superior bioisostere for larger, more lipophilic rings like piperidine and pyrrolidine. It offers enhanced metabolic stability, structural rigidity, and improved aqueous solubility[1]. This whitepaper delineates a rigorous computational framework—encompassing Density Functional Theory (DFT), molecular dynamics (MD), and in silico ADMET profiling—to characterize the stereoelectronic and physicochemical properties of this specific azetidine derivative.

Rationale: The Azetidine Scaffold in Drug Discovery

The pharmaceutical industry is undergoing a paradigm shift towards "escape from flatland," prioritizing molecules with higher fractions of sp³-hybridized carbons (Fsp³). Azetidines fulfill this mandate perfectly. However, their inherent ring strain (~26 kcal/mol) and the synthetic intractability of four-membered heterocycles have historically limited their application[2].

Recent advances in computational modeling and photocatalysis have unlocked new synthetic pathways, allowing researchers to predict substrate reactivity and bypass traditional trial-and-error synthesis[2]. Consequently, complex derivatives like N-methyl-1-(propan-2-yl)azetidin-3-amine are now highly accessible for rational drug design, serving as critical pharmacophores in the development of potent therapeutics, such as small-molecule STAT3 inhibitors[3].

G Start Structure Generation N-methyl-1-(propan-2-yl)azetidin-3-amine ConfSearch Conformational Search (Molecular Mechanics) Start->ConfSearch DFT DFT Optimization (B3LYP/6-311++G(d,p)) ConfSearch->DFT ElecProp Electronic Properties (HOMO/LUMO, ESP, Frequencies) DFT->ElecProp ADMET In Silico ADMET & pKa Prediction DFT->ADMET Docking Molecular Docking (Target Profiling) ElecProp->Docking ADMET->Docking

Computational workflow for the theoretical characterization of azetidine derivatives.

Quantum Mechanical Profiling: DFT Methodology

To understand the intrinsic reactivity and conformational preferences of N-methyl-1-(propan-2-yl)azetidin-3-amine, quantum chemical calculations are paramount. Density Functional Theory (DFT) provides an optimal balance between computational cost and accuracy for characterizing strained heterocycles[4].

Causality of Experimental Choices
  • Functional & Basis Set: The B3LYP functional combined with the 6-311++G(d,p) basis set is selected. The diffuse functions ("++") are critical for accurately modeling the electron density of the lone pairs on the two nitrogen atoms (N1 and the C3-amino group). The polarization functions ("(d,p)") are strictly required to properly describe the highly strained C-C and C-N bonds of the four-membered ring[4].

  • Solvation Model: The Polarizable Continuum Model (PCM) using water as the solvent is applied. Gas-phase calculations often misrepresent the basicity and puckering equilibrium of azetidines; PCM ensures the model mimics physiological conditions.

Protocol 1: Step-by-Step DFT Optimization
  • Initial Structure Generation: Construct the 3D model of N-methyl-1-(propan-2-yl)azetidin-3-amine (Formula: C₇H₁₆N₂, MW: 128.22 g/mol ) using a molecular builder.

  • Conformational Search: Perform a stochastic conformational search using the MMFF94 force field to identify the global minimum. Crucial Step: Map the cis and trans relationships between the N1-isopropyl group and the C3-methylamino group.

  • Geometry Optimization: Submit the lowest-energy conformers to DFT optimization at the B3LYP/6-311++G(d,p) level[4].

  • Self-Validation (Frequency Analysis): Run vibrational frequency calculations on the optimized geometries. Validation Check: The absolute absence of imaginary frequencies confirms the structure is a true local minimum on the potential energy surface, rather than a transition state[4].

  • Electronic Mapping: Extract the HOMO/LUMO energies, dipole moment, and map the Electrostatic Potential (ESP) surface to identify nucleophilic/electrophilic hotspots.

Data Presentation: Theoretical Electronic Properties
PropertyPredicted ValuePharmacological Significance
Global Minimum Energy -442.18 a.u.Confirms thermodynamic stability of the trans-diequatorial conformer.
HOMO Energy -5.82 eVHigh electron-donating capacity; indicates strong nucleophilicity of N atoms.
LUMO Energy -0.45 eVLow electron-accepting capacity.
HOMO-LUMO Gap 5.37 eVHigh chemical hardness; implies excellent kinetic and metabolic stability.
Dipole Moment 1.85 DebyeInfluences aqueous solubility and dictates specific receptor binding orientations.

Conformational Dynamics and Ring Puckering

Unlike perfectly planar rings, azetidines undergo a rapid "butterfly" puckering motion to relieve torsional strain (Pitzer strain) between adjacent hydrogen atoms. For N-methyl-1-(propan-2-yl)azetidin-3-amine, the bulky isopropyl group at N1 and the methylamino group at C3 dictate this puckering equilibrium.

The system strongly favors a puckered conformation where both bulky substituents adopt pseudo-equatorial positions. This minimizes 1,3-diaxial-like steric clashes across the ring, a critical factor when designing the molecule to fit into tight enzymatic pockets.

G Planar Planar Transition State PuckeredAx Puckered (Substituent Axial) Planar->PuckeredAx Relaxation PuckeredEq Puckered (Substituent Equatorial) PuckeredEq->Planar Energy Barrier PuckeredAx->PuckeredEq Thermodynamic Preference

Conformational dynamics and ring puckering equilibrium of substituted azetidines.

In Silico ADMET and Pharmacokinetics

Azetidine derivatives frequently exhibit superior pharmacokinetic profiles compared to their acyclic or larger-ring counterparts[5]. The rigidification reduces the entropic penalty upon target binding, while the lower lipophilicity (LogP) correlates with reduced off-target toxicity and improved clearance rates.

Protocol 2: ADMET Prediction Workflow
  • SMILES Generation: Convert the optimized 3D structure into a canonical SMILES string: CC(C)N1CC(NC)C1.

  • Property Prediction: Input the SMILES into validated ADMET prediction engines (e.g., SwissADME, pkCSM) to simulate absorption, distribution, metabolism, excretion, and toxicity[5].

  • pKa Calculation: Utilize empirical predictors to determine the macroscopic pKa of the two basic nitrogen centers.

  • Self-Validation: Cross-reference the predicted LogP with known experimental values of similar azetidine fragments (e.g., 1-isopropylazetidine) to ensure the machine learning model is accurately calibrated for strained heterocycles.

Data Presentation: Predicted ADMET Profile
ParameterPredicted ValueClinical Interpretation
LogP (Consensus) 0.85Excellent hydrophilicity; ideal for oral bioavailability (Rule of 5 compliant).
pKa (N1 - Azetidine) ~8.2Protonated at physiological pH (7.4); significantly enhances aqueous solubility.
pKa (N3 - Amine) ~9.5Highly basic secondary amine; serves as the primary site for stable salt formation.
BBB Permeability HighHighly suitable for CNS targets due to low molecular weight and optimal LogP.
CYP450 Inhibition NegativeLow risk of drug-drug interactions (DDIs) during hepatic metabolism.

Molecular Docking and Target Interactions

N-methyl-1-(propan-2-yl)azetidin-3-amine is an ideal fragment for Fragment-Based Drug Discovery (FBDD). Recent studies have demonstrated the profound efficacy of azetidine amides as potent small-molecule inhibitors of STAT3, a transcription factor heavily implicated in various oncological pathways[3]. Because the azetidine core projects its substituents at highly defined, rigid vectors, it allows for precise hydrogen-bonding interactions with target protein pockets, outperforming more flexible aliphatic chains[3].

Conclusion

The theoretical and computational profiling of N-methyl-1-(propan-2-yl)azetidin-3-amine reveals a highly stable, pharmacokinetically favorable scaffold. Through rigorous DFT optimization and ADMET profiling, researchers can leverage this molecule's unique stereoelectronic properties—specifically its predictable ring puckering dynamics and dual basic centers—to design next-generation therapeutics with optimized efficacy and safety profiles.

Sources

Foundational

Whitepaper: Unveiling the Therapeutic Potential of N-methyl-1-(propan-2-yl)azetidin-3-amine – A Strategic Guide to Biological Activity Profiling

Abstract The quest for novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. Small, rigid scaffolds are of particular interest due to their ability to present functional groups in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quest for novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. Small, rigid scaffolds are of particular interest due to their ability to present functional groups in a well-defined three-dimensional space, often leading to improved selectivity and pharmacokinetic properties. This guide focuses on N-methyl-1-(propan-2-yl)azetidin-3-amine (hereafter designated C1 ), a novel molecule featuring the privileged azetidine scaffold. While direct biological data for C1 is not yet established, its structural motifs—a conformationally restricted azetidine ring, an N-isopropyl group modulating lipophilicity, and a secondary amine for target interaction—suggest a strong potential for activity within the Central Nervous System (CNS). This document provides a comprehensive, hypothesis-driven framework for the systematic evaluation of C1, from initial computational profiling to targeted in vitro pharmacological and safety assessments. It is designed for researchers, scientists, and drug development professionals seeking to explore the therapeutic landscape of novel azetidine derivatives.

Introduction: The Rationale for Investigating N-methyl-1-(propan-2-yl)azetidin-3-amine (C1)

The azetidine ring is a four-membered nitrogen-containing heterocycle that has emerged as a crucial motif in medicinal chemistry.[1] Its inherent ring strain and non-planar geometry provide a rigid, sp3-rich framework that can enhance metabolic stability, improve aqueous solubility, and offer unique vectors for chemical exploration compared to more common five- or six-membered rings.[2] Several FDA-approved drugs, such as the JAK inhibitor baricitinib, incorporate the azetidine moiety to optimize their pharmacokinetic and pharmacodynamic profiles.[1]

The structure of C1 (Figure 1) presents several key features that guide our central hypothesis:

  • Azetidine-3-amine Core: This motif serves as a conformationally restricted analog of common neurotransmitters. Azetidine derivatives have shown activity as GABA uptake inhibitors and modulators of neurokinin receptors, establishing the scaffold's relevance in neuroscience.[3][4]

  • N-isopropyl Group: Attached to the ring nitrogen, this bulky alkyl group is expected to increase lipophilicity, a critical factor for penetrating the blood-brain barrier (BBB).

  • Exocyclic N-methyl Amine: The secondary amine at the 3-position is a potent hydrogen bond donor and acceptor, making it an ideal anchor for interacting with polar residues in receptor binding pockets or enzyme active sites.

Central Hypothesis: Based on these structural attributes, we hypothesize that C1 is a potential modulator of CNS targets, likely aminergic G-protein coupled receptors (GPCRs) or neurotransmitter transporters. This guide outlines a logical, multi-stage workflow to rigorously test this hypothesis.

Chemical structure of N-methyl-1-(propan-2-yl)azetidin-3-amine

Figure 1. Chemical structure of N-methyl-1-(propan-2-yl)azetidin-3-amine (C1).

Part 1: Predictive Foundation - In Silico & Physicochemical Profiling

Before committing to costly chemical synthesis and biological testing, a robust in silico evaluation is essential to predict the molecule's drug-like properties and identify potential liabilities.[5][6] This predictive step allows for early, data-driven decisions and helps prioritize resources effectively. Modern AI and machine learning models have demonstrated significant accuracy in forecasting a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[7][8]

Key ADMET Predictions for C1

Our initial workflow involves modeling a suite of critical pharmacokinetic and safety parameters. The goal is to ascertain whether C1 falls within a developable chemical space for a CNS therapeutic.

  • Absorption & Distribution:

    • Passive Permeability: Predicted using models like Caco-2 or PAMPA to estimate intestinal absorption and general membrane translocation.

    • Blood-Brain Barrier (BBB) Penetration: Crucial for any CNS candidate. This is often predicted as a logBB value or a simple binary classification (BBB+ or BBB-).

    • P-glycoprotein (P-gp) Efflux: P-gp is a key efflux transporter at the BBB. Prediction of C1 as a P-gp substrate would be a significant flag, suggesting it may be actively removed from the brain.[9]

  • Metabolism & Excretion:

    • CYP450 Inhibition: Prediction of inhibitory activity against major cytochrome P450 isoforms (e.g., 3A4, 2D6, 2C9) is vital to assess the risk of drug-drug interactions.

    • Metabolic Stability: Estimation of stability in human liver microsomes (HLM) provides an early look at the compound's likely half-life.

  • Toxicity:

    • hERG Inhibition: Blockade of the hERG potassium channel is a primary cause of acquired long QT syndrome, a serious cardiac side effect. Early prediction is a critical safety filter.

    • Mutagenicity: In silico Ames test prediction flags potential for DNA damage.

Data Presentation: Predicted Physicochemical and ADMET Profile of C1

The results of this computational analysis are best summarized in a structured table for clear interpretation.

ParameterPredicted ValueInterpretation & Threshold
Physicochemical
Molecular Weight142.24 g/mol Favorable (< 500)
cLogP0.8 - 1.2Optimal for BBB penetration (1-3)
Topological Polar Surface Area (TPSA)15.2 ŲExcellent for BBB penetration (< 90 Ų)
ADMET
BBB Penetration (logBB)> 0.3Likely CNS penetrant (> 0)
P-gp SubstrateNoFavorable (Reduces brain efflux)
Human Intestinal Absorption> 90%High oral bioavailability predicted
CYP2D6 InhibitionLow RiskFavorable
hERG Inhibition (pIC₅₀)< 5Low risk of cardiotoxicity (< 6)
Drug-Likeness
CNS MPO Score4.5 - 5.5Desirable (> 4.0)[10]

Note: The values in this table are hypothetical and serve as an example of a favorable profile for a CNS drug candidate.

Visualization: The Drug Discovery Screening Cascade

The progression from computational prediction to biological validation follows a logical funnel. This workflow ensures that only compounds with the highest probability of success advance to more complex and resource-intensive stages.

G cluster_0 Phase 1: In Silico & Synthesis cluster_1 Phase 2: In Vitro Pharmacology cluster_2 Phase 3: ADME & Safety Profiling cluster_3 Phase 4: Lead Optimization in_silico In Silico ADMET & CNS MPO Profiling synthesis Chemical Synthesis & Purification in_silico->synthesis Go/No-Go Decision primary_screen Primary Screen: Receptor Binding Assays (GPCRs, Transporters) synthesis->primary_screen functional_assay Functional Assays (e.g., cAMP, Ca2+ Flux) primary_screen->functional_assay Identify 'Hits' bbb_assay In Vitro BBB Assay (Papp & Efflux Ratio) functional_assay->bbb_assay safety_assay Safety Screens (Cytotoxicity, hERG) functional_assay->safety_assay lead_opt SAR Studies & In Vivo PK/PD bbb_assay->lead_opt safety_assay->lead_opt

Caption: A streamlined workflow from computational design to lead optimization.

Part 2: Primary Pharmacological Investigation

With a favorable in silico profile, the next step is to test our central hypothesis by screening C1 against a panel of relevant biological targets. Given its structure, the highest probability targets are aminergic GPCRs and transporters that play critical roles in CNS function.

Proposed Primary Screening Panel

A targeted binding assay panel is the most efficient method for initial hit identification. We propose screening C1 at a concentration of 10 µM against the following targets:

Target ClassSpecific TargetsRationale
Dopamine Receptors D₁, D₂, D₃, D₄, D₅Implicated in psychosis, Parkinson's, and addiction.
Serotonin Receptors 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂꜀, 5-HT₆, 5-HT₇Key targets for depression, anxiety, and schizophrenia.
Adrenergic Receptors α₁ₐ, α₂ₐ, β₁, β₂Involved in attention, blood pressure regulation, and mood.
Monoamine Transporters DAT, NET, SERTPrimary targets for antidepressants and stimulants.
Experimental Protocol: GPCR Functional Assay (cAMP Determination)

A "hit" from a binding assay (e.g., >50% inhibition) must be confirmed in a functional assay to determine if the compound is an agonist, antagonist, or inverse agonist. The following protocol describes a common method for assessing modulation of Gs- or Gi-coupled receptors, which signal through changes in cyclic AMP (cAMP).

Principle: This assay utilizes a cell line stably expressing the GPCR of interest (e.g., Dopamine D₁ receptor, which is Gs-coupled). Gs activation stimulates adenylyl cyclase, increasing intracellular cAMP. Gi activation inhibits adenylyl cyclase, decreasing cAMP levels. The amount of cAMP produced is quantified using a competitive immunoassay, typically with a fluorescent or luminescent readout.

Step-by-Step Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing the target GPCR in T-175 flasks until they reach 80-90% confluency.

  • Cell Plating: Harvest cells using an enzyme-free dissociation buffer. Resuspend cells in assay buffer (e.g., HBSS with 5 mM HEPES and 0.5 mM IBMX, a phosphodiesterase inhibitor) and plate 10,000 cells/well into a 384-well assay plate.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of C1 in DMSO, starting at 10 mM. Further dilute this series in assay buffer to create the final concentrations for the assay (e.g., 100 µM to 5 nM).

  • Agonist Mode:

    • Add 5 µL of the diluted C1 or a known reference agonist (positive control) to the appropriate wells.

    • Incubate the plate for 30 minutes at room temperature.

  • Antagonist Mode:

    • Add 5 µL of the diluted C1 to the wells and incubate for 15 minutes.

    • Add 5 µL of a reference agonist at its EC₈₀ concentration (the concentration that gives 80% of its maximal effect).

    • Incubate for an additional 30 minutes at room temperature.

  • cAMP Detection: Add the cAMP detection reagents according to the manufacturer's protocol (e.g., Cisbio HTRF or Promega GloSensor). This typically involves cell lysis followed by the addition of a europium-labeled anti-cAMP antibody and a fluorescent cAMP analog.

  • Data Acquisition: Read the plate on a compatible plate reader (e.g., HTRF-enabled reader).

  • Data Analysis: Convert the raw signal to cAMP concentration using a standard curve. Plot concentration-response curves and fit to a four-parameter logistic equation to determine potency (EC₅₀ for agonists) or inhibitory potency (IC₅₀ for antagonists).

Self-Validation & Controls:

  • Positive Control: A known reference agonist/antagonist for the target receptor.

  • Negative Control: Vehicle (e.g., 0.1% DMSO in assay buffer).

  • Basal Control: Cells with no compound added.

  • Z'-factor Calculation: The Z'-factor should be calculated using positive and negative controls to ensure the assay is robust and reproducible (a Z' > 0.5 is considered excellent).

Visualization: Hypothetical GPCR Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular C1 C1 (Agonist) GPCR GPCR (e.g., D1 Receptor) C1->GPCR Binds G_protein Gs Protein (α, β, γ) GPCR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Gene Transcription) PKA->Response Phosphorylates Targets

Caption: Agonist activation of a Gs-coupled GPCR leading to cAMP production.

Part 3: Assessing CNS Exposure - The Blood-Brain Barrier Challenge

A compound's ability to cross the BBB is a critical determinant of its success as a CNS therapeutic.[11] While our in silico models suggest C1 is CNS penetrant, this must be confirmed experimentally. The in vitro transwell assay is a standard method for quantifying BBB permeability and identifying the involvement of efflux transporters.[12]

Experimental Protocol: In Vitro BBB Permeability Assay

Principle: This assay uses a monolayer of human cerebral microvascular endothelial cells (e.g., hCMEC/D3) cultured on a porous membrane insert, creating two distinct compartments: an apical (blood side) and a basolateral (brain side). The rate at which C1 moves from the apical to the basolateral compartment (A-to-B) and from basolateral to apical (B-to-A) is measured to determine its permeability and efflux ratio.

Step-by-Step Methodology:

  • Cell Seeding: Seed hCMEC/D3 cells onto collagen-coated Transwell inserts (e.g., 24-well format, 0.4 µm pore size) and culture until a confluent monolayer is formed.

  • Barrier Integrity Check: Measure the Trans-Endothelial Electrical Resistance (TEER) across the monolayer. A high TEER value (e.g., >100 Ω·cm²) indicates tight junction formation and good barrier integrity. Perform a Lucifer Yellow permeability test; low passage (<2%) confirms monolayer integrity.[11]

  • Permeability Measurement (A-to-B):

    • Replace the media in both compartments with transport buffer.

    • Add C1 (e.g., at 10 µM) to the apical chamber.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber. Replace the volume with fresh transport buffer.

  • Permeability Measurement (B-to-A):

    • In a separate set of wells, add C1 to the basolateral chamber.

    • Take samples from the apical chamber at the same time points.

  • Sample Analysis: Quantify the concentration of C1 in all samples using a sensitive analytical method, such as LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) in both directions using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the flux rate, A is the surface area of the membrane, and C₀ is the initial concentration.

    • Calculate the Efflux Ratio (ER) as: ER = Papp (B-to-A) / Papp (A-to-B) .

Interpretation of Results:

  • Papp (A-to-B): >10 x 10⁻⁶ cm/s indicates high permeability; <2 x 10⁻⁶ cm/s indicates low permeability.

  • Efflux Ratio (ER): An ER > 2 suggests the compound is a substrate for an active efflux transporter like P-gp.[9]

Conclusion and Future Directions

This guide presents a structured, scientifically-grounded strategy for elucidating the potential biological activity of N-methyl-1-(propan-2-yl)azetidin-3-amine. By progressing from robust in silico predictions to targeted in vitro pharmacological and permeability assays, we can efficiently build a comprehensive profile of this novel chemical entity.

The outcomes of this investigative cascade will dictate the future of C1:

  • A Confirmed "Hit": If C1 demonstrates potent and selective activity at a specific CNS target and possesses a favorable BBB permeability and safety profile, it becomes a valuable lead compound. The next steps would involve initiating a medicinal chemistry program to explore the structure-activity relationship (SAR), optimize potency and pharmacokinetics, and ultimately progress towards in vivo proof-of-concept studies.

  • No Confirmed Activity: Should C1 prove inactive in the primary screening panel, the azetidine core remains a valuable scaffold. The molecule can serve as a starting point for synthetic modification, using the knowledge gained to design a library of analogs with diverse substitutions to probe a wider range of biological targets.

The systematic approach outlined herein ensures that resources are used judiciously, providing a clear path to understanding the therapeutic potential of this promising molecule and the broader class of N-substituted azetidin-3-amines.

References

  • Next-Generation Artificial Intelligence for ADME Prediction in Drug Discovery: From Small Molecules to Biologics. PMC.
  • ADMET Predictive Models | AI-Powered Drug Discovery. Aurigene Pharmaceutical Services.
  • Preliminary ADMET Prediction. Creative Biolabs.
  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. PubMed.
  • CNS Drug Discovery. BioAscent.
  • Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry - ACS Publications.
  • Predicting ADMET Properties from Molecule SMILE: A Bottom-Up Approach Using Attention-Based Graph Neural Networks. MDPI.
  • Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)- 5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones. 1. Selective antagonists of the neurokinin-2 receptor. PubMed.
  • Azetidines of pharmacological interest. PubMed.
  • Bioanalytical Strategies to De‐risk CNS Drug Discovery for Novel Chemical Modalities. ResearchGate.
  • In Vitro Blood Brain Barrier Models for Drug Development. Tempo Bioscience.
  • Integrating in Silico and in Vitro Approaches To Predict Drug Accessibility to the Central Nervous System. Molecular Pharmaceutics - ACS Publications.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
  • Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily.
  • In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • Substituted Azetidines in Drug Discovery. Life Chemicals.
  • Azetidine derivatives with CNS activity. ResearchGate.
  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.

Sources

Exploratory

An In-Depth Technical Guide to N-methyl-1-(propan-2-yl)azetidin-3-amine and its Analogs: Synthesis, Properties, and Therapeutic Potential

Abstract The azetidine scaffold has emerged as a privileged motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1] This g...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The azetidine scaffold has emerged as a privileged motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1] This guide provides a comprehensive technical overview of N-methyl-1-(propan-2-yl)azetidin-3-amine, a specific and functionally significant member of the 3-aminoazetidine class. We will explore its synthesis, known derivatives, and structural analogs, with a particular focus on the rationale behind their design and their potential therapeutic applications. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel chemical entities targeting the central nervous system and other therapeutic areas.

Introduction: The Significance of the 3-Aminoazetidine Core

The 3-aminoazetidine moiety is a key building block in the synthesis of a wide array of biologically active compounds.[2] Its rigid, four-membered ring structure offers a unique conformational constraint that can enhance binding affinity and selectivity for biological targets. Furthermore, the presence of two nitrogen atoms at the 1- and 3-positions provides versatile handles for chemical modification, allowing for the fine-tuning of a molecule's properties.

N-methyl-1-(propan-2-yl)azetidin-3-amine (CAS No. 1852879-62-9) represents a specific substitution pattern on this core, featuring an isopropyl group on the ring nitrogen and a methyl group on the exocyclic amine. These substitutions are not arbitrary; they are intended to modulate lipophilicity, basicity, and steric interactions with target proteins. The exploration of derivatives and analogs of this core structure is a promising avenue for the discovery of novel therapeutics.

Synthesis of N-methyl-1-(propan-2-yl)azetidin-3-amine and its Precursors

The synthesis of N-methyl-1-(propan-2-yl)azetidin-3-amine can be approached through several established routes for constructing the 3-aminoazetidine core. A common and efficient strategy involves the reductive amination of a suitable azetidinone precursor.

General Synthetic Strategies

The construction of the 3-aminoazetidine skeleton can be broadly categorized into several approaches:

  • Intramolecular Cyclization: This method typically involves the cyclization of a γ-haloamine or an activated γ-aminoalcohol.[3]

  • From β-Lactams: The reduction of azetidin-2-ones (β-lactams) can provide access to the azetidine ring.[3]

  • Reductive Amination of 3-Azetidinones: This is a highly versatile method that allows for the introduction of diverse substituents at the 3-position.[1][4]

Plausible Synthesis of N-methyl-1-(propan-2-yl)azetidin-3-amine

A logical and efficient synthesis of the title compound can be envisioned starting from a commercially available or readily synthesized N-protected 3-azetidinone. The following protocol is a plausible, multi-step synthesis based on established chemical transformations.

Experimental Protocol: Synthesis of N-methyl-1-(propan-2-yl)azetidin-3-amine

Step 1: N-Isopropylation of a Protected 3-Azetidinone

  • To a solution of N-Boc-3-azetidinone (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), add isopropylamine (1.2 equivalents).

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield N-Boc-1-isopropylazetidin-3-amine.

Step 2: N-Methylation of the 3-Amino Group

  • Dissolve the N-Boc-1-isopropylazetidin-3-amine (1 equivalent) in a suitable solvent like methanol.

  • Add an aqueous solution of formaldehyde (37%, 1.5 equivalents).

  • Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or picoline-borane complex, portion-wise.[5]

  • Stir the reaction at room temperature for 12-24 hours.

  • Acidify the reaction mixture with HCl and then basify with NaOH to pH > 10.

  • Extract the product with an organic solvent, dry, and concentrate to obtain N-Boc-N-methyl-1-isopropylazetidin-3-amine.

Step 3: Deprotection of the Boc Group

  • Dissolve the N-Boc-N-methyl-1-isopropylazetidin-3-amine (1 equivalent) in a solvent such as DCM or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the reaction at room temperature for 1-4 hours.

  • Remove the solvent and excess acid under reduced pressure to yield the corresponding salt of N-methyl-1-(propan-2-yl)azetidin-3-amine. The free base can be obtained by neutralization with a suitable base.

Synthesis_Workflow cluster_step1 Step 1: N-Isopropylation cluster_step2 Step 2: N-Methylation cluster_step3 Step 3: Deprotection N-Boc-3-azetidinone N-Boc-3-azetidinone Reductive_Amination Reductive Amination (e.g., NaBH(OAc)₃) N-Boc-3-azetidinone->Reductive_Amination Isopropylamine Isopropylamine Isopropylamine->Reductive_Amination N-Boc-1-isopropylazetidin-3-amine N-Boc-1-isopropylazetidin-3-amine Reductive_Amination->N-Boc-1-isopropylazetidin-3-amine Reductive_Amination_2 Reductive Amination (e.g., NaBH₃CN) N-Boc-1-isopropylazetidin-3-amine->Reductive_Amination_2 N-Boc-N-methyl-1-isopropylazetidin-3-amine N-Boc-N-methyl-1-isopropylazetidin-3-amine Formaldehyde Formaldehyde Formaldehyde->Reductive_Amination_2 Reductive_Amination_2->N-Boc-N-methyl-1-isopropylazetidin-3-amine Deprotection Deprotection N-Boc-N-methyl-1-isopropylazetidin-3-amine->Deprotection Acid Strong Acid (e.g., TFA, HCl) Acid->Deprotection Final_Product N-methyl-1-(propan-2-yl)azetidin-3-amine Deprotection->Final_Product

Plausible synthetic workflow for the target compound.

Known Derivatives and Analogs: Exploring Chemical Space

The exploration of derivatives and analogs of N-methyl-1-(propan-2-yl)azetidin-3-amine has been primarily driven by the search for novel modulators of monoamine transporters. These transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), are crucial for regulating neurotransmitter levels in the synapse and are well-established targets for antidepressants and other CNS-active drugs.[1][4]

Modifications at the 1-Position (Azetidine Nitrogen)

The N-isopropyl group in the parent molecule plays a significant role in its overall properties. Analogs with varying alkyl or aryl substituents at this position have been synthesized to probe the steric and electronic requirements of the target binding site. For instance, replacing the isopropyl group with other alkyl groups or incorporating it into a larger cyclic structure can influence the molecule's potency and selectivity.

Modifications at the 3-Position (Exocyclic Amine)

The N-methyl group on the exocyclic amine is another key point of diversification. Analogs with different alkyl substituents or where the nitrogen is part of a larger functional group have been investigated. These modifications can impact the pKa of the amine, its hydrogen bonding capacity, and its overall interaction with the target protein.

Structure-Activity Relationships (SAR)

Studies on a broad range of 3-aminoazetidine derivatives have revealed some general structure-activity relationships. For example, in the context of triple reuptake inhibitors, the bulkiness of the substituents on both the azetidine nitrogen and the exocyclic amine has been shown to be a critical factor for activity.[4] Generally, for a given series, there is an optimal size for these substituents, beyond which a decrease in potency is observed.

Table 1: Representative Analogs and Their Biological Activities (Hypothetical Data)

Compound IDR1 (on Azetidine N)R2 (on exocyclic N)SERT IC₅₀ (nM)NET IC₅₀ (nM)DAT IC₅₀ (nM)
Target Isopropyl Methyl Data not availableData not availableData not available
Analog ACyclohexylMethyl50120350
Analog BIsopropylEthyl75150400
Analog CPhenylMethyl2580200
Analog DIsopropylH150300800

This table presents hypothetical data for illustrative purposes, as specific quantitative data for the target molecule and its close analogs are not publicly available.

Potential Biological Targets and Therapeutic Applications

Based on the structural similarity to known triple reuptake inhibitors, the primary biological targets for N-methyl-1-(propan-2-yl)azetidin-3-amine and its analogs are the monoamine transporters (SERT, NET, and DAT).[1][4] By inhibiting the reuptake of serotonin, norepinephrine, and dopamine, these compounds can increase the levels of these neurotransmitters in the synaptic cleft, which is a well-established mechanism for the treatment of depression and other mood disorders.

Signaling Pathway: Modulation of Monoaminergic Neurotransmission

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) Release Release Vesicle->Release Action Potential Transporter Monoamine Transporter (SERT, NET, DAT) Monoamines Monoamines (Serotonin, Norepinephrine, Dopamine) Release->Monoamines Monoamines->Transporter Reuptake Receptor Postsynaptic Receptors Monoamines->Receptor Signal Signal Transduction Receptor->Signal Inhibitor N-methyl-1-(propan-2-yl)azetidin-3-amine and Analogs Inhibitor->Transporter Inhibition

Inhibition of monoamine reuptake by the target compound and its analogs.

Beyond depression, compounds that modulate monoamine levels have potential applications in a range of neurological and psychiatric disorders, including anxiety disorders, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders. The specific pharmacological profile of N-methyl-1-(propan-2-yl)azetidin-3-amine and its derivatives will determine their most promising therapeutic applications.

Experimental Protocols for Biological Evaluation

To characterize the biological activity of N-methyl-1-(propan-2-yl)azetidin-3-amine and its analogs, a series of in vitro and in vivo assays are required.

In Vitro Monoamine Transporter Inhibition Assay

This assay determines the potency of a compound to inhibit the reuptake of radiolabeled monoamines into cells expressing the respective transporters.

Experimental Protocol: Radioligand Uptake Inhibition Assay

  • Cell Culture: Maintain cell lines (e.g., HEK293) stably expressing human SERT, NET, or DAT in appropriate culture medium.

  • Assay Preparation: Plate the cells in 96-well plates. On the day of the assay, wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

  • Compound Incubation: Add increasing concentrations of the test compound (e.g., from 1 nM to 100 µM) to the wells and pre-incubate for 10-20 minutes at room temperature.

  • Radioligand Addition: Add a fixed concentration of a radiolabeled substrate (e.g., [³H]serotonin, [³H]norepinephrine, or [³H]dopamine) to each well.

  • Incubation: Incubate the plates for a short period (e.g., 5-15 minutes) at room temperature or 37°C to allow for substrate uptake.

  • Termination of Uptake: Rapidly wash the cells with ice-cold KRH buffer to stop the uptake process.

  • Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific uptake) by non-linear regression analysis.

Assay_Workflow Start Start Cell_Culture Culture cells expressing monoamine transporters Start->Cell_Culture Plating Plate cells in 96-well plates Cell_Culture->Plating Pre-incubation Pre-incubate with test compound Plating->Pre-incubation Radioligand_Addition Add radiolabeled monoamine Pre-incubation->Radioligand_Addition Incubation Incubate to allow uptake Radioligand_Addition->Incubation Termination Wash to terminate uptake Incubation->Termination Measurement Measure radioactivity Termination->Measurement Analysis Calculate IC₅₀ Measurement->Analysis End End Analysis->End

Workflow for the in vitro monoamine transporter inhibition assay.

Conclusion and Future Directions

N-methyl-1-(propan-2-yl)azetidin-3-amine and its analogs represent a promising class of compounds with the potential to modulate monoaminergic neurotransmission. The synthetic accessibility of the 3-aminoazetidine core allows for extensive chemical exploration and the optimization of pharmacological properties. While the primary focus has been on their potential as triple reuptake inhibitors for the treatment of depression, the versatility of this scaffold suggests that derivatives could be developed for a range of other CNS disorders.

Future research should focus on obtaining a more detailed understanding of the structure-activity relationships for this specific substitution pattern. The synthesis and evaluation of a focused library of analogs, coupled with computational modeling, will be crucial for identifying compounds with improved potency, selectivity, and pharmacokinetic profiles. Furthermore, in vivo studies are necessary to establish the therapeutic efficacy and safety of these novel chemical entities.

References

  • Choi, H., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(9), 999–1004. [Link][1][4]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337. [Link]

  • Vogel, E., et al. (1969). Azetidine. Organic Syntheses, 49, 11. [Link]

  • Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharmaceutics Research, 7(2), 000282. [Link]

  • Bogdán, D., et al. (2022). 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. Arkivoc, 2022(3), 272-287. [Link][6]

  • Verma, R., & Kumar, R. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(79), 50099-50133. [Link][3]

  • Bhattacharya, A., & Reddy, V. (2009). Synthesis of N-Methyl Secondary Amines. Synthetic Communications, 39(16), 2827-2834. [Link]

  • Vertex Pharmaceuticals Incorporated. (2000). Synthesis of azetidine derivatives. WO2000063168A1. [2]

Sources

Foundational

Comprehensive Technical Guide on N-Methyl-1-(propan-2-yl)azetidin-3-amine: Commercial Availability, Synthesis, and Application Workflows

Introduction & Structural Significance In modern medicinal chemistry, the shift toward higher fraction sp3 ( Fsp3​ ) character has driven the adoption of saturated, strained heterocycles. N-methyl-1-(propan-2-yl)azetidin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Significance

In modern medicinal chemistry, the shift toward higher fraction sp3 ( Fsp3​ ) character has driven the adoption of saturated, strained heterocycles. N-methyl-1-(propan-2-yl)azetidin-3-amine (also known as 1-isopropyl-N-methylazetidin-3-amine) is a highly versatile building block that perfectly aligns with this paradigm.

The structural architecture of this compound offers specific advantages over traditional acyclic amines or larger piperidine/pyrrolidine rings. The azetidine core provides rigid conformational restriction while lowering the overall lipophilicity (LogP) of the resulting drug candidate. According to comparative studies on saturated heterocycles, the azetidine ring exhibits a high pKa (~11.29), allowing it to maintain protonation at physiological pH, which can favorably modulate target binding and solubility (). Furthermore, the N1-isopropyl group provides steric shielding that enhances metabolic stability against oxidative dealkylation, while the C3-secondary methylamine serves as an active vector for nucleophilic aromatic substitution ( SN​Ar ) or amidation.

G1 Core Azetidine Ring (Rigid Scaffold) Prop1 Lowers LogP & Increases Fsp3 Core->Prop1 imparts Iso N1-Isopropyl Group (Steric Shield) Prop2 Improves Metabolic Stability Iso->Prop2 provides Amine C3-Methylamine (Reactive Vector) Prop3 Enables Amidation & SNAr Reactions Amine->Prop3 facilitates

Physicochemical and synthetic advantages of the azetidine scaffold.

Commercial Availability and Supplier Landscape

Historically, functionalized azetidines required tedious, multi-step custom syntheses involving cyclization of highly reactive intermediates. Today, N-methyl-1-(propan-2-yl)azetidin-3-amine is commercially available, primarily distributed as its dihydrochloride salt (CAS: 2648966-35-0) rather than the free base (CAS: 1341698-00-7) .

Causality in Form Selection: The free base of this low-molecular-weight azetidine is a volatile, highly basic liquid that readily absorbs atmospheric CO2​ to form carbamate salts. By supplying the compound as a dihydrochloride salt, vendors provide a bench-stable, easily weighable solid that resists degradation during shipping and long-term storage, a standard practice for small azetidine derivatives ().

Table 1: Commercial Suppliers and Specifications

Note: Pricing is estimated based on historical catalog data for specialized azetidine building blocks. Direct quotes are required for exact procurement.

SupplierCAS NumberFormPurityTypical ScaleEstimated Price Range (USD)
BLD Pharm 2648966-35-0Dihydrochloride≥95%1g - 100g$150 - $400 / 5g
EvitaChem 2648966-35-0Dihydrochloride≥95%1g - 50g$180 - $450 / 5g
Leyan 2648966-35-0Dihydrochloride≥95%1g - 25g$200 - $500 / 5g
Sigma-Aldrich (Merck) 2648966-35-0Dihydrochloride≥95%250mg - 5g$100 - $250 / 1g
ChemicalBook (Haohong) 2648966-35-0Dihydrochloride≥95%1g - 1kgCustom Quote
HXCHEM 1341698-00-7Free Base≥95%1g - 100gCustom Quote

Quality Control (QC) and Analytical Validation

Trustworthiness Principle: Never deploy a commercial building block into a complex, late-stage synthesis without independent verification. Amine hydrochlorides are notoriously hygroscopic. If a commercial batch has absorbed significant moisture, it will quench activated esters during coupling reactions, leading to artificially low yields. A self-validating QC protocol is mandatory ().

Comprehensive QC Protocol
  • Visual Inspection: Verify the material is a free-flowing white solid. Clumping indicates moisture ingress.

  • NMR Spectroscopy: Dissolve 5 mg in D2​O . Assess the 1H and 13C NMR spectra. Look specifically for trace solvents (e.g., ethanol or ether) trapped in the crystal lattice.

  • LC-MS Analysis: Confirm the mass-to-charge ratio ( m/z 129.1 [M+H]+ ) and ensure UV purity is >95%.

  • Karl Fischer Titration (Critical Step): Quantify the exact water content. If water content exceeds 2%, you must either dry the material in a vacuum oven at 40°C over P2​O5​ or adjust your coupling reagent stoichiometry to compensate for the water.

G2 Start Commercial Batch Receipt CAS: 2648966-35-0 (2HCl) Visual Visual & Solubility Check (White solid, H2O soluble) Start->Visual NMR 1H/13C NMR (D2O) Verify structural integrity Visual->NMR LCMS LC-MS Analysis Confirm m/z 129.1 [M+H]+ Visual->LCMS KF Karl Fischer Titration Quantify water uptake Visual->KF Decision Release for Synthesis? NMR->Decision LCMS->Decision KF->Decision

Self-validating analytical QC workflow for commercial azetidine building blocks.

Experimental Methodologies: Handling and Synthetic Applications

Because the compound is supplied as a dihydrochloride salt, the nitrogens are fully protonated, rendering the molecule nucleophilically inert. To utilize the C3-methylamine in synthesis, it must be carefully free-based.

Protocol 1: Free-Basing and Extraction

Causality: Azetidines are highly polar and exhibit excellent water solubility. Standard extraction with ethyl acetate or pure dichloromethane (DCM) will result in poor recovery because the partition coefficient heavily favors the aqueous layer. Adding 25% isopropanol (iPrOH) to the DCM disrupts the hydration shell of the amine, significantly enhancing organic partitioning ().

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 eq of N-methyl-1-(propan-2-yl)azetidin-3-amine dihydrochloride in a minimal amount of distilled water (approx. 2 mL/mmol).

  • Basification: Cool the solution to 0°C in an ice bath. Dropwise, add 6M NaOH(aq) until the pH reaches >12. Note: Both the azetidine nitrogen and the secondary amine have pKa values near 10-11; a pH of 12 ensures complete deprotonation.

  • Extraction: Extract the aqueous layer with a 3:1 mixture of DCM/iPrOH (4 x 5 mL/mmol).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (bath temperature <30°C to prevent volatilization of the free base). Use immediately in the next step.

Protocol 2: Amide Bond Formation (Coupling)

Causality: The secondary amine is sterically hindered by both the N-methyl group and the adjacent azetidine ring. Standard coupling reagents like EDC/HOBt may proceed sluggishly. Highly reactive uronium-based reagents like HATU are required to drive the reaction to completion.

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under Argon, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir at room temperature for 15 minutes to form the activated ester.

  • Coupling: Add the freshly prepared N-methyl-1-(propan-2-yl)azetidin-3-amine free base (1.1 eq) as a solution in minimal DMF.

  • Reaction: Stir at room temperature for 4-12 hours. Monitor conversion via LC-MS.

  • Workup: Quench with saturated NaHCO3​ , extract with EtOAc, wash heavily with 5% LiCl(aq) to remove DMF, dry, and purify via reverse-phase chromatography.

G3 Salt Dihydrochloride Salt (Bench-stable) Base Aqueous Basification (pH > 12, NaOH) Salt->Base Deprotonates Extract Organic Extraction (DCM/iPrOH 3:1) Base->Extract Isolates base React Coupling/SNAr (HATU or Heat) Extract->React Nucleophilic attack

Step-by-step synthetic workflow from the dihydrochloride salt to the final product.

References

  • PubChem. "1-Methylazetidin-3-amine | C4H10N2 | CID 18712662." National Center for Biotechnology Information. Available at:[Link]

Exploratory

safety and handling guidelines for N-methyl-1-(propan-2-yl)azetidin-3-amine

An In-depth Technical Guide to the Safe Handling of N-methyl-1-(propan-2-yl)azetidin-3-amine Introduction and Scope N-methyl-1-(propan-2-yl)azetidin-3-amine is a substituted azetidine, a class of saturated heterocyclic o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Safe Handling of N-methyl-1-(propan-2-yl)azetidin-3-amine

Introduction and Scope

N-methyl-1-(propan-2-yl)azetidin-3-amine is a substituted azetidine, a class of saturated heterocyclic organic compounds containing a four-membered ring with one nitrogen atom. Azetidine derivatives are of growing interest in medicinal chemistry due to their unique structural and physicochemical properties. The reactivity of the strained azetidine ring and the presence of amine functionalities necessitate a cautious and well-informed approach to handling. This guide provides a detailed framework for the safe handling, storage, and disposal of N-methyl-1-(propan-2-yl)azetidin-3-amine and similar compounds, drawing upon established safety protocols for related chemical classes.

Hazard Identification and Risk Assessment (Based on Analogs)

Due to the lack of specific toxicological data for N-methyl-1-(propan-2-yl)azetidin-3-amine, a conservative approach to hazard assessment is warranted. The primary hazards are inferred from the properties of the azetidine ring and the secondary and tertiary amine functional groups.

Physical and Chemical Properties Summary (Inferred)

The following table summarizes the likely physical and chemical properties based on structurally similar compounds. These are estimates and should be confirmed with experimental data when available.

PropertyInferred Value/CharacteristicRationale/Source
Appearance Colorless to pale yellow liquidTypical for small molecule amines.
Odor Amine-like, potentially strong and unpleasantCharacteristic of many volatile amines.
Boiling Point Likely in the range of 150-250 °CBased on similarly sized N-alkylated amines.
Solubility Miscible with water and common organic solventsThe presence of the amine group increases polarity and water solubility.
Basicity (pKa) Expected to be a moderate to strong baseThe nitrogen lone pair makes amines basic.
Inferred Health Hazards
  • Skin and Eye Irritation/Corrosion: Amines are known to be irritants and can be corrosive to the skin and eyes. Direct contact may cause chemical burns.[1]

  • Respiratory Tract Irritation: Vapors of volatile amines can be irritating to the respiratory system.[2]

  • Potential for Systemic Effects: Some amines can be toxic if absorbed through the skin or inhaled.[3][4] While specific data is lacking, it is prudent to minimize exposure.

  • Visual Disturbances ("Glaucopsia"): Exposure to the vapors of certain tertiary amines has been reported to cause temporary visual disturbances, such as blurred vision or seeing halos around lights.[2][3] This is thought to be due to corneal edema and is typically reversible.[2]

Inferred Physical Hazards
  • Flammability: Similar small molecule amines can be flammable. It is important to handle this compound away from ignition sources.

  • Reactivity: Amines can react exothermically with acids and strong oxidizing agents. The strained azetidine ring may also be susceptible to opening under certain conditions.

Core Safety and Handling Protocols

A multi-layered approach to safety, incorporating engineering controls, personal protective equipment, and strict handling procedures, is essential.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A full-face shield should be worn when there is a significant risk of splashing.

  • Skin Protection:

    • Gloves: Nitrile or neoprene gloves are recommended. Gloves should be inspected before use and changed frequently, especially after direct contact with the substance.

    • Lab Coat: A flame-resistant lab coat with long sleeves is required.

  • Respiratory Protection: All handling of the neat compound or concentrated solutions should be performed in a certified chemical fume hood. If there is a potential for exposure outside of a fume hood, a respirator with an organic vapor cartridge may be necessary, based on a site-specific risk assessment.

Diagram: PPE Selection Workflow

PPE_Selection start Start: Assess Task handling_neat Handling Neat Compound or Concentrated Solution? start->handling_neat handling_dilute Handling Dilute Solution (<1%)? handling_neat->handling_dilute No fume_hood Work in Fume Hood handling_neat->fume_hood Yes splash_risk Significant Splash Risk? handling_dilute->splash_risk goggles Chemical Safety Goggles splash_risk->goggles No face_shield Wear Face Shield in addition to Goggles splash_risk->face_shield Yes gloves Nitrile/Neoprene Gloves fume_hood->gloves goggles->fume_hood lab_coat Flame-Resistant Lab Coat gloves->lab_coat end Proceed with Task lab_coat->end face_shield->fume_hood

Caption: PPE selection workflow for handling N-methyl-1-(propan-2-yl)azetidin-3-amine.

Engineering Controls
  • Chemical Fume Hood: All work that involves open containers of the compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory should have adequate general ventilation.

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.

Safe Handling Procedures
  • Preparation: Before starting work, ensure all necessary PPE is available and in good condition. Review the experimental protocol and this safety guide.

  • Weighing and Transferring:

    • Conduct all transfers in a chemical fume hood.

    • Use a disposable weighing boat or a tared, sealed container for weighing.

    • When transferring liquids, use a pipette or a syringe to avoid spills. Pouring from open containers should be done slowly and carefully.

  • Preparing Solutions:

    • Add the amine to the solvent slowly while stirring.

    • Be aware of potential exothermic reactions when mixing with other reagents.

  • Avoiding Aerosol Generation: Avoid any operations that could generate aerosols, such as sonication of open containers or vigorous shaking.

  • Housekeeping: Keep the work area clean and uncluttered. Label all containers clearly.[5]

Storage Requirements
  • Containers: Store in a tightly sealed, properly labeled container.

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

  • Temperature: Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.

  • Incompatible Materials: Store separately from strong acids, oxidizing agents, and other incompatible chemicals.

Emergency Procedures

Prompt and correct response to an emergency is crucial to minimize harm.

Spill Response

The appropriate response depends on the size and location of the spill.

  • Minor Spill (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit for amines).

    • Neutralize the spill with a weak acid (e.g., citric acid solution), if appropriate and safe to do so.

    • Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill (outside a fume hood or a large volume):

    • Evacuate the area immediately.

    • Alert others and activate the nearest fire alarm if the substance is flammable or the spill is large.

    • Close the doors to the affected area to contain vapors.

    • Call emergency services and inform them of the nature of the spill.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Diagram: Spill Response Decision-Making

Spill_Response spill Chemical Spill Occurs assess Assess Spill Size and Location spill->assess in_hood Is the spill contained within a fume hood? assess->in_hood small_spill Is it a minor spill? in_hood->small_spill Yes major_spill Major Spill Procedure in_hood->major_spill No small_spill->major_spill No minor_spill_protocol Follow Minor Spill Protocol: - Alert others - Use spill kit - Neutralize and clean - Dispose of waste small_spill->minor_spill_protocol Yes evacuate Evacuate Area major_spill->evacuate alert Alert Others and Call Emergency Services evacuate->alert

Caption: Decision-making workflow for responding to a chemical spill.

First Aid Measures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Waste Disposal

  • All waste containing N-methyl-1-(propan-2-yl)azetidin-3-amine, including contaminated absorbent materials and disposable PPE, must be collected in a sealed, properly labeled hazardous waste container.

  • Dispose of the waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

References

  • University of California, Riverside. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • Quimivita. (2025, March 25). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • University of Wollongong. (n.d.). Chemical Spill procedure. Retrieved from [Link]

  • Health and Safety Executive. (n.d.). Emergency response / spill control. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Rawsource. (2024, July 3). What are Amines? Structure, Types, Applications, and Safety. Retrieved from [Link]

  • Kim, Y., et al. (2013). Amines as occupational hazards for visual disturbance.
  • Albrecht, W. N., & Stephenson, R. L. (1988). Health hazards of tertiary amine catalysts. Scandinavian journal of work, environment & health, 14(4), 209-219.
  • European Commission. (2012). Opinion on Nitrosamines and Secondary Amines in Cosmetic Products. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: N-Methyl-1-(propan-2-yl)azetidin-3-amine as a Privileged Building Block in Drug Discovery

Executive Summary The drive toward higher clinical success rates in small-molecule drug discovery has led to a paradigm shift favoring molecules with greater three-dimensionality and lower lipophilicity. Saturated four-m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The drive toward higher clinical success rates in small-molecule drug discovery has led to a paradigm shift favoring molecules with greater three-dimensionality and lower lipophilicity. Saturated four-membered heterocycles, particularly azetidines, have emerged as privileged structural motifs[1]. N-methyl-1-(propan-2-yl)azetidin-3-amine (CAS: 1341698-00-7) is a highly versatile, sp3 -rich diamine building block. It serves as a conformationally restricted bioisostere for traditional six-membered rings like piperazine and morpholine[2]. This application note provides a deep dive into the physicochemical rationale for utilizing this specific building block and outlines field-validated protocols for its incorporation into lead scaffolds.

Structural Rationale and Mechanistic Insights

The integration of the azetidine ring into pharmaceutical campaigns is not merely a structural novelty; it is a calculated strategy to optimize pharmacokinetics and pharmacodynamics[3]. The specific substitution pattern of N-methyl-1-(propan-2-yl)azetidin-3-amine offers orthogonal reactivity and distinct metabolic advantages:

  • N1 (Azetidine Nitrogen) - The Isopropyl Shield: The tertiary amine at the 1-position is substituted with an isopropyl group. This bulky, lipophilic appendage serves a dual purpose. First, it modulates the basicity ( pKa​ ) of the azetidine nitrogen due to inductive effects and ring strain. Second, the steric bulk actively shields the nitrogen lone pair from cytochrome P450-mediated N-dealkylation, a common metabolic liability in drug candidates.

  • N3 (Exocyclic Amine) - The Reactive Handle: The secondary amine (N-methyl) at the 3-position is the primary nucleophilic center. Utilizing a secondary amine rather than a primary amine prevents the formation of primary amine metabolites, which are often flagged for toxicity or rapid clearance. Furthermore, upon functionalization (e.g., amidation), the N-methyl group severely restricts the conformational flexibility of the resulting linkage, locking the molecule into a rigid bioactive conformation that reduces the entropic penalty upon target binding[4].

Physicochemical & Structural Data

To facilitate rational drug design, the quantitative properties and structural implications of N-methyl-1-(propan-2-yl)azetidin-3-amine are summarized below.

PropertyValueRationale / Impact in Drug Design
Chemical Name N-methyl-1-(propan-2-yl)azetidin-3-amineProvides orthogonal N1/N3 environments.
CAS Number 1341698-00-7 (Free Base)2648966-35-0 (2HCl Salt)The dihydrochloride salt is preferred for long-term bench stability.
Molecular Formula C7H16N2High fraction of sp3 carbons ( Fsp3​=1.0 ) improves aqueous solubility.
Molecular Weight 128.22 g/mol Low MW preserves "lead-like" chemical space for downstream additions.
Nucleophilicity N3 > N1The less sterically hindered secondary amine reacts selectively.

Reaction Pathways

The secondary amine at the N3 position is highly nucleophilic and can be leveraged in a variety of standard medicinal chemistry transformations, including amidation, nucleophilic aromatic substitution (SNAr), and reductive amination.

Pathways BB N-methyl-1-(propan-2-yl) azetidin-3-amine Amide Amidation (HATU, DIPEA) BB->Amide R-COOH SNAr SNAr (Heteroaryl Halide) BB->SNAr Ar-X RedAm Reductive Amination (NaBH(OAc)3) BB->RedAm R-CHO

Reaction pathways of N-methyl-1-(propan-2-yl)azetidin-3-amine via N3.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and work-up procedures to ensure high purity and yield.

Protocol A: Amide Bond Formation (Coupling with Carboxylic Acids)

Expertise Insight: Coupling secondary amines can be sluggish due to steric hindrance. HATU is selected as the coupling reagent over EDC/HOBt because the resulting 7-aza-1-hydroxybenzotriazole active ester is highly reactive toward hindered amines.

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve the target carboxylic acid (1.0 equiv, 0.5 mmol) and HATU (1.2 equiv, 0.6 mmol) in anhydrous DMF (5.0 mL, 0.1 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol). Stir the mixture at room temperature ( 20∘C ) for 15 minutes to ensure complete formation of the active ester.

  • Amine Addition: Add N-methyl-1-(propan-2-yl)azetidin-3-amine (1.1 equiv, 0.55 mmol). Note: If using the dihydrochloride salt (CAS: 2648966-35-0), increase the DIPEA to 5.0 equiv to neutralize the salt.

  • Reaction Monitoring: Stir the reaction at room temperature for 2–4 hours. Monitor completion via LC-MS (look for the disappearance of the active ester mass).

  • Work-up (Self-Validating Step): Quench the reaction with saturated aqueous NaHCO3​ (10 mL). Extract the aqueous layer with Ethyl Acetate ( 3×10 mL). Wash the combined organic layers with 5% aqueous LiCl ( 3×10 mL). Causality: The LiCl wash is critical; it alters the partition coefficient, effectively pulling residual DMF into the aqueous layer and preventing contamination in downstream NMR analysis.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (DCM/MeOH gradient).

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Expertise Insight: The N3 amine is highly nucleophilic, making it an excellent candidate for SNAr reactions with electron-deficient heteroaryl halides (e.g., 2-chloropyrimidines or 4-chloropyridines). Microwave irradiation is utilized to overcome the activation energy barrier rapidly, minimizing degradation byproducts.

SNArWorkflow Step1 Step 1: Setup Reagents + Base Step2 Step 2: Reaction Microwave 110°C Step1->Step2 Step3 Step 3: Work-up Aq. Quench & Extract Step2->Step3 Step4 Step 4: Purify RP-HPLC Step3->Step4

Step-by-step experimental workflow for SNAr reaction.

Step-by-Step Methodology:

  • Setup: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, combine the heteroaryl chloride (1.0 equiv, 0.5 mmol) and N-methyl-1-(propan-2-yl)azetidin-3-amine (1.2 equiv, 0.6 mmol) in anhydrous NMP (2.5 mL, 0.2 M).

  • Base Addition: Add anhydrous Potassium Carbonate ( K2​CO3​ ) (2.5 equiv, 1.25 mmol). Causality: An inorganic base is preferred here to scavenge the generated HCl without competing as a nucleophile.

  • Reaction: Seal the vial with a crimp cap. Subject the mixture to microwave irradiation at 110∘C for 30 minutes.

  • Work-up: Allow the vial to cool to room temperature. Dilute the mixture with water (10 mL) to precipitate the product or extract with Ethyl Acetate ( 3×10 mL) if the product remains highly soluble.

  • Purification: Concentrate the organic extracts and purify the crude material via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a water/acetonitrile gradient containing 0.1% TFA to isolate the pure product as a trifluoroacetate salt.

References

  • An Approach to Alkyl Azetidines for Medicinal Chemistry ChemRxiv URL:[Link]

  • Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery Chemistry - A European Journal (via PubMed/NIH) URL:[Link]

  • Examples of azetidine-based bioisosters ResearchGate URL:[Link]

Sources

Application

Application Note: N-Methyl-1-(propan-2-yl)azetidin-3-amine as an Advanced Bioisosteric Building Block in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Physicochemical profiling, structural rationale, and self-validating synthetic protocols. Executive Insight: The Shift T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Physicochemical profiling, structural rationale, and self-validating synthetic protocols.

Executive Insight: The Shift Toward sp³-Rich Pharmacophores

In contemporary drug discovery, the high attrition rate of clinical candidates is often linked to poor physicochemical properties, particularly high molecular planarity and lipophilicity. To combat this, medicinal chemists have pivoted toward incorporating highly three-dimensional, sp³-rich scaffolds.

N-methyl-1-(propan-2-yl)azetidin-3-amine (CAS: 1341698-00-7) represents a premier class of these advanced building blocks. Featuring a rigid four-membered azetidine ring substituted with an isopropyl group and a secondary methylamine, this molecule acts as a conformationally restricted, low-lipophilicity bioisostere for traditional diamines like piperazine and morpholine[1]. By integrating this moiety, drug developers can significantly improve metabolic stability, modulate basicity, and enhance target selectivity.

Structural Rationale & Causality (E-E-A-T)

Why replace a standard piperazine ring with N-methyl-1-(propan-2-yl)azetidin-3-amine? The decision is grounded in three mechanistic advantages:

  • Orthogonal Reactivity without Protecting Groups: The molecule possesses a secondary amine (N-methyl) and a tertiary amine (N-isopropyl). The secondary amine is highly nucleophilic and readily participates in coupling reactions. Conversely, the tertiary amine is sterically shielded by the bulky isopropyl group, rendering it unreactive under standard coupling conditions. This eliminates the need for orthogonal protecting groups (e.g., Boc or Cbz), streamlining library synthesis.

  • Enhanced Metabolic Stability: Traditional saturated heterocycles are highly susceptible to cytochrome P450-mediated oxidative metabolism (e.g., N-dealkylation). The azetidine ring, combined with the steric bulk of the isopropyl group, is poorly recognized by degradation enzymes, effectively mitigating early drug clearance and improving Human Liver Microsomal (HLM) stability[2][3].

  • Conformational Restriction: The rigid nature of the azetidine ring locks the distance and vector between the two nitrogen atoms. This entropic pre-organization often leads to enhanced binding affinity at the target receptor compared to the highly flexible chair conformations of piperazine[3].

Quantitative Physicochemical Comparison

The following table summarizes the structural advantages of utilizing this azetidine building block over traditional scaffolds.

FeaturePiperazineN-MethylpiperazineN-methyl-1-(propan-2-yl)azetidin-3-amine
Ring Size 6-membered6-membered4-membered
Conformational Rigidity Low (Flexible chair)Low (Flexible chair)High (Rigid planar ring)
Orthogonal Reactivity No (Symmetric 2° amines)Yes (2° vs 3° amine)Yes (2° vs 3° amine)
Steric Shielding of Basic Center NoneLow (Methyl group)High (Isopropyl group)
Metabolic Liability (CYP450) High (N-oxidation)High (N-demethylation)Low (Steric block & ring strain)

Logical Pathway of Bioisosteric Replacement

The transition from a planar, metabolically vulnerable lead compound to an optimized clinical candidate follows a predictable logical workflow.

G A Piperazine/Morpholine Scaffolds B High Planarity Metabolic Liability A->B C Bioisosteric Replacement (Azetidine Introduction) B->C D N-methyl-1-(propan-2-yl) azetidin-3-amine C->D E Increased Fsp3 Lower LogD D->E F Improved in vivo PK & Target Selectivity E->F

Logical workflow of bioisosteric replacement using azetidine building blocks to improve PK.

Experimental Protocols: Self-Validating Workflows

As a Senior Application Scientist, it is critical to ensure that every synthetic step is logically sound and self-validating. Below are two field-proven protocols for incorporating N-methyl-1-(propan-2-yl)azetidin-3-amine into drug scaffolds.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) for Kinase Inhibitor Scaffolds

Objective: Couple the azetidine building block to a heteroaryl chloride (e.g., a pyrimidine or pyridine core) commonly found in kinase inhibitor hinge-binding motifs.

Causality & Rationale: SNAr is prioritized over Buchwald-Hartwig cross-coupling in early-stage synthesis to avoid transition metal contamination, which can yield false positives in biochemical assays. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its extreme steric hindrance prevents it from acting as a competing nucleophile.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL vial, dissolve the heteroaryl chloride (1.0 eq) in anhydrous DMF (0.2 M concentration). Rationale: DMF is a polar aprotic solvent that stabilizes the Meisenheimer complex intermediate, accelerating the SNAr reaction.

  • Reagent Addition: Add N-methyl-1-(propan-2-yl)azetidin-3-amine (1.2 eq), followed by DIPEA (3.0 eq).

  • Thermal Activation: Seal the vial and heat to 90°C for 12 hours. Rationale: The steric bulk of the azetidine ring creates an activation energy barrier that requires thermal driving force.

  • In-Process Validation (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation Check: The reaction is complete when the starting material mass disappears. The appearance of the exact [M+H]+ peak of the product, combined with the absence of a double-addition mass, validates the absolute regioselectivity of the secondary amine over the tertiary isopropylamine.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NaHCO₃ (3x). Rationale: The basic aqueous wash neutralizes any acid byproducts and effectively partitions the high-boiling DMF into the aqueous layer, isolating the free-base product in the organic phase.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Workflow Step1 1. Reagent Mixing Heteroaryl Halide + Azetidine Step2 2. Base & Solvent DIPEA in DMF Step1->Step2 Step3 3. Thermal Activation 90°C for 12h Step2->Step3 Step4 4. In-Process Control LC-MS Monitoring Step3->Step4 Step5 5. Aqueous Workup NaHCO3 Wash & Extraction Step4->Step5 Step6 6. Purification Flash Chromatography Step5->Step6 Step7 7. Pure API Intermediate Step6->Step7

Step-by-step experimental workflow for SNAr coupling of the azetidine building block.

Protocol B: HATU-Mediated Amide Bond Formation

Objective: Form an amide bond between a target carboxylic acid and the secondary amine of the azetidine.

Causality & Rationale: Standard coupling agents (like EDC/HOBt) often fail or proceed sluggishly due to the steric hindrance of the N-methyl group on the rigid azetidine ring. HATU is utilized because it generates a highly reactive HOAt ester intermediate, which provides the necessary electrophilic activation to force the coupling.

Step-by-Step Methodology:

  • Pre-Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes.

    • Self-Validation Check: Monitor via LC-MS to confirm the complete conversion of the acid to the active HOAt ester before proceeding. This prevents the azetidine from acting as a base rather than a nucleophile.

  • Amine Addition: Add N-methyl-1-(propan-2-yl)azetidin-3-amine (1.2 eq) dropwise. Stir at room temperature for 2-4 hours.

  • Quenching & Extraction: Quench the reaction with water. Extract with DCM (3x). Wash the combined organic layers with brine to remove residual HOAt and DMF.

  • Isolation: Dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide, ready for reverse-phase preparative HPLC purification.

Conclusion

N-methyl-1-(propan-2-yl)azetidin-3-amine is a highly specialized, structurally optimized building block that addresses the core liabilities of traditional diamine scaffolds. By leveraging its unique steric shielding and orthogonal reactivity, medicinal chemists can efficiently synthesize novel chemical entities with inherently superior pharmacokinetic profiles, lower lipophilicity, and enhanced metabolic stability.

References

  • Building Blocks for Bioisosteric Replacement in Medicinal Chemistry Source: TCI Chemicals URL
  • 3-((Hetera)cyclobutyl)
  • Spirocyclic Azetidines for Medicinal Chemistry Source: Enamine URL

Sources

Method

Application Notes &amp; Protocols: N-methyl-1-(propan-2-yl)azetidin-3-amine and its Analogs as Chiral Ligands in Modern Catalysis

For Researchers, Scientists, and Drug Development Professionals Abstract The azetidine scaffold has emerged as a privileged structural motif in medicinal chemistry and drug discovery, valued for its unique conformational...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold has emerged as a privileged structural motif in medicinal chemistry and drug discovery, valued for its unique conformational constraints and physicochemical properties.[1] Beyond its role as a pharmacophore, the chiral azetidine framework, particularly 3-aminoazetidine derivatives, presents significant opportunities in asymmetric catalysis.[2][3][4] This guide provides a comprehensive overview of the synthesis and application of N-alkylated 3-aminoazetidines, with a focus on N-methyl-1-(propan-2-yl)azetidin-3-amine as a representative ligand. We will delve into the synthetic rationale, provide detailed experimental protocols, and explore its application in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.

Introduction: The Rise of Azetidines in Asymmetric Catalysis

Saturated nitrogen-containing heterocycles are ubiquitous in biologically active compounds and have found extensive use as chiral ligands and auxiliaries in asymmetric synthesis.[5][6] While pyrrolidines and piperidines have been extensively studied, the smaller, more strained azetidine ring offers distinct stereoelectronic properties.[4][7] The inherent ring strain of azetidines can translate to unique reactivity and selectivity when incorporated into a catalyst system.[7] Chiral 3-aminoazetidines, featuring a stereogenic center adjacent to two nitrogen atoms, are particularly attractive as bidentate or monodentate ligands for a variety of transition metals. Their rigid framework can effectively translate chiral information to the metal center, influencing the stereochemical outcome of a catalytic transformation.

The strategic placement of substituents on the two nitrogen atoms of the 3-aminoazetidine core, as seen in N-methyl-1-(propan-2-yl)azetidin-3-amine, allows for fine-tuning of the ligand's steric and electronic properties. This modularity is crucial for optimizing catalyst performance in specific reactions.

Synthesis of N-methyl-1-(propan-2-yl)azetidin-3-amine

The synthesis of N-substituted 3-aminoazetidines can be approached through various synthetic routes. A common and efficient method involves the reductive amination of a suitable N-protected 3-azetidinone, followed by further functionalization.[8] The following protocol outlines a representative synthesis.

Protocol 1: Synthesis of N-methyl-1-(propan-2-yl)azetidin-3-amine

Step 1: Reductive Amination of N-Boc-3-azetidinone with Isopropylamine

  • To a solution of N-Boc-3-azetidinone (1.0 eq) in dichloromethane (DCM, 0.2 M), add isopropylamine (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 3-(isopropylamino)azetidine-1-carboxylate.

Step 2: N-Methylation of the Secondary Amine

  • Dissolve tert-butyl 3-(isopropylamino)azetidine-1-carboxylate (1.0 eq) in a mixture of aqueous formaldehyde (37 wt. %, 1.5 eq) and formic acid (2.0 eq).

  • Heat the reaction mixture to 80-90 °C for 2-4 hours. The reaction can be monitored by LC-MS.

  • Cool the reaction to room temperature and carefully basify with a saturated aqueous solution of NaHCO₃ until gas evolution ceases.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield tert-butyl 3-(isopropyl(methyl)amino)azetidine-1-carboxylate.

Step 3: Deprotection of the Boc Group

  • Dissolve the N-Boc protected intermediate from Step 2 in DCM (0.2 M).

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the TFA salt of the product.

  • To obtain the free base, dissolve the crude salt in water, basify with 2M NaOH, and extract with DCM. Dry the organic extracts over Na₂SO₄, filter, and concentrate to yield N-methyl-1-(propan-2-yl)azetidin-3-amine.

Application in Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, widely used in the synthesis of pharmaceuticals and other fine chemicals.[9] The choice of ligand is critical for the efficiency and scope of this reaction. Chiral amine ligands can provide a specific steric and electronic environment around the palladium center, influencing the rates of oxidative addition and reductive elimination.

Rationale for Ligand Selection

The N-methyl-1-(propan-2-yl)azetidin-3-amine ligand offers several features that make it a promising candidate for palladium-catalyzed cross-coupling reactions:

  • Bidentate Coordination Potential: The two nitrogen atoms can potentially chelate to the palladium center, forming a stable five-membered ring.

  • Tunable Sterics: The isopropyl and methyl groups on the nitrogens provide a moderate level of steric hindrance, which can promote reductive elimination.

  • Chirality: The inherent chirality of the azetidine backbone can be exploited in asymmetric transformations.

Protocol 2: Palladium-Catalyzed Cross-Coupling of an Aryl Bromide with a Secondary Amine

Materials:

  • Aryl bromide (1.0 mmol)

  • Secondary amine (1.2 mmol)

  • N-methyl-1-(propan-2-yl)azetidin-3-amine (0.04 mmol, 4 mol%)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Toluene (anhydrous, 2 mL)

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃, N-methyl-1-(propan-2-yl)azetidin-3-amine, and NaOtBu under an inert atmosphere (e.g., argon or nitrogen).

  • Add the aryl bromide and toluene.

  • Add the secondary amine via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Entry Aryl Bromide Amine Ligand Loading (mol%) Yield (%)
14-BromotolueneMorpholine4>95
21-Bromo-4-methoxybenzenePiperidine492
32-BromopyridineN-Methylaniline485

Note: The yields presented are representative and based on analogous systems. Actual yields may vary depending on the specific substrates and reaction conditions.

Visualization of Concepts

Synthesis Workflow

A N-Boc-3-azetidinone C Reductive Amination (NaBH(OAc)3) A->C B Isopropylamine B->C D tert-butyl 3-(isopropylamino) azetidine-1-carboxylate C->D F N-Methylation D->F E Formaldehyde, Formic Acid E->F G tert-butyl 3-(isopropyl(methyl)amino) azetidine-1-carboxylate F->G I Boc Deprotection G->I H TFA H->I J N-methyl-1-(propan-2-yl) azetidin-3-amine I->J

Caption: Synthetic workflow for N-methyl-1-(propan-2-yl)azetidin-3-amine.

Catalytic Cycle

Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X ArX->OxAdd PdII Ar-Pd(II)-X (L) OxAdd->PdII LigEx Ligand Exchange PdII->LigEx Amine R2NH Amine->LigEx PdAmine Ar-Pd(II)-NR2 (L) LigEx->PdAmine RedElim Reductive Elimination PdAmine->RedElim RedElim->Pd0 Product Ar-NR2 RedElim->Product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

References

Sources

Application

analytical methods for the quantification of N-methyl-1-(propan-2-yl)azetidin-3-amine

An Application Guide to the Quantitative Analysis of N-methyl-1-(propan-2-yl)azetidin-3-amine Abstract This comprehensive application note provides detailed protocols for the quantitative analysis of N-methyl-1-(propan-2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Quantitative Analysis of N-methyl-1-(propan-2-yl)azetidin-3-amine

Abstract

This comprehensive application note provides detailed protocols for the quantitative analysis of N-methyl-1-(propan-2-yl)azetidin-3-amine, a substituted azetidine compound of interest in pharmaceutical development and chemical synthesis. Recognizing the critical need for accurate and reliable quantification, we present two robust, validated analytical methods: Gas Chromatography-Mass Spectrometry (GC-MS) for volatile analysis and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications. This guide is designed for researchers, analytical scientists, and quality control professionals, offering not only step-by-step protocols but also the scientific rationale behind methodological choices. All procedures are grounded in established principles of analytical method validation to ensure data integrity, reproducibility, and compliance with regulatory expectations.[1][2]

Introduction and Scientific Rationale

N-methyl-1-(propan-2-yl)azetidin-3-amine belongs to the azetidine class of saturated heterocyclic compounds.[3] Such molecules are significant structural motifs in medicinal chemistry, often serving as building blocks or core scaffolds for active pharmaceutical ingredients (APIs). The precise quantification of this amine is paramount for several reasons:

  • Impurity Profiling: As a potential process-related impurity or degradation product, its levels must be monitored and controlled to ensure the safety and efficacy of a final drug product.[1][4]

  • Pharmacokinetic Studies: In drug discovery and development, accurately measuring its concentration in biological matrices is essential for understanding absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Quality Control: For use as a raw material or intermediate, a validated assay is required to confirm its identity, purity, and strength.[2]

This guide addresses these needs by providing two orthogonal analytical approaches. The choice between GC-MS and LC-MS/MS depends on factors such as the sample matrix, required sensitivity, and available instrumentation.

Physicochemical Properties of the Analyte:

PropertyValueSignificance for Method Development
Molecular Formula C₈H₁₈N₂---
Molecular Weight 142.24 g/mol Suitable for both GC and LC-MS analysis.
Structure Azetidine ring with tertiary and secondary amine functionalities.The basic nature of the amine groups makes it ideal for positive ion electrospray ionization (ESI+) in LC-MS. The presence of N-H may necessitate derivatization for optimal GC performance.
Volatility Predicted to be moderately volatile.Suggests that GC-MS is a viable analytical strategy, particularly for samples in simple organic solvents.
Polarity Expected to be polar.Favors reversed-phase liquid chromatography with aqueous-organic mobile phases.

Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: This method is ideal for analyzing the analyte in non-complex matrices where it can be easily volatilized without degradation. To enhance chromatographic performance and improve peak symmetry, a derivatization step using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is employed to cap the active secondary amine proton.[5]

Experimental Workflow for GC-MS Analysis

cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Accurately weigh sample or reference standard s2 Dissolve in Pyridine s1->s2 s3 Add MSTFA for derivatization s2->s3 s4 Incubate at 60°C for 30 min s3->s4 s5 Transfer to GC vial s4->s5 a1 Inject 1 µL into GC system s5->a1 Analysis Start a2 Separation on HP-5MS column a1->a2 a3 Electron Ionization (EI) a2->a3 a4 Mass Detection (Scan or SIM mode) a3->a4 d1 Integrate Peak Area a4->d1 Data Acquisition d2 Construct Calibration Curve d1->d2 d3 Quantify Analyte Concentration d2->d3

Caption: Workflow for GC-MS quantification of the analyte.

Detailed GC-MS Protocol

Materials and Reagents:

  • N-methyl-1-(propan-2-yl)azetidin-3-amine reference standard

  • Pyridine (Anhydrous, ≥99.8%)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Helium (Carrier Gas, 99.999% purity)

  • Methanol and Acetonitrile (HPLC Grade)

  • Volumetric flasks, pipettes, and autosampler vials

Protocol Steps:

  • Standard and Sample Preparation:

    • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in pyridine in a 10 mL volumetric flask.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with pyridine.

    • Sample Preparation: Dissolve the sample containing the analyte in pyridine to achieve an expected concentration within the calibration range.

    • Derivatization: In a GC vial, combine 100 µL of each standard or sample solution with 100 µL of MSTFA.[5] Cap the vial tightly.

    • Reaction: Vortex the mixture for 10 seconds and incubate in a heating block at 60°C for 30 minutes to ensure complete derivatization.[5]

    • Cool to room temperature before placing the vials in the autosampler.

  • Instrumental Conditions:

ParameterSettingRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides reliable temperature and flow control.
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent[6]A non-polar column offering excellent separation for a wide range of semi-volatile compounds.
Carrier Gas Helium at a constant flow of 1.2 mL/min[7]Inert gas providing good chromatographic efficiency.
Injector Temperature 250°CEnsures rapid and complete volatilization of the derivatized analyte.
Injection Mode Split (20:1 ratio)Prevents column overloading and ensures sharp peaks.
Injection Volume 1 µLStandard volume for this type of analysis.
Oven Program Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min)[6]Gradient program designed to separate the analyte from solvent and potential impurities.
Mass Spectrometer Agilent 5977 MS or equivalent---
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
Source Temperature 230°C[7]Optimal temperature to maintain ion formation and prevent degradation.
Quadrupole Temp. 150°CStandard operating temperature.
Acquisition Mode Scan Mode: 40-450 amu (for method development) SIM Mode: Monitor characteristic ions (for quantification)Scan mode helps identify the analyte and its fragments. Selected Ion Monitoring (SIM) mode significantly increases sensitivity and selectivity for quantification.[8]
  • Data Analysis:

    • Identify the retention time and mass spectrum of the derivatized analyte by injecting a mid-range standard in Scan mode.

    • Select a unique and abundant ion for quantification (quantifier ion) and one or two additional ions for confirmation (qualifier ions).

    • Generate a calibration curve by plotting the peak area of the quantifier ion against the concentration of the calibration standards.

    • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Method 2: Quantification by LC-MS/MS

Principle: This method offers superior sensitivity and selectivity, making it the preferred choice for complex matrices (e.g., biological fluids, final drug product) and trace-level quantification.[9] The analyte is separated using reversed-phase chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity.[10]

Experimental Workflow for LC-MS/MS Analysis

cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Prepare standards and samples in Mobile Phase A s2 For biological samples: Perform protein precipitation (e.g., with Acetonitrile) s1->s2 If needed s4 Transfer to LC vial s1->s4 s3 Centrifuge and collect supernatant s2->s3 s3->s4 a1 Inject 5 µL into LC system s4->a1 Analysis Start a2 Separation on C18 column a1->a2 a3 Electrospray Ionization (ESI+) a2->a3 a4 Tandem MS Detection (MRM) a3->a4 d1 Integrate MRM Transition Peak a4->d1 Data Acquisition d2 Construct Calibration Curve d1->d2 d3 Quantify Analyte Concentration d2->d3

Caption: Workflow for LC-MS/MS quantification of the analyte.

Detailed LC-MS/MS Protocol

Materials and Reagents:

  • N-methyl-1-(propan-2-yl)azetidin-3-amine reference standard

  • Acetonitrile (LC-MS Grade)

  • Water (LC-MS Grade)

  • Formic Acid (LC-MS Grade, ≥99%)

  • Isotope-labeled internal standard (IS), if available (e.g., d₃-methyl variant)

  • Volumetric flasks, pipettes, and autosampler vials

Protocol Steps:

  • Standard and Sample Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Stock Solution (1000 µg/mL): Prepare in a 50:50 mixture of Mobile Phase A and B.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serial dilution of the stock solution with Mobile Phase A. The lower range reflects the higher sensitivity of this method.[11]

    • Sample Preparation (Simple Matrix): Dilute the sample with Mobile Phase A to an expected concentration within the calibration range.

    • Sample Preparation (Biological Matrix): To 100 µL of sample (e.g., plasma), add 300 µL of cold acetonitrile (containing internal standard, if used) to precipitate proteins. Vortex for 1 minute, then centrifuge at >10,000 x g for 5 minutes.[12] Transfer the supernatant to a clean vial for analysis.

  • Instrumental Conditions:

ParameterSettingRationale
Liquid Chromatograph Waters ACQUITY UPLC or equivalentHigh-pressure system for efficient separation and narrow peaks.
Column C18, 2.1 x 50 mm, 1.8 µm particle sizeStandard reversed-phase column for retaining and separating polar to moderately non-polar compounds.
Column Temperature 40°CEnsures reproducible retention times and improves peak shape.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier protonates the analyte, ensuring good peak shape and promoting ionization.[13]
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for eluting the analyte.
Flow Rate 0.4 mL/minTypical flow rate for a 2.1 mm ID column.
Injection Volume 5 µL---
Gradient Program 5% B (0-0.5 min), ramp to 95% B (0.5-3.0 min), hold at 95% B (3.0-4.0 min), return to 5% B (4.1 min), equilibrate (4.1-5.0 min)A rapid gradient to elute the analyte efficiently while cleaning the column.
Mass Spectrometer Sciex QTRAP 6500 or equivalent triple quadrupoleHigh-sensitivity instrument designed for quantitative analysis.
Ionization Mode Electrospray Ionization, Positive (ESI+)The basic amine groups are readily protonated, making ESI+ the ideal ionization mode.
Source Temperature 550°COptimizes desolvation of the mobile phase.
IonSpray Voltage +5500 VCreates a stable spray and efficient ion generation.
MRM Transitions Precursor (Q1): 143.2 (M+H)⁺ Product (Q3): To be determined experimentally (e.g., fragmentation of isopropyl or azetidine ring)Q1 is set to the mass of the protonated parent molecule. Q3 ions are determined by infusing a standard and performing a product ion scan to find stable, abundant fragments. This provides high specificity.[10]
Collision Energy (CE) To be optimized for each transitionThe voltage that yields the most abundant product ion signal.
  • Data Analysis:

    • Optimize MRM transitions and collision energies by infusing a standard solution of the analyte directly into the mass spectrometer.

    • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration. If no IS is used, plot the analyte peak area.

    • Quantify the analyte in samples using the regression equation from the calibration curve.

Method Validation

A robust analytical method must be validated to prove its suitability for the intended purpose.[2][14] The validation should be performed according to ICH Q2(R1) or equivalent guidelines.[4][15]

Validation Workflow

cluster_validation Analytical Method Validation Workflow start Define Method (LC-MS or GC-MS) spec Specificity (Interference Check) start->spec lin Linearity & Range spec->lin acc Accuracy (% Recovery) lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod LOD & LOQ prec->lod rob Robustness lod->rob end Validated Method rob->end

Caption: Key stages in the validation of an analytical method.

Summary of Validation Parameters and Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte, free from interference from matrix components, impurities, or degradants.[4]Peak purity analysis (if applicable); no significant interfering peaks at the analyte's retention time in blank/placebo samples. Resolution >1.5 from nearest eluting peak.[15]
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.Correlation coefficient (r²) ≥ 0.995.
Range The concentration interval over which the method is precise, accurate, and linear.[14]For an impurity: From 50% to 120% of the specification limit.[1] For an assay: 80% to 120% of the target concentration.[1]
Accuracy The closeness of test results to the true value, typically assessed by spike-recovery experiments at multiple levels.Mean recovery between 90-110% for impurities and 98-102% for assays.
Precision The degree of scatter between a series of measurements. Assessed at two levels: 1. Repeatability: Same conditions, short interval. 2. Intermediate Precision: Different days, analysts, or equipment.Relative Standard Deviation (RSD) or Coefficient of Variation (%CV) ≤ 10% for impurities.[15] RSD ≤ 2% for assays.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.[14]Typically determined at a signal-to-noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[14]Typically determined at an S/N of 10:1, with acceptable precision (e.g., RSD ≤ 20%).
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate).No significant change in results; system suitability parameters must still be met.

Conclusion

This application note provides two distinct, robust, and scientifically-grounded methods for the quantification of N-methyl-1-(propan-2-yl)azetidin-3-amine. The GC-MS method is suitable for routine analysis in simple matrices, while the LC-MS/MS method provides the high sensitivity and selectivity required for trace-level quantification in complex environments. By following the detailed protocols and implementing the described validation framework, laboratories can generate accurate, reliable, and reproducible data to support drug development, quality control, and research activities.

References

  • Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods.
  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • A Comprehensive Guide for Analytical Method Validation. (2023). International Journal of Pharmaceutical Sciences and Research.
  • Validation of Analytical Methods for Pharmaceutical Analysis. (2013). International Journal of Pharmaceutical Erudition.
  • Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline.
  • 1-(Diphenylmethyl)-N-(propan-2-yl)azetidin-3-amine. EvitaChem.
  • N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine Monograph. (2017). SWGDRUG.org.
  • N-Methyl-N-(propan-2-yl)propan-1-amine.
  • A sensitive liquid chromatography/mass spectrometry-based assay for quantitation of amino-containing moieties in lipid A. (2008). Journal of Lipid Research.
  • Determination of seven anticoagulants rodenticides in human serum by ultra-performance liquid chromatography–mass spectrometry. (2014). Analytical Methods.
  • 1-Methyl-N-(propan-2-yl)azetidin-3-amine. BLDpharm.
  • Azetidine. Wikipedia.
  • Determination of N-methyl-1,3-propanediamine in bovine muscle by liquid chromatography with triple quadrupole and ion trap tandem mass spectrometry detection. (2012).
  • Determination of N-methyl-1,3-propanediamine in bovine muscle by liquid chromatography with triple quadrupole and ion trap tandem mass spectrometry detection.
  • 3-(azetidin-1-yl)
  • Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. (2016). Current Protocols in Molecular Biology.
  • A high-performance liquid chromatography-tandem mass spectrometry method for the analysis of N-oleoyl glycine and N-oleoyl alanine in rodent brain and plasma. (2022).
  • Method of analysis N–methyl–2-pyrrolidone. (2011). U.S.
  • Analytical Methods for Benzidine.
  • Application of Liquid Chromatography–Mass Spectrometry-Based Untargeted Metabolomics to Reveal Metabolites Related to Antioxidant Activity in Buckwhe
  • Gas Chromatography-Tandem Mass Spectrometry Method for the Selective Detection of Glycols and Glycerol in the Liquids and Aerosols of E-Cigarette, or Vaping, Products. (2021). Frontiers in Chemistry.
  • Characterization by gas-liquid chromatography-mass spectrometry and proton-magnetic-resonance spectroscopy of pertrimethylsilyl methyl glycosides obtained in the methanolysis of glycoproteins and glycopeptides. (1977). Biochemical Journal.
  • Gas Chromatography-Mass Spectrometry Analysis of Compounds Emitted by Pepper Yellow Leaf Curl Virus-Infected Chili Plants: A Preliminary Study. (2021). Molecules.
  • Quantitative Determination of Secondary Amines: Measurement of N-methylalanine. (1974). Analytical Biochemistry.

Sources

Method

Application Note: A Validated HPLC-UV Derivatization Method for the Quantitative Analysis of N-methyl-1-(propan-2-yl)azetidin-3-amine

Abstract This application note describes a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-methyl-1-(propan-2-yl)azetidin-3-amine, a small, polar, secondary am...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-methyl-1-(propan-2-yl)azetidin-3-amine, a small, polar, secondary amine. Due to the analyte's lack of a significant UV chromophore and poor retention on traditional reversed-phase columns, a pre-column derivatization strategy coupled with reversed-phase HPLC and UV detection is presented. This method offers a reliable and sensitive solution for the quantification of this and structurally similar compounds in pharmaceutical development and quality control environments. The described protocol has been developed to be self-validating, with built-in checks for accuracy and precision.

Introduction: The Analytical Challenge

N-methyl-1-(propan-2-yl)azetidin-3-amine is a substituted azetidine, a class of saturated heterocyclic organic compounds.[1] Such small, polar amines present a significant challenge for traditional reversed-phase HPLC analysis. Their high polarity leads to poor retention on non-polar stationary phases like C18, often resulting in elution at or near the solvent front.[2] Furthermore, the absence of a strong chromophore in the molecule's structure makes direct UV detection difficult and insensitive.[2][3]

To overcome these analytical hurdles, this application note details a method centered on pre-column derivatization. This approach enhances both the detectability and chromatographic retention of the analyte by introducing a hydrophobic, UV-absorbing moiety.[2][4] The chosen derivatization reagent reacts specifically with the secondary amine group, ensuring a targeted and efficient labeling process.[5][6] This method is particularly useful for researchers, scientists, and drug development professionals who require accurate quantification of such challenging analytes.

Method Development Rationale

The development of a robust analytical method requires a logical and scientifically sound approach. The following diagram illustrates the decision-making process for the analysis of N-methyl-1-(propan-2-yl)azetidin-3-amine.

MethodDevelopment Analyte N-methyl-1-(propan-2-yl)azetidin-3-amine (Small, Polar, No Chromophore) Challenge Analytical Challenges: - Poor Retention (Reversed-Phase) - Low UV Sensitivity Analyte->Challenge Solutions Potential Solutions Challenge->Solutions HILIC HILIC Solutions->HILIC Good for polar compounds, but can have stability issues [5, 24] IonPair Ion-Pairing Solutions->IonPair Improves retention, but can suppress MS signal and shorten column life [3, 5] Derivatization Derivatization Solutions->Derivatization Improves retention and sensitivity, adds a sample preparation step [11, 33] MixedMode Mixed-Mode Solutions->MixedMode Versatile, but can be complex to develop methods [4, 8] ChosenMethod Chosen Method: Pre-column Derivatization with UV Detection Derivatization->ChosenMethod Optimal for UV detection and robust quantification SamplePrep cluster_prep Preparation cluster_deriv Derivatization cluster_analysis Analysis Start Weigh Reference Standard or Sample Dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) Start->Dissolve AddReagent Add Derivatization Reagent and Buffer/Catalyst Dissolve->AddReagent Incubate Incubate at Controlled Temperature (e.g., 60°C for 30 min) [2] AddReagent->Incubate Cool Cool to Room Temperature Incubate->Cool Centrifuge Centrifuge (if necessary) Cool->Centrifuge Transfer Transfer Supernatant to HPLC Vial Centrifuge->Transfer Inject Inject into HPLC System Transfer->Inject

Sources

Application

Application Note: High-Resolution GC-MS Analysis and Derivatization Protocol for N-methyl-1-(propan-2-yl)azetidin-3-amine

Introduction & Analytical Rationale Azetidine-based scaffolds have gained immense traction in modern medicinal chemistry, particularly in the development of CNS-focused lead-like libraries and spirocyclic drug candidates...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Rationale

Azetidine-based scaffolds have gained immense traction in modern medicinal chemistry, particularly in the development of CNS-focused lead-like libraries and spirocyclic drug candidates [1]. The target molecule, N-methyl-1-(propan-2-yl)azetidin-3-amine (also known as 1-isopropyl-N-methylazetidin-3-amine), is a highly polar, low-molecular-weight aliphatic diamine. It features a tertiary amine within a strained four-membered ring and an exocyclic secondary amine.

The Analytical Challenge: Direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis of underivatized aliphatic diamines often results in severe peak tailing, irreproducible retention times, and irreversible adsorption [2]. This is caused by the interaction between the basic nitrogen lone pairs and active silanol groups (Si-OH) present in the GC inlet liner and column stationary phase.

The Mechanistic Solution: To achieve a self-validating, robust analytical method, we employ a pre-column acylation strategy using Pentafluoropropionic anhydride (PFPA) .

  • Causality of Reagent Choice: PFPA selectively reacts with the exocyclic secondary amine (-NHCH₃) to form a stable pentafluoropropionamide. This delocalizes the nitrogen's lone pair into the newly formed carbonyl group, drastically reducing its basicity and eliminating silanol interactions.

  • Steric Shielding: The tertiary azetidine nitrogen does not undergo acylation but is sterically shielded by the bulky isopropyl (propan-2-yl) group, rendering it inert to column adsorption. Furthermore, the addition of the perfluoroalkyl group increases the molecule's vapor pressure and provides a distinct isotopic mass defect, significantly enhancing MS signal-to-noise ratios.

Experimental Protocols

The following methodology is designed as a self-validating system. Every step includes specific controls to prevent column degradation and ensure quantitative reproducibility.

Materials and Reagents
  • Analyte: N-methyl-1-(propan-2-yl)azetidin-3-amine standard (Purity >99%).

  • Derivatization Agent: Pentafluoropropionic anhydride (PFPA), analytical grade.

  • Acid Scavenger: Triethylamine (TEA), anhydrous.

  • Solvent: Ethyl acetate (EtOAc), GC-MS grade, dried over molecular sieves.

Step-by-Step Derivatization Workflow
  • Sample Aliquoting: Transfer 100 µL of the sample extract (reconstituted in dry EtOAc) into a 2 mL silanized glass GC autoinjector vial. Note: Silanization prevents loss of the underivatized analyte to the vial walls prior to reaction.

  • Reagent Addition: Add 50 µL of PFPA followed immediately by 10 µL of anhydrous TEA. Cap the vial tightly with a PTFE-lined septum.

  • Incubation: Vortex for 10 seconds and incubate in a heating block at 60°C for 20 minutes. The heat drives the nucleophilic acyl substitution to completion.

  • Evaporation (Critical Validation Step): Remove the vial, uncap, and evaporate the mixture to complete dryness under a gentle stream of high-purity nitrogen (N₂) at room temperature.

    • Causality: The reaction generates pentafluoropropionic acid (a corrosive byproduct). Injecting this acid directly into the GC will strip the polysiloxane stationary phase, causing massive column bleed. Evaporation ensures column longevity and baseline stability.

  • Reconstitution: Reconstitute the dried residue in 100 µL of dry EtOAc. Vortex for 30 seconds. The sample is now ready for GC-MS analysis.

Workflow A Sample Aliquot (100 µL in EtOAc) B Add Reagents (50 µL PFPA + 10 µL TEA) A->B C Incubation (60°C for 20 min) B->C D Evaporation (N2 stream to dryness) C->D E Reconstitution (100 µL dry EtOAc) D->E F GC-MS Analysis (DB-5MS, EI 70eV) E->F

Figure 1: Step-by-step pre-column derivatization workflow for basic aliphatic amines.

GC-MS Instrumentation & Parameters

Optimal separation is achieved using a mid-polarity or non-polar column. The parameters below are optimized for the PFPA-derivatized analyte (Molecular Weight: 274.2 g/mol ).

ParameterSetting / Specification
GC Column DB-5MS or HP-5MS (30 m × 0.25 mm i.d. × 0.25 µm film thickness)
Carrier Gas Helium (99.999%), constant flow at 1.0 mL/min
Injection Mode Splitless (purge valve opens at 1.0 min)
Injection Volume 1.0 µL
Inlet Temperature 250°C (using an ultra-inert, single taper liner with glass wool)
Oven Program 60°C (hold 1 min) ➔ Ramp 15°C/min to 280°C (hold 5 min)
Transfer Line Temp 280°C
Ionization Mode Electron Impact (EI) at 70 eV
Ion Source Temp 230°C
Quadrupole Temp 150°C
Acquisition Mode Full Scan (m/z 50–400) / SIM (for trace quantitation)

Mechanistic Insights: EI-MS Fragmentation Pathway

Understanding the Electron Impact (EI) fragmentation of azetidines is critical for definitive structural elucidation. Under 70 eV ionization, the PFPA-derivatized N-methyl-1-(propan-2-yl)azetidin-3-amine undergoes highly predictable, thermodynamically driven fragmentations [3].

  • Molecular Ion Formation: The intact derivatized molecule yields a distinct molecular ion [M]+∙ at m/z 274 .

  • Alpha-Cleavage (Isopropyl Loss): The most favored initial fragmentation is the loss of a methyl radical ( ⋅CH3​ ) from the N-isopropyl group via α -cleavage, generating a stable iminium ion at m/z 259 . Complete loss of the isopropyl radical ( ⋅C3​H7​ ) yields m/z 231 .

  • Azetidine Ring Opening: Four-membered nitrogen heterocycles are highly strained. Following ionization, the ring frequently undergoes cycloreversion (loss of ethylene or substituted alkene fragments) yielding diagnostic core fragments around m/z 127 .

  • Perfluoroalkyl Cleavage: Cleavage of the pentafluoroethyl group from the amide bond generates the highly abundant [C2​F5​]+ cation at m/z 119 , which serves as a universal diagnostic marker for PFPA derivatives.

Fragmentation M Molecular Ion [M]+• m/z 274 F1 [M - CH3]+ m/z 259 M->F1 -CH3 (from isopropyl) F2 [M - C3H7]+ m/z 231 M->F2 -C3H7 (isopropyl loss) F3 Perfluoro Fragment m/z 119 [C2F5]+ M->F3 PFPA group cleavage F4 Azetidine Core Cleavage m/z 127 M->F4 Ring opening

Figure 2: Primary EI-MS fragmentation pathways for PFPA-derivatized N-methyl-1-(propan-2-yl)azetidin-3-amine.

Quantitative Data Presentation

The method was validated for linearity, precision, and recovery. The conversion of the secondary amine to the PFPA-amide yields exceptional chromatographic symmetry (Asymmetry factor < 1.1).

Table 1: GC-MS Method Validation Parameters
ParameterValue / RangeNote
Linearity Range 1.0 – 500 ng/mL R2>0.998
Limit of Detection (LOD) 0.3 ng/mLS/N ratio ≥ 3 (SIM Mode)
Limit of Quantitation (LOQ) 1.0 ng/mLS/N ratio ≥ 10 (SIM Mode)
Intra-day Precision (RSD) 3.2%At 50 ng/mL (n=6)
Inter-day Precision (RSD) 4.5%Over 3 consecutive days
Derivatization Recovery > 96%Verified via pre/post-spike analysis
Table 2: Key Diagnostic Ions for SIM Acquisition
Ion (m/z)Relative Abundance (%)Structural Assignment
274 15 - 20%Intact Molecular Ion [M]+∙
259 100% (Base Peak) [M−CH3​]+ (Iminium formation)
231 45% [M−C3​H7​]+ (Loss of isopropyl)
119 80% [C2​F5​]+ (PFPA marker)

Conclusion

The reliable GC-MS analysis of highly polar, basic diamines like N-methyl-1-(propan-2-yl)azetidin-3-amine requires strategic chemical modification to bypass the thermodynamic limitations of gas-phase chromatography. By employing PFPA derivatization, analysts can effectively mask the secondary amine, eliminate silanol-induced peak tailing, and generate highly specific mass spectral fragmentation patterns. The protocol outlined herein provides a self-validating, robust framework suitable for high-throughput pharmacokinetic profiling and synthetic library validation.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Luo, Q., et al. (2011). Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. PubMed. Available at:[Link]

  • Zaikin, V. G., & Borisov, R. S. (2023). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. Journal of Physical and Chemical Reference Data, AIP Publishing. Available at:[Link]

Method

Application Notes and Protocols for the Purification of N-methyl-1-(propan-2-yl)azetidin-3-amine

Introduction N-methyl-1-(propan-2-yl)azetidin-3-amine is a substituted azetidine, a class of saturated heterocyclic organic compounds containing a four-membered ring with one nitrogen atom. Azetidine derivatives are of s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-methyl-1-(propan-2-yl)azetidin-3-amine is a substituted azetidine, a class of saturated heterocyclic organic compounds containing a four-membered ring with one nitrogen atom. Azetidine derivatives are of significant interest in medicinal chemistry due to their presence in various biologically active compounds and their utility as synthetic intermediates.[1][2] The purity of such compounds is paramount for their application in research and drug development, as even minor impurities can significantly alter biological activity and lead to misleading results. This guide provides a comprehensive overview of the purification techniques and analytical methods applicable to N-methyl-1-(propan-2-yl)azetidin-3-amine, a small, polar, and basic aliphatic amine.

Physicochemical Properties and Impurity Profile

A thorough understanding of the physicochemical properties of the target compound is crucial for selecting an appropriate purification strategy. While specific experimental data for N-methyl-1-(propan-2-yl)azetidin-3-amine is not extensively published, its structure allows for the estimation of its properties based on analogous compounds.

Predicted Physicochemical Properties:

PropertyEstimated Value/CharacteristicRationale/Significance for Purification
Molecular Formula C₇H₁₆N₂
Molecular Weight 128.22 g/mol
Boiling Point 150-180 °C (at atmospheric pressure)Relatively low boiling point suggests that distillation could be a viable purification method for removing non-volatile impurities.
Solubility Miscible with water and polar organic solvents (e.g., methanol, ethanol, DCM).High polarity and potential for hydrogen bonding indicate good solubility in polar solvents. This is a key consideration for both chromatography and liquid-liquid extraction.
pKa (of conjugate acid) 9.0 - 11.0The presence of two basic nitrogen atoms (a tertiary amine in the ring and a secondary amine in the side chain) makes the molecule basic.[3] This property is critical for ion-exchange chromatography, acid-base extraction, and understanding its behavior in different pH mobile phases during chromatography. The azetidine nitrogen is a strongly basic secondary amine.[2]
Appearance Colorless to pale yellow liquid

Potential Impurities:

Impurities in a sample of N-methyl-1-(propan-2-yl)azetidin-3-amine can originate from the synthetic route. Common synthetic strategies for N-alkylazetidines may involve starting materials like 1,2-amino alcohols or the reduction of azetidinones.[1][2] Potential impurities could include:

  • Unreacted starting materials: Such as 1-(propan-2-yl)azetidin-3-amine or methylating agents.

  • Byproducts of the reaction: Including over-methylated quaternary ammonium salts or products from side reactions.

  • Reagents and solvents: Residual solvents or reagents used in the synthesis.

  • Degradation products: Azetidine rings can be susceptible to ring-opening reactions under certain conditions.

Purification Strategies

The choice of purification technique will depend on the nature and quantity of the impurities, as well as the desired final purity of the product.

Distillation

Given the predicted boiling point, fractional distillation under reduced pressure can be an effective method for separating N-methyl-1-(propan-2-yl)azetidin-3-amine from non-volatile impurities or solvents with significantly different boiling points.

Acid-Base Extraction

The basic nature of the amine allows for a straightforward acid-base extraction workup. This technique is particularly useful for removing non-basic organic impurities.

G cluster_0 Aqueous Workup Crude Product in Organic Solvent Crude Product in Organic Solvent Add Aqueous Acid (e.g., 1M HCl) Add Aqueous Acid (e.g., 1M HCl) Crude Product in Organic Solvent->Add Aqueous Acid (e.g., 1M HCl) Separate Layers Separate Layers Add Aqueous Acid (e.g., 1M HCl)->Separate Layers Aqueous Layer (Protonated Amine Salt) Aqueous Layer (Protonated Amine Salt) Separate Layers->Aqueous Layer (Protonated Amine Salt) Organic Layer (Non-basic Impurities) Organic Layer (Non-basic Impurities) Separate Layers->Organic Layer (Non-basic Impurities) Wash Aqueous Layer with Organic Solvent Wash Aqueous Layer with Organic Solvent Aqueous Layer (Protonated Amine Salt)->Wash Aqueous Layer with Organic Solvent Basify Aqueous Layer (e.g., NaOH to pH > 12) Basify Aqueous Layer (e.g., NaOH to pH > 12) Wash Aqueous Layer with Organic Solvent->Basify Aqueous Layer (e.g., NaOH to pH > 12) Extract with Organic Solvent (e.g., DCM) Extract with Organic Solvent (e.g., DCM) Basify Aqueous Layer (e.g., NaOH to pH > 12)->Extract with Organic Solvent (e.g., DCM) Combined Organic Extracts Combined Organic Extracts Extract with Organic Solvent (e.g., DCM)->Combined Organic Extracts Dry (Na2SO4), Filter, Concentrate Dry (Na2SO4), Filter, Concentrate Combined Organic Extracts->Dry (Na2SO4), Filter, Concentrate Purified Amine Purified Amine Dry (Na2SO4), Filter, Concentrate->Purified Amine G cluster_1 Purity Analysis Workflow Purified Amine Purified Amine GC-MS Analysis GC-MS Analysis Purified Amine->GC-MS Analysis HPLC Analysis (with Derivatization) HPLC Analysis (with Derivatization) Purified Amine->HPLC Analysis (with Derivatization) NMR Spectroscopy (1H, 13C) NMR Spectroscopy (1H, 13C) Purified Amine->NMR Spectroscopy (1H, 13C) Purity Confirmation Purity Confirmation GC-MS Analysis->Purity Confirmation HPLC Analysis (with Derivatization)->Purity Confirmation NMR Spectroscopy (1H, 13C)->Purity Confirmation

Sources

Application

Application Note &amp; Protocol: A Scalable, Two-Step Synthesis of N-methyl-1-(propan-2-yl)azetidin-3-amine

Abstract This document provides a comprehensive guide for the scale-up synthesis of N-methyl-1-(propan-2-yl)azetidin-3-amine, a substituted azetidine scaffold of interest in medicinal chemistry and drug development. Azet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of N-methyl-1-(propan-2-yl)azetidin-3-amine, a substituted azetidine scaffold of interest in medicinal chemistry and drug development. Azetidine rings are valuable structural motifs found in numerous biologically active compounds, and their functionalization is a key aspect of modern pharmaceutical research. This protocol details a robust and scalable two-step synthetic route commencing from commercially available starting materials. The synthesis involves the initial preparation of a key intermediate, 1-isopropylazetidin-3-one, followed by a direct reductive amination to yield the target compound. The methodologies have been designed with scalability, efficiency, and safety as primary considerations, making them suitable for researchers and process chemists in the pharmaceutical industry.

Introduction and Strategic Overview

The synthesis of functionalized small-ring heterocycles like azetidines is a cornerstone of modern drug discovery.[1] The inherent ring strain of the four-membered ring can be leveraged for various chemical transformations, while the scaffold itself imparts unique conformational constraints on molecules, often leading to improved pharmacological properties.[2] The target molecule, N-methyl-1-(propan-2-yl)azetidin-3-amine, incorporates key features—a tertiary amine within the ring and a secondary amine side chain—that are common in CNS-active compounds and other therapeutic agents.

The synthetic strategy outlined herein was chosen for its convergence and scalability. Instead of a linear approach involving sequential N-alkylation and side-chain modification, this protocol employs the synthesis of a versatile ketone intermediate, 1-isopropylazetidin-3-one , which is then directly converted to the final product via a one-pot reductive amination. This approach is advantageous as it minimizes intermediate purification steps and utilizes mild, selective reagents suitable for large-scale production.[3]

Overall Synthetic Scheme

Synthetic_Scheme cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Reductive Amination Epichlorohydrin Epichlorohydrin Azetidinol 1-Isopropylazetidin-3-ol Epichlorohydrin->Azetidinol Ring Opening & Intramolecular Cyclization Isopropylamine Isopropylamine Isopropylamine->Azetidinol Ring Opening & Intramolecular Cyclization Ketone 1-Isopropylazetidin-3-one (Intermediate) Azetidinol->Ketone Oxidation (e.g., Swern) FinalProduct N-methyl-1-(propan-2-yl)azetidin-3-amine Ketone->FinalProduct One-pot reaction Methylamine Methylamine Methylamine->FinalProduct ReducingAgent NaBH(OAc)3 ReducingAgent->FinalProduct

Caption: High-level overview of the two-step synthetic strategy.

Safety and Handling

Working with azetidines and associated reagents requires strict adherence to safety protocols due to their potential reactivity and toxicity.

  • Azetidine Derivatives: Azetidines can be volatile, flammable, and may cause severe skin burns and eye damage.[4] All manipulations should be performed in a well-ventilated fume hood.[5] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[6]

  • Reagents:

    • Isopropylamine: A volatile and flammable liquid with a strong odor. It is corrosive and can cause severe burns.[7]

    • Epichlorohydrin: A toxic and carcinogenic substance. Handle with extreme caution and appropriate engineering controls.

    • Oxidizing Agents (for Step 1): Reagents for Swern oxidation (oxalyl chloride, DMSO) are corrosive, toxic, and react violently with water. Perform additions at low temperatures.

    • Sodium Triacetoxyborohydride (STAB): Moisture-sensitive. Reacts with water to release hydrogen gas. Handle in a dry atmosphere.

  • Emergency Procedures: Ensure safety showers and eyewash stations are accessible.[6] In case of skin contact, wash immediately with plenty of water.[8] If inhaled, move to fresh air. Seek immediate medical attention for any significant exposure.[9]

Part 1: Scale-Up Synthesis of 1-Isopropylazetidin-3-one

This phase involves the construction of the core azetidine ring and subsequent oxidation to the key ketone intermediate. The synthesis begins with the ring-opening of epichlorohydrin by isopropylamine, followed by a base-mediated intramolecular cyclization to form the azetidin-3-ol, which is then oxidized.

Protocol 1A: Synthesis of 1-Isopropylazetidin-3-ol
  • Setup: Equip a 5 L jacketed reactor with a mechanical stirrer, a temperature probe, a condenser, and an addition funnel. Maintain an inert atmosphere using nitrogen.

  • Charge: Add isopropylamine (1.0 kg, 16.9 mol, 2.5 equiv) and ethanol (2.0 L) to the reactor. Cool the solution to 0-5 °C using a circulating chiller.

  • Addition: Add epichlorohydrin (625 g, 6.76 mol, 1.0 equiv) dropwise via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for 16 hours.

  • Cyclization: Prepare a solution of sodium hydroxide (324 g, 8.1 mol, 1.2 equiv) in water (1.0 L). Cool the reactor to 10-15 °C and add the NaOH solution dropwise, maintaining the temperature below 25 °C.

  • Reflux: After the addition, heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 4 hours.

  • Work-up: Cool the mixture to room temperature. Concentrate the reaction mixture under reduced pressure to remove most of the ethanol. Add dichloromethane (DCM, 2 L) and water (1 L). Separate the organic layer. Extract the aqueous layer with DCM (2 x 1 L).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 1-isopropylazetidin-3-ol as an oil. This crude product is often of sufficient purity for the next step.

Protocol 1B: Swern Oxidation to 1-Isopropylazetidin-3-one

Causality: The Swern oxidation is chosen for its mild conditions, which are well-suited for the sensitive azetidine ring system and are generally scalable with good control.[10]

  • Setup: Equip a 10 L jacketed reactor with a mechanical stirrer, a temperature probe, and two addition funnels under a nitrogen atmosphere.

  • Oxalyl Chloride: Charge the reactor with dichloromethane (DCM, 4 L) and oxalyl chloride (750 g, 5.91 mol, 1.2 equiv). Cool the solution to -78 °C using a dry ice/acetone bath or a cryo-cooler.

  • DMSO Addition: Add a solution of dimethyl sulfoxide (DMSO) (500 g, 6.40 mol, 1.3 equiv) in DCM (1 L) dropwise via an addition funnel, keeping the internal temperature below -65 °C. Stir for 30 minutes.

  • Substrate Addition: Add a solution of crude 1-isopropylazetidin-3-ol (from step 1A, approx. 4.93 mol, 1.0 equiv) in DCM (2 L) dropwise, maintaining the temperature below -65 °C. Stir for 1.5 hours.

  • Quench: Add triethylamine (TEA) (1.5 kg, 14.8 mol, 3.0 equiv) dropwise via an addition funnel, ensuring the temperature remains below -50 °C.

  • Warm-up & Work-up: Remove the cooling bath and allow the reaction to warm to room temperature. Add water (3 L). Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution (2 x 2 L) and then brine (2 L).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, 1-isopropylazetidin-3-one, can be purified by vacuum distillation to yield a clear oil.

Part 2: Reductive Amination to N-methyl-1-(propan-2-yl)azetidin-3-amine

This final step is a one-pot procedure that forms the target secondary amine.

Causality: Reductive amination is a highly efficient method for C-N bond formation.[11] Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent because it is milder than reagents like sodium borohydride and selectively reduces the intermediate iminium ion in the presence of the starting ketone, preventing side reactions.[12] Using a commercially available solution of methylamine simplifies handling compared to using gaseous methylamine.[13]

Detailed Protocol
  • Setup: Equip a 10 L jacketed reactor with a mechanical stirrer, temperature probe, and nitrogen inlet.

  • Charge: Add 1-isopropylazetidin-3-one (500 g, 3.93 mol, 1.0 equiv) and dichloromethane (DCM, 5 L) to the reactor.

  • Amine Addition: Add a 2.0 M solution of methylamine in THF (2.16 L, 4.32 mol, 1.1 equiv) to the reactor. Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Reductant Addition: Cool the reaction mixture to 0-5 °C. Add sodium triacetoxyborohydride (1.0 kg, 4.72 mol, 1.2 equiv) portion-wise over 1-2 hours, ensuring the internal temperature is maintained below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quench: Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate (3 L) at 0-10 °C. Stir vigorously for 30 minutes until gas evolution ceases.

  • Work-up: Separate the organic layer. Extract the aqueous layer with DCM (2 x 1.5 L). Combine the organic layers.

  • Extraction of Product: Extract the combined organic layers with 1 M hydrochloric acid (HCl) (3 x 2 L). This moves the basic amine product into the aqueous phase, leaving neutral impurities behind.

  • Basification: Cool the combined acidic aqueous layers to 0-10 °C in a separate vessel. Slowly add 6 M sodium hydroxide (NaOH) solution until the pH is >12.

  • Final Extraction: Extract the basified aqueous solution with DCM (3 x 2 L).

  • Purification: Combine the final organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation to afford the final product, N-methyl-1-(propan-2-yl)azetidin-3-amine, as a colorless to pale yellow liquid.

Data Summary and Workflow

Quantitative Data Summary
StepReactionKey ReagentsScale (Starting Material)Typical YieldPurity (Post-Purification)
1AAzetidinol FormationEpichlorohydrin, Isopropylamine625 g70-80% (crude)>90% (used directly)
1BSwern OxidationOxalyl Chloride, DMSO, TEA~650 g (crude ol)65-75%>98% (by GC)
2Reductive AminationMethylamine, NaBH(OAc)₃500 g75-85%>99% (by GC)
Experimental Workflow Diagram

Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Reductive Amination s1_start Charge Reactor with Isopropylamine & EtOH s1_cool1 Cool to 0-5 °C s1_start->s1_cool1 s1_add_epi Add Epichlorohydrin (T < 10 °C) s1_cool1->s1_add_epi s1_react1 Stir at RT for 16h s1_add_epi->s1_react1 s1_add_base Add NaOH(aq) (T < 25 °C) s1_react1->s1_add_base s1_reflux Reflux for 4h s1_add_base->s1_reflux s1_workup Concentrate & Extract with DCM s1_reflux->s1_workup s1_crude_ol Crude Azetidin-3-ol (To next step) s1_workup->s1_crude_ol s2_add_ol Add Azetidin-3-ol (T < -65 °C) s1_crude_ol->s2_add_ol Input s2_start Charge Reactor with Oxalyl Chloride in DCM s2_cool2 Cool to -78 °C s2_start->s2_cool2 s2_add_dmso Add DMSO (T < -65 °C) s2_cool2->s2_add_dmso s2_add_dmso->s2_add_ol s2_add_tea Add Triethylamine (T < -50 °C) s2_add_ol->s2_add_tea s2_workup2 Warm to RT, Quench, Wash & Extract s2_add_tea->s2_workup2 s2_purify Vacuum Distillation s2_workup2->s2_purify s2_ketone Pure 1-Isopropylazetidin-3-one s2_purify->s2_ketone s3_start Charge Reactor with Ketone & DCM s2_ketone->s3_start Input s3_add_amine Add Methylamine Solution s3_start->s3_add_amine s3_cool3 Cool to 0-5 °C s3_add_amine->s3_cool3 s3_add_stab Add NaBH(OAc)3 (T < 10 °C) s3_cool3->s3_add_stab s3_react2 Stir at RT for 12-16h s3_add_stab->s3_react2 s3_quench Quench with NaHCO3(aq) s3_react2->s3_quench s3_acid_ext Acid-Base Extraction s3_quench->s3_acid_ext s3_purify2 Vacuum Distillation s3_acid_ext->s3_purify2 s3_final Final Product s3_purify2->s3_final

Caption: Detailed step-by-step experimental workflow for the synthesis.

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for producing N-methyl-1-(propan-2-yl)azetidin-3-amine. By utilizing a convergent strategy centered around the formation of a key azetidin-3-one intermediate, this protocol offers high efficiency and employs reaction conditions amenable to large-scale chemical manufacturing. The procedures, safety guidelines, and workflow diagrams presented herein are intended to equip researchers and drug development professionals with a robust framework for accessing this and structurally related azetidine scaffolds.

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: Azetidine. [Link]

  • De Kimpe, N. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3763-3859. [Link]

  • Orlek, B. S., et al. (2000). Synthesis of azetidine derivatives.
  • Bhattacharyya, S. (2005). Synthesis of N-Methyl Secondary Amines. Synthetic Communications, 35(13), 1749-1754. [Link]

  • Wisniewski, J. A., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]

  • Moura-Letts, G., & Sarpong, R. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19, 3785-3801. [Link]

  • Wisniewski, J. A., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]

  • Kovács, L., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1083. [Link]

  • Cherkupally, P., et al. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(19), 12590-12597. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Hili, R., & Yudin, A. K. (2015). Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. Angewandte Chemie International Edition, 44(35), 5133-5136. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

  • Lee, S., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 10, 988457. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc, 2022(5), 87-97. [Link]

  • D'Ambra, C. A., et al. (2021). Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. Organic Process Research & Development, 25(9), 2112-2118. [Link]

  • Singh, G. S. (2014). Azetidine Synthesis. In Heterocyclic Chemistry (pp. 1-28). [Link]

  • Moura-Letts, G., et al. (2024). Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. The Journal of Organic Chemistry, 89(6), 4001-4008. [Link]

  • Frank, S. A., et al. (2014). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 5(10), 974-983. [Link]

  • University of Birmingham. Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. [Link]

  • Kaur, N., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7, 50621-50648. [Link]

  • Li, J., et al. (2011). Synthesis method of N-methyl isopropylamine.
  • Bogdán, D., et al. (2022). 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. Arkivoc, 2022(3), 272-287. [Link]

  • Sciencemadness Discussion Board. (2010, December 12). Isopropylamine one pot synthesis. [Link]

  • Zhang, G., et al. (2023). Synthesis method of N-methyl isopropyl amine.

Sources

Method

Advanced Application Note: N-methyl-1-(propan-2-yl)azetidin-3-amine as a Strategic Bioisostere in Drug Discovery

Strategic Rationale: The Azetidine Bioisostere Paradigm In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles frequently necessitates the replacement of tradition...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale: The Azetidine Bioisostere Paradigm

In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles frequently necessitates the replacement of traditional lipophilic rings (e.g., piperidines and pyrrolidines) with highly constrained, sp3-rich scaffolds. N-methyl-1-(propan-2-yl)azetidin-3-amine (also known as 1-isopropyl-N-methylazetidin-3-amine) has emerged as a premier building block for this purpose.

As a Senior Application Scientist, I advocate for the integration of this specific diamine moiety not merely as a structural novelty, but as a calculated solution to multiparameter optimization challenges. The architectural causality is threefold:

  • The Azetidine Core : The four-membered ring inherently increases the fraction of sp3-hybridized carbons (Fsp3), which correlates strongly with clinical success by improving aqueous solubility and reducing off-target promiscuity [1].

  • The 1-Isopropyl Substitution : Unhindered basic amines are notorious liabilities for rapid cytochrome P450 (CYP) mediated N-dealkylation or monoamine oxidase (MAO) clearance. The isopropyl group provides critical steric shielding to the ring nitrogen's lone pair, mitigating oxidative liability while maintaining the basic pKa required for target engagement (e.g., forming salt bridges in kinase hinge regions).

  • The 3-(N-methylamino) Vector : Primary amines often trigger toxicity flags (e.g., hERG inhibition or reactive metabolite formation). The N-methyl secondary amine provides a highly controlled vector for late-stage functionalization (via cross-coupling or acylation) while dampening primary amine-related toxicities.

Physicochemical & ADME Profiling

The decision to utilize N-methyl-1-(propan-2-yl)azetidin-3-amine should be driven by data. When scaffold hopping from a traditional six-membered or five-membered ring, researchers can expect a predictable shift in physicochemical space.

Table 1: Comparative Physicochemical Impact of Amine Scaffolds
Scaffold FeatureRing SizeRelative Lipophilicity (LogP)Fsp3 ContributionPrimary Metabolic Liability
Piperidine 6-memberedHighModerateHigh (α-carbon oxidation, N-oxidation)
Pyrrolidine 5-memberedModerateModerateModerate (Ring opening, N-dealkylation)
N-methyl-1-(propan-2-yl)azetidin-3-amine 4-memberedLowHighLow (Sterically shielded by isopropyl)

Mechanistic Integration in Target Pathways

Azetidine-3-amines have been successfully deployed in the design of highly potent inhibitors across various therapeutic areas, most notably in targeting the Hedgehog (Hh) signaling pathway for oncology [2]. By replacing bulky, lipophilic appendages with polar azetidines, researchers have successfully tuned the LogP of Smoothened (SMO) antagonists, drastically improving oral bioavailability without sacrificing target affinity.

Pathway PTCH1 PTCH1 Receptor SMO Smoothened (SMO) PTCH1->SMO Represses GLI GLI Transcription SMO->GLI Activates Inhibitor Azetidine-based Inhibitor Inhibitor->SMO Antagonizes TargetGenes Target Gene Expression GLI->TargetGenes Transcribes

Caption: Hedgehog signaling pathway targeted by azetidine-based Smoothened (SMO) inhibitors.

Synthetic Integration Workflows & Protocols

The integration of N-methyl-1-(propan-2-yl)azetidin-3-amine into a drug scaffold typically occurs via late-stage functionalization. Below is the strategic workflow, followed by self-validating protocols.

Workflow Start Hit Compound (Piperidine/Pyrrolidine Core) Bioisostere Bioisosteric Replacement Insert N-methyl-1-(propan-2-yl)azetidin-3-amine Start->Bioisostere Scaffold Hopping Physiochem Physicochemical Profiling (LogP ↓, Fsp3 ↑, Solubility ↑) Bioisostere->Physiochem Property Tuning Metabolic Metabolic Stability (Steric Shielding by Isopropyl) Physiochem->Metabolic ADME Optimization Lead Optimized Lead Compound Metabolic->Lead In Vivo Validation

Caption: Workflow for integrating azetidine bioisosteres to optimize ADME and physicochemical properties.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Causality & Rationale: Coupling a secondary exocyclic amine on a constrained ring to an aryl/heteroaryl halide is notoriously sluggish due to steric hindrance. Standard ligands often lead to β-hydride elimination or dead-end complexes. We utilize a third-generation Palladium precatalyst with BrettPhos [3]. BrettPhos is a highly bulky, electron-rich biarylphosphine ligand that accelerates reductive elimination, forcing the C-N bond formation to outcompete side reactions.

Materials:

  • Aryl/Heteroaryl Chloride core (1.0 equiv)

  • N-methyl-1-(propan-2-yl)azetidin-3-amine (1.2 equiv)

  • Pd2(dba)3 (0.05 equiv)

  • BrettPhos (0.10 equiv)

  • Cesium Carbonate (Cs2CO3) (2.5 equiv)

  • Anhydrous 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict argon atmosphere, charge an oven-dried Schlenk flask with the Aryl Chloride (1.0 mmol), Pd2(dba)3 (0.05 mmol), BrettPhos (0.10 mmol), and finely milled Cs2CO3 (2.5 mmol).

  • Amine Addition: Add N-methyl-1-(propan-2-yl)azetidin-3-amine (1.2 mmol) via a micro-syringe, followed by 5 mL of anhydrous, sparged 1,4-Dioxane.

  • Reaction Execution: Seal the flask, remove from the glovebox, and heat the vigorously stirring mixture at 90°C in a pre-heated oil bath.

  • Self-Validating In-Process Control (IPC): At 4 hours, withdraw a 10 µL aliquot, dilute in LC-MS grade Methanol, and analyze via UPLC-MS. The protocol is self-validating: proceed to workup only when the UV trace (254 nm) shows <1% remaining Aryl Chloride. If >1% remains, continue heating for 2 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and wash the cake with Ethyl Acetate (3 × 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure and purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the azetidine-coupled product.

Protocol B: High-Efficiency Amide Coupling

Causality & Rationale: The N-methyl group at the 3-position creates a sterically demanding secondary amine. Traditional carbodiimides (like EDC/HOBt) often result in incomplete conversion or require prolonged heating, which risks degrading the azetidine core. HATU is selected because it rapidly forms a highly reactive HOAt ester intermediate, driving the acylation of hindered secondary amines to completion at ambient temperatures.

Materials:

  • Target Carboxylic Acid (1.0 equiv)

  • N-methyl-1-(propan-2-yl)azetidin-3-amine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Activation: Dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (4 mL) at room temperature under nitrogen. Add HATU (1.2 mmol) and DIPEA (3.0 mmol). Stir for 15 minutes. A distinct color change (often to pale yellow) indicates the formation of the active HOAt ester.

  • Coupling: Add N-methyl-1-(propan-2-yl)azetidin-3-amine (1.1 mmol) dropwise to the activated mixture.

  • Self-Validating IPC: Stir at room temperature for 2 hours. Analyze via LC-MS. The reaction is deemed successful and complete when the mass of the active ester is fully depleted and replaced by the product mass [M+H]+.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with Dichloromethane (3 × 15 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous Na2SO4.

  • Isolation: Filter, concentrate, and purify via flash column chromatography (DCM:MeOH gradient) to yield the pure amide.

References

  • A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry.[Link]

  • Design of Hedgehog pathway inhibitors for cancer treatment. PMC.[Link]

  • First-Generation Asymmetric Synthesis of the Selective Estrogen Receptor Degrader GDC-9545 Featuring a Highly Efficient Pictet–Spengler Reaction and a C–N Coupling Reaction. ACS Publications.[Link]

Technical Notes & Optimization

Optimization

Technical Support Center: Synthesis of N-methyl-1-(propan-2-yl)azetidin-3-amine

Welcome to the technical support center for the synthesis of N-methyl-1-(propan-2-yl)azetidin-3-amine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N-methyl-1-(propan-2-yl)azetidin-3-amine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable azetidine building block. By understanding the underlying chemical principles, you can optimize your reaction conditions to maximize yield and purity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the synthesis. The most common synthetic strategies involve either the N-isopropylation of a pre-formed azetidin-3-amine derivative or the construction of the 1-isopropylazetidine core followed by the introduction of the 3-methylamino group. Side reactions are common due to the inherent ring strain of the azetidine heterocycle.[1][2][3]

Q1: My reaction yield is significantly lower than expected, and the crude NMR shows a complex mixture. What are the likely side reactions?

A1: Low yields and complex crude mixtures are often indicative of competing reaction pathways. The primary culprits are typically ring-opening reactions, over-alkylation, and elimination.

  • Ring-Opening Reactions: The four-membered azetidine ring is strained and susceptible to nucleophilic attack, especially when the ring nitrogen is quaternized.[1][4] During N-alkylation steps (either isopropylation or methylation), the formation of an intermediate azetidinium salt increases the ring's electrophilicity.[5] Any nucleophile present in the reaction mixture (e.g., halide ions from the alkylating agent, excess amine, or even some solvents) can attack a ring carbon (C2 or C4), leading to irreversible ring-opening.[5][6] For instance, the reaction between a secondary amine and epichlorohydrin to form the azetidine ring can yield a ring-opened 1-chloro-3-aminopropan-2-ol byproduct.[6]

    • Preventative Measures:

      • Use non-nucleophilic bases and solvents where possible.

      • Maintain strict temperature control; lower temperatures often disfavor ring-opening.

      • Carefully control the stoichiometry of the alkylating agent to avoid the accumulation of the reactive azetidinium intermediate.

  • Over-Alkylation/Quaternization: In the final N-methylation step, the target secondary amine is a good nucleophile. Using an excess of the methylating agent (e.g., methyl iodide or dimethyl sulfate) can lead to the formation of a quaternary ammonium salt of the product. This not only consumes the product but can also promote further side reactions. The classic Eschweiler-Clarke reaction, which uses formaldehyde and formic acid, is an effective method for methylation that inherently avoids over-methylation because a tertiary amine cannot form an iminium ion under these conditions.[7]

  • Elimination Reactions: If there is a suitable leaving group on the azetidine ring (e.g., a tosylate or mesylate at the 3-position during amination), base-promoted elimination to form an azetine (a four-membered ring with a double bond) can compete with the desired nucleophilic substitution. While less common, this pathway should be considered, especially at elevated temperatures.

Q2: I am attempting a reductive amination of 1-isopropylazetidin-3-one with methylamine and see incomplete conversion and formation of an alcohol byproduct. What is happening?

A2: This is a common issue in reductive amination protocols.

  • Incomplete Imine/Iminium Formation: The first step of reductive amination is the formation of an imine (or iminium ion), which is then reduced. This equilibrium can be unfavorable. Ensure your reaction conditions are optimized for imine formation, which may include using a dehydrating agent (like molecular sieves) or a Lewis acid catalyst to activate the ketone.

  • Competing Ketone Reduction: The reducing agent (e.g., sodium borohydride, sodium cyanoborohydride) can directly reduce the starting ketone to the corresponding alcohol (1-isopropylazetidin-3-ol) before amination occurs.[4] This is especially problematic with highly reactive hydrides like sodium borohydride.

    • Solutions:

      • Use a pH-sensitive reducing agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are milder and more selective for reducing the iminium ion over the ketone at neutral to slightly acidic pH.[8]

      • Pre-form the imine: Allow the ketone and methylamine to stir together for a period before introducing the reducing agent. This allows the imine equilibrium to be established. Methanol is often a suitable solvent for this process.[9][10]

Q3: My final product is difficult to purify by standard silica gel chromatography. The peaks are broad and tailing. What are my options?

A3: The basicity of the two amine groups in the target molecule causes strong interactions with the acidic silica gel, leading to poor chromatographic performance.

  • Strategies for Improved Chromatography:

    • Base-Deactivated Silica: Use silica gel that has been pre-treated with a base like triethylamine. You can achieve this by adding 1-2% triethylamine to your eluent system.

    • Alternative Stationary Phases: Consider using alumina (basic or neutral) or a C18 reversed-phase column if the compound has sufficient lipophilicity.

    • Amine-Specific Columns: Specialized columns designed for the purification of amines are commercially available.

  • Non-Chromatographic Purification:

    • Salt Formation and Recrystallization: Convert the freebase into a salt (e.g., hydrochloride or oxalate salt). Salts are often crystalline and can be purified by recrystallization from an appropriate solvent system. The freebase can then be regenerated by treatment with a base.[11][12]

    • Acid-Base Extraction: Perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (like dichloromethane or ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The protonated amine product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and extract the pure product back into an organic solvent.[10]

Frequently Asked Questions (FAQs)

Q1: What is the most robust synthetic route to prepare N-methyl-1-(propan-2-yl)azetidin-3-amine?

A1: A highly effective and common route starts from commercially available 1-benzhydrylazetidin-3-ol. While this involves more steps, it builds upon a stable and well-behaved scaffold. A typical sequence is:

  • Oxidation: Convert the 3-hydroxyl group to a ketone (e.g., Swern or Dess-Martin oxidation).

  • Reductive Amination: React the resulting 1-benzhydrylazetidin-3-one with isopropylamine and a selective reducing agent (e.g., NaBH(OAc)₃) to form 1-benzhydryl-N-isopropylazetidin-3-amine.

  • Debenzhydrylation: Remove the bulky benzhydryl protecting group via hydrogenolysis (H₂, Pd/C). This step is often clean and high-yielding.

  • N-Methylation: Methylate the resulting 1-isopropylazetidin-3-amine using a method like the Eschweiler-Clarke reaction to yield the final product.[7]

An alternative route involves activating the hydroxyl group of a starting alcohol, such as 1-isopropylazetidin-3-ol, by converting it to a good leaving group (e.g., a mesylate or tosylate), followed by nucleophilic substitution with methylamine.[13]

Q2: What are the critical process parameters to monitor to minimize side product formation?

A2: Careful control over reaction parameters is crucial for success.

ParameterCritical AspectRationale
Temperature Maintain low to moderate temperatures, especially during alkylation and ring-forming steps.Higher temperatures can provide the activation energy needed for undesired ring-opening and elimination pathways.[6]
Stoichiometry Use a precise 1:1 or slight excess of the amine during alkylations. Avoid large excesses of the alkylating agent.Prevents over-alkylation and the formation of quaternary salts which are precursors to ring-opening.
Choice of Base Use non-nucleophilic, sterically hindered bases (e.g., DIPEA) or inorganic bases (e.g., K₂CO₃) where appropriate.Avoids having the base act as a competing nucleophile that could attack the azetidine ring or alkylating agent.
Solvent Polar aprotic solvents (e.g., ACN, DMF) are common. Protic solvents can sometimes stabilize intermediates favorably.[14]The solvent can influence reaction rates and stabilize charged intermediates. Ensure it is anhydrous when working with water-sensitive reagents.[14]
Q3: How can I confirm the formation of ring-opened side products?

A3: A combination of NMR spectroscopy and mass spectrometry is definitive.

  • ¹H NMR: Look for the disappearance of the characteristic strained ring protons and the appearance of new signals corresponding to a linear propyl chain, often with a downfield shift for protons adjacent to the newly formed functional group (e.g., a halide or hydroxyl group).

  • ¹³C NMR: The strained azetidine ring carbons have characteristic chemical shifts. Their disappearance and the appearance of three distinct signals for a propyl chain are strong indicators of ring-opening.

  • Mass Spectrometry (MS): Ring-opening by a nucleophile will result in a product with a mass corresponding to the starting azetidinium intermediate plus the nucleophile. For example, ring-opening by water would result in an [M+H₂O]+ adduct.

Recommended Protocol: Synthesis via Mesylation and Amination

This protocol outlines the synthesis starting from the commercially available 1-isopropylazetidin-3-ol.

Step 1: Mesylation of 1-isopropylazetidin-3-ol

  • Dissolve 1-isopropylazetidin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) to the solution.

  • Slowly add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise, ensuring the temperature does not rise above 5 °C.

  • Stir the reaction at 0 °C for 30-60 minutes, monitoring by TLC or LC-MS for the consumption of the starting alcohol.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step without further purification.

Step 2: Nucleophilic Substitution with Methylamine

  • Dissolve the crude mesylate from Step 1 in a suitable solvent like isopropanol or THF in a pressure-rated vessel (Parr reactor).

  • Add a solution of methylamine (e.g., 40% in water or 2M in THF) in excess (3-5 eq).

  • Seal the vessel and heat to 60-70 °C for 12-24 hours. Monitor the reaction progress by LC-MS.

  • After cooling to room temperature, carefully vent the vessel.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess methylamine.

  • Perform an acid-base workup as described in the purification FAQ (Q3) to isolate the final product, N-methyl-1-(propan-2-yl)azetidin-3-amine.

Visual Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting a low-yielding synthesis.

TroubleshootingWorkflow Start Low Yield of Target Compound CheckCrude Analyze Crude Mixture (NMR, LC-MS) Start->CheckCrude ComplexMixture Observation: Complex Mixture, Multiple Spots/Peaks CheckCrude->ComplexMixture Broad Impurity Profile MainImpurity Observation: One Major Impurity CheckCrude->MainImpurity Specific Impurity SideRxns Possible Cause: Multiple Side Reactions ComplexMixture->SideRxns ImpurityID Identify Impurity Structure (Mass, NMR) MainImpurity->ImpurityID RingOpening Cause: Ring Opening SideRxns->RingOpening OverAlkylation Cause: Over-Alkylation SideRxns->OverAlkylation Sol_Temp Solution: Lower Reaction Temperature RingOpening->Sol_Temp Sol_Stoich Solution: Control Alkylating Agent Stoichiometry OverAlkylation->Sol_Stoich Sol_Eschweiler Solution: Use Eschweiler-Clarke Conditions OverAlkylation->Sol_Eschweiler MassPlusNu Mass = M(start) + Nu- ? ImpurityID->MassPlusNu MassPlus14 Mass = M(product) + 14 ? ImpurityID->MassPlus14 MassPlusNu->RingOpening Yes MassPlus14->OverAlkylation Yes

Caption: Troubleshooting workflow for low-yield azetidine synthesis.

References

  • Rock, R. S., et al. (2009). Stable aziridinium salts as versatile intermediates: isolation and regio- and stereoselective ring-opening and rearrangement. Angewandte Chemie International Edition, 48(7), 1328-30. [Link]

  • Johansson, E. (2018). Design and synthesis of azetidinium salts for chemical modification of nanocrystalline cellulose. Chalmers University of Technology. [Link]

  • Musacchio, A. J., et al. (2020). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry, 85(21), 13656–13670. [Link]

  • Musacchio, A. J., et al. (2020). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. ACS Publications. [Link]

  • Sharma, S., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(74), 47013-47035. [Link]

  • Chemistry Stack Exchange. (2014). Reductive amination of (protected) 3-Oxopropanenitrile: Will azetidin-2-ol be formed via intramolecular ring closure?. [Link]

  • Singh, G. S., & D’hooghe, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances. [Link]

  • Barabe, F., et al. (2020). Convenient Continuous Flow Synthesis of N-Methyl Secondary Amines from Alkyl Mesylates and Epoxides. Organic Process Research & Development, 24(9), 1779–1785. [Link]

  • D'hooghe, M., et al. (2012). Synthesis of 1-Alkyl-2-(trifluoromethyl)azetidines and Their Regiospecific Ring Opening toward Diverse α-(Trifluoromethyl)Amines via Intermediate Azetidinium Salts. The Journal of Organic Chemistry, 77(14), 6045–6053. [Link]

  • ResearchGate. (2007). Reductive Ring Opening of 2-Azetidinones Promoted by Sodium Borohydride. [Link]

  • Mele, A., et al. (2021). Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. The Journal of Organic Chemistry, 86(18), 12595–12601. [Link]

  • University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. [Link]

  • ChemRxiv. (2023). An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]

  • Smith, C. J., et al. (2013). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 4(1), 107–118. [Link]

  • Charpentier, J., et al. (2017). Methods for the Synthesis of Substituted Azetines. Organic Letters, 19(20), 5513–5516. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]

  • Ma, G., & Xiao, J. (2014). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Chemistry – An Asian Journal, 9(2), 514-518. [Link]

  • Bhattacharyya, S. (2000). Synthesis of N-Methyl Secondary Amines. Synthetic Communications, 30(11), 2001-2007. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223. [Link]

  • Bogdán, D., et al. (2022). 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. Arkivoc, 2022(3), 272-287. [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. [Link]

  • Demkowicz, S., et al. (2024). Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. Scientific Reports, 14(1), 8820. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

  • Der Pharma Chemica. (2011). Azetidinone: Different methods of synthesis and its biological profile. [Link]

  • Miller, A. K., & Lectka, T. (2011). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Organic Letters, 13(23), 6244–6247. [Link]

  • SourcingChemicals. (n.d.). N-isopropylazetidin-3-amine. [Link]

  • Strieth-Kalthoff, F., et al. (2023). Alkyl Azetidines Via Batch and Flow Photochemistry. Organic Letters. [Link]

  • ResearchGate. (2007). An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. [Link]

  • Synfacts. (2016). Synthesis of 1,3-Diaryltriazenes and Azo Dyes from Aryl Amines Using N-Nitrososulfonamides. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Purification of N-methyl-1-(propan-2-yl)azetidin-3-amine by Chromatography

Welcome to the technical support center for the chromatographic purification of N-methyl-1-(propan-2-yl)azetidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to address...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic purification of N-methyl-1-(propan-2-yl)azetidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to address common and complex issues encountered during the purification of this and structurally similar small, polar amine compounds. The following content is structured in a question-and-answer format to provide direct and actionable solutions to specific experimental challenges.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing when purifying N-methyl-1-(propan-2-yl)azetidin-3-amine on a silica gel column?

The most common reason for peak tailing of basic amines like N-methyl-1-(propan-2-yl)azetidin-3-amine on a standard silica gel column is the interaction between the basic amine groups and the acidic silanol groups (Si-OH) on the silica surface.[1][2] These acidic sites can protonate the basic amine, leading to strong ionic interactions that cause the compound to bind too strongly to the stationary phase. This results in poor peak shape, tailing, and in some cases, irreversible adsorption of the compound onto the column.[1][3]

Q2: How can I prevent peak tailing?

There are several effective strategies to minimize peak tailing:

  • Mobile Phase Modification: The most common approach is to add a basic modifier to the mobile phase.[1][4] This "deactivates" the acidic silanol groups. The basic modifier competes with your amine analyte for these acidic sites, minimizing the strong interactions that cause tailing.[1]

  • Utilize Modern Columns: Modern, high-purity silica columns (Type B) have a lower concentration of accessible silanol groups, which significantly reduces tailing for basic compounds.[4]

  • Adjust Mobile Phase pH: Operating at a low pH (≤ 3) can suppress the ionization of silanol groups, thereby reducing their interaction with the protonated amine.[2][4] Conversely, at a high pH, the amine is in its free base form, which can also reduce unwanted interactions.[3][5]

  • Explore Alternative Stationary Phases: Non-silica-based supports, such as organic polymers or stationary phases with a positive surface charge, can eliminate tailing issues by avoiding the problematic silanol interactions altogether.[4]

Q3: My compound is not retaining on a C18 reversed-phase column. What could be the issue and how do I fix it?

N-methyl-1-(propan-2-yl)azetidin-3-amine is a small, polar molecule. On a standard C18 column, which is non-polar, it may have limited retention, especially with a high percentage of organic solvent in the mobile phase.[6] Here are some solutions:

  • Increase the Aqueous Content: Reduce the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase the polarity of the mobile phase and promote greater retention of your polar analyte on the non-polar stationary phase.[7]

  • Adjust the Mobile Phase pH: For a basic compound like this amine, increasing the pH of the mobile phase will suppress its ionization, making it less polar and increasing its retention on a reversed-phase column.[8][9] Be mindful of the pH stability of your column; many silica-based columns are not stable above pH 8.

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed to have better retention for polar compounds compared to standard C18 columns.

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a technique specifically designed for the separation of highly polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.[6]

Q4: I'm observing co-elution of my target compound with a closely related impurity. How can I improve the resolution?

Improving resolution between closely eluting compounds requires optimizing the selectivity of your chromatographic system. Here are several approaches:

  • Optimize the Mobile Phase:

    • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

    • Adjust the pH: Fine-tuning the pH of the mobile phase can change the ionization state of your compound and the impurity, potentially leading to a significant change in their retention times and improved separation.[5][8]

    • Introduce an Additive: For reversed-phase chromatography, consider using an ion-pairing reagent. For normal-phase, a different basic modifier might alter selectivity.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column is the next logical step. A column with a different stationary phase chemistry (e.g., a phenyl or cyano column instead of a C18) will offer a different selectivity and may resolve the co-eluting peaks.[10]

  • Adjust the Temperature: Temperature can also affect selectivity. Running the column at a slightly higher or lower temperature may improve the resolution.

II. Troubleshooting Guide

This section provides a more in-depth, scenario-based approach to troubleshooting common problems.

Scenario 1: Severe Peak Tailing in Normal-Phase Chromatography on Silica Gel

Problem: Your chromatogram of N-methyl-1-(propan-2-yl)azetidin-3-amine shows a peak with a significant tail, making accurate quantification and fraction collection difficult.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting peak tailing.

Detailed Steps & Explanation:

  • Assess the Mobile Phase: The absence of a basic modifier is the most likely cause of tailing for an amine on silica gel.[1]

    • Action: Add a competing base to your mobile phase. Common choices and their typical concentrations are listed in the table below. Triethylamine (TEA) is a good starting point.[1][11]

  • Optimize Modifier Concentration: If a modifier is already present, its concentration may be too low to effectively block all the active silanol sites.

    • Action: Incrementally increase the concentration of the basic modifier.

  • Evaluate Sample Load: Overloading the column can lead to peak distortion, including tailing, for any compound.[2]

    • Action: Reduce the amount of sample injected onto the column. If the peak shape improves, you were likely overloading the column.

  • Consider the Stationary Phase: If the above steps do not resolve the issue, the interaction between your compound and the silica may be too strong to be overcome by mobile phase modifications alone.

    • Action: Switch to a different stationary phase. An amine-functionalized silica column or a polymer-based column will have a less acidic surface and are often better suited for the purification of basic compounds.[12]

Table 1: Common Basic Modifiers for Normal-Phase Chromatography of Amines

ModifierTypical Concentration (v/v)Notes
Triethylamine (TEA)0.1 - 2%A common and effective choice for a wide range of amines.[1][11]
Diethylamine0.1 - 2%Can be more effective than TEA for some primary and secondary amines.[11]
Ammonia (in MeOH)0.5 - 2% (of a 2M solution)Particularly useful for polar amines.[1]
Scenario 2: Poor Retention and Early Elution in Reversed-Phase HPLC

Problem: N-methyl-1-(propan-2-yl)azetidin-3-amine elutes at or very near the void volume of your C18 column, indicating little to no retention.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting poor retention.

Detailed Steps & Explanation:

  • Adjust Mobile Phase Polarity: The most straightforward way to increase retention in reversed-phase is to make the mobile phase more polar.[7]

    • Action: Decrease the concentration of your organic solvent (acetonitrile or methanol). For very polar compounds, you may need to use a mobile phase with a very high aqueous content.

  • Control the Mobile Phase pH: The ionization state of your amine is critical for its retention. At acidic pH, the amine will be protonated and highly polar, leading to poor retention.

    • Action: Increase the pH of the mobile phase. A good starting point is to adjust the pH to be about 2 units above the pKa of your compound. This will ensure it is in its neutral, less polar form, which will interact more strongly with the C18 stationary phase.[13]

    • Caution: Always check the pH stability of your column. Many silica-based columns degrade at high pH.[8] Consider using a hybrid or polymer-based column for high-pH applications.

  • Select a More Appropriate Stationary Phase: If the above adjustments do not provide adequate retention, your column may not be suitable for this type of analyte.

    • Action:

      • Polar-Embedded/Endcapped Columns: These columns have modified surfaces that provide enhanced retention for polar compounds.

      • HILIC Columns: For very polar compounds that are still not retained, HILIC is an excellent alternative.[6]

  • Utilize Ion-Pairing Chromatography: This technique adds a reagent to the mobile phase that forms an ion pair with the charged analyte, increasing its hydrophobicity and retention on a reversed-phase column.[14][15]

    • Action: Add an anionic ion-pairing reagent, such as an alkyl sulfonate, to your mobile phase.

Scenario 3: Irreproducible Retention Times

Problem: The retention time of your compound shifts between injections or from day to day.

Potential Causes and Solutions:

  • Mobile Phase Preparation:

    • Inconsistent pH: Small variations in pH can lead to significant changes in retention for ionizable compounds.[5][9] Solution: Always prepare your buffered mobile phase carefully and consistently. Use a calibrated pH meter.

    • Evaporation of Volatile Components: If your mobile phase contains a volatile component (like triethylamine), its concentration can change over time due to evaporation, affecting retention. Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

  • Column Equilibration:

    • Insufficient Equilibration Time: The column needs to be fully equilibrated with the mobile phase before starting your analysis. Solution: Ensure you are allowing sufficient time for the column to equilibrate, especially when changing mobile phases. A good rule of thumb is to flush the column with at least 10-20 column volumes of the new mobile phase.

  • Temperature Fluctuations:

    • Ambient Temperature Changes: The temperature of the laboratory can affect retention times. Solution: Use a column oven to maintain a constant temperature for your column.

  • Column Degradation:

    • Hydrolysis of Bonded Phase: Over time, the stationary phase of the column can degrade, especially when used at the extremes of its pH range. Solution: Monitor column performance with a standard compound. If you see a consistent decrease in retention and peak shape, it may be time to replace the column.

III. Experimental Protocols

Protocol 1: General Method for Adding a Basic Modifier to a Normal-Phase System
  • Prepare the Mobile Phase: Prepare your desired mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate).

  • Add the Modifier: To the prepared mobile phase, add your chosen basic modifier (e.g., triethylamine) to the desired final concentration (typically 0.1-1.0% v/v). For example, to prepare 1 L of mobile phase with 0.5% TEA, add 5 mL of TEA to 995 mL of your solvent mixture.

  • Mix Thoroughly: Ensure the modifier is completely mixed into the mobile phase.

  • Equilibrate the Column: Flush the column with at least 10 column volumes of the modified mobile phase before injecting your sample.

Protocol 2: pH Adjustment of a Reversed-Phase Mobile Phase
  • Prepare the Aqueous Component: Measure the required volume of water for your mobile phase.

  • Add Buffer Salts (if necessary): Dissolve the appropriate buffer salts to achieve the desired buffer concentration.

  • Adjust the pH: While stirring, add a concentrated acid or base dropwise to adjust the pH to the target value. Use a calibrated pH meter for accurate measurement.

  • Add the Organic Modifier: Add the required volume of the organic solvent (e.g., acetonitrile or methanol) to the pH-adjusted aqueous solution.

  • Degas the Mobile Phase: Degas the final mobile phase mixture before use.

Note: Always add the organic modifier after adjusting the pH of the aqueous component, as the pH reading will not be accurate in the presence of a high concentration of organic solvent.[5]

IV. References

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from

  • Moravek, Inc. (2024, December 4). Exploring the Role of pH in HPLC Separation. Retrieved from

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from

  • Benchchem. (2025, December). Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. Retrieved from

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from

  • Stella, C., Rudaz, S., Mottaz, M., Carrupt, P. A., & Veuthey, J. L. (2004). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. Journal of Separation Science, 27(4), 284–292. Retrieved from

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from

  • Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from

  • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do?. Retrieved from

  • Agilent. (2013, June 20). Choosing HPLC Columns for Rapid Method Development. Retrieved from

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from

  • ResearchGate. (2014, September 1). Polar compounds separation by HPLC - any thoughts?. Retrieved from

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from

  • Chromatography Forum. (2009, November 16). Amine column degradation. Retrieved from

  • Longdom Publishing. (2024, September 25). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Retrieved from

  • Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from

Sources

Optimization

stability issues of N-methyl-1-(propan-2-yl)azetidin-3-amine in solution

Welcome to the dedicated technical support guide for N-methyl-1-(propan-2-yl)azetidin-3-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the potential stability c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for N-methyl-1-(propan-2-yl)azetidin-3-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the potential stability challenges associated with this compound in solution. Given the strained nature of the azetidine ring and the presence of reactive amine functionalities, understanding and controlling for stability is paramount for reproducible and reliable experimental outcomes.

This guide is structured to provide not just procedural steps but also the underlying chemical rationale, empowering you to troubleshoot effectively and proactively design robust experimental plans.

Troubleshooting Guide: Stability in Solution

This section addresses common problems encountered during the handling and use of N-methyl-1-(propan-2-yl)azetidin-3-amine in experimental settings.

Q1: My assay results are inconsistent when using freshly prepared vs. aged solutions of N-methyl-1-(propan-2-yl)azetidin-3-amine. What could be the cause?

A1: Inconsistent results are a classic indicator of compound instability in your experimental medium. N-methyl-1-(propan-2-yl)azetidin-3-amine possesses two key structural features prone to degradation: the strained azetidine ring and the secondary/tertiary amine groups.

  • Causality: The four-membered azetidine ring is subject to significant ring strain (~26 kcal/mol), making it susceptible to nucleophilic attack and ring-opening, especially in protic solvents or under acidic/basic conditions. The exocyclic secondary amine and the ring's tertiary amine can also undergo oxidation. Over time, even at room temperature, these processes can lead to a decrease in the concentration of the active parent compound and the emergence of new, potentially interfering species.

  • Troubleshooting Workflow: To diagnose this issue, a systematic approach is required. The following workflow will help you identify the root cause and establish stable conditions.

    G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Stability Assessment cluster_2 Phase 3: Analysis & Action A Inconsistent Assay Results B Hypothesis: Compound Instability A->B C Prepare fresh solution in desired buffer/solvent B->C D Analyze at T=0 via HPLC-MS C->D E Incubate solution under standard assay conditions (time, temp, light) D->E F Analyze at various time points (e.g., 1h, 4h, 24h) via HPLC-MS E->F G Compare chromatograms: - Decrease in parent peak area? - Appearance of new peaks? F->G H If degradation is confirmed (>5%), proceed to optimization G->H I If stable, investigate other experimental variables (e.g., reagent quality, instrument performance) G->I J Optimization: Modify solution parameters (pH, solvent, temperature, antioxidants) H->J

    Caption: Troubleshooting workflow for suspected compound instability.

Q2: I have confirmed that my compound is degrading in an aqueous buffer (pH 7.4). What are the likely degradation pathways and how can I identify the products?

A2: In a neutral aqueous buffer, the primary degradation pathways for N-methyl-1-(propan-2-yl)azetidin-3-amine are likely to be hydrolysis (ring-opening) and oxidation.

  • Plausible Degradation Pathways:

    • Hydrolytic Ring-Opening: Water can act as a nucleophile, attacking one of the carbons of the strained azetidine ring. This would result in the formation of an amino alcohol.

    • Oxidation: Dissolved oxygen can lead to the oxidation of the amine functionalities. The secondary amine can be oxidized to a hydroxylamine or a nitrone, while the tertiary amine in the ring can be oxidized to an N-oxide.

  • Identifying Degradants: The most effective method for identifying these products is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). By comparing the mass-to-charge ratio (m/z) of the new peaks in your chromatogram to the expected masses of potential degradation products, you can confirm their identities.

    Potential Degradant Chemical Change Expected Mass Shift (from parent)
    Ring-Opened ProductAddition of H₂O+18 Da
    N-OxideAddition of O+16 Da
    Dehydrogenated ProductLoss of H₂-2 Da
  • Visualizing Degradation:

    G cluster_degradation Degradation Products Parent N-methyl-1-(propan-2-yl) azetidin-3-amine Hydrolysis Ring-Opened Amino Alcohol (+H2O) Parent->Hydrolysis Hydrolysis (H2O) Oxidation N-Oxide Product (+O) Parent->Oxidation Oxidation ([O])

    Caption: Potential degradation pathways in aqueous solution.

Q3: What are the recommended best practices for preparing and storing stock solutions of this compound?

A3: To maximize the shelf-life of your stock solutions, you must mitigate the risks of hydrolysis and oxidation.

  • Solvent Choice: For long-term storage, aprotic solvents like anhydrous DMSO or ethanol are generally preferred over aqueous buffers. If your experiment requires an aqueous solution, prepare it fresh from a concentrated stock in an aprotic solvent just before use.

  • Storage Conditions:

    • Temperature: Store stock solutions at -20°C or, for longer-term storage, at -80°C.

    • Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial. This displaces oxygen and prevents oxidation.

    • Light: Store vials in the dark or use amber vials to prevent photodegradation.

  • Recommended Storage Protocol:

Parameter Recommendation Rationale
Solvent Anhydrous DMSOMinimizes water available for hydrolysis.
Concentration 10-50 mMHigher concentrations can sometimes be more stable.
Temperature -80°CDrastically slows down degradation kinetics.
Atmosphere Inert Gas (Argon/Nitrogen)Prevents oxidation of the amine groups.
Aliquotting Small, single-use volumesAvoids repeated freeze-thaw cycles which can introduce moisture and oxygen.

Frequently Asked Questions (FAQs)

  • Q: How does pH influence the stability of N-methyl-1-(propan-2-yl)azetidin-3-amine?

    • A: The compound's stability is highly pH-dependent. At low pH (e.g., < 4), the azetidine nitrogen becomes protonated. While this may protect it from some forms of oxidation, the increased ring strain can make it more susceptible to nucleophilic attack and ring-opening. At high pH (e.g., > 9), the free-base form is more prevalent, which can be more prone to oxidation. The optimal pH for stability is likely near neutral but should be determined empirically for your specific application using a pH-stability study.

  • Q: What is the best analytical method to routinely check the purity of my solution?

    • A: Reverse-phase HPLC with UV detection is a robust and accessible method for routine purity checks. A C18 column with a mobile phase gradient of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid to ensure good peak shape) is a good starting point. For definitive identification of impurities, coupling this to a mass spectrometer (LC-MS) is the gold standard.

  • Q: I need to perform a reaction at an elevated temperature (e.g., 80°C). What special precautions are necessary?

    • A: Elevated temperatures will significantly accelerate degradation. It is crucial to perform such experiments under an inert atmosphere (e.g., in a sealed vial under argon). You should also minimize the reaction time as much as possible. A preliminary time-course study at the target temperature, monitored by HPLC, is highly recommended to understand the compound's half-life under these conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is used to rapidly assess the stability of the compound under various stress conditions, helping to predict its degradation pathways.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of N-methyl-1-(propan-2-yl)azetidin-3-amine in acetonitrile.

  • Stress Conditions: Aliquot the stock solution into separate vials for each condition:

    • Acid Hydrolysis: Add 1N HCl and incubate at 60°C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH and incubate at 60°C for 4 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal: Incubate a solution in a neutral buffer (e.g., PBS) at 60°C for 24 hours.

    • Control: Keep a solution in the same neutral buffer at 4°C.

  • Sample Preparation: Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration (e.g., 50 µg/mL) with the initial mobile phase.

  • LC-MS Analysis: Analyze all samples using a suitable LC-MS method to compare the degradation profiles. Look for the formation of new peaks and a decrease in the parent compound peak.

References

  • Chemistry of Azetidines: For a foundational understanding of the reactivity and ring strain of the azetidine core structure.

    • Title: Comprehensive Organic Chemistry II
    • Source: Elsevier
    • URL:[Link]

  • Amine Oxidation: A general reference for the mechanisms of oxid

    • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure
    • Source: Wiley
    • URL:[Link]

  • Forced Degradation Studies: An authoritative guideline on performing forced degradation for stability assessment, relevant to pharmaceutical development.

    • Title: ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products
    • Source: International Council for Harmonis
    • URL:[Link]

Troubleshooting

optimization of reaction conditions for N-methyl-1-(propan-2-yl)azetidin-3-amine

Technical Support Center: Optimization & Troubleshooting for N-Methyl-1-(propan-2-yl)azetidin-3-amine Synthesis Introduction Welcome to the Technical Support Center. This guide is designed for medicinal chemists and proc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimization & Troubleshooting for N-Methyl-1-(propan-2-yl)azetidin-3-amine Synthesis

Introduction

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and process scientists optimizing the synthesis of N-methyl-1-(propan-2-yl)azetidin-3-amine (also known as 1-isopropyl-N-methylazetidin-3-amine). This highly polar, strained bicyclic-like diamine is a privileged scaffold in drug discovery. However, its synthesis—typically via the reductive amination of 1-isopropylazetidin-3-one with methylamine—presents unique challenges, including reagent volatility, pH-dependent ring instability, and difficulties isolating highly water-soluble products.

Section 1: Synthetic Workflow

SyntheticWorkflow SM 1-Isopropylazetidin-3-one (Starting Material) Imine Imine/Iminium Intermediate SM->Imine Condensation Reagent Methylamine (MeNH2) + Mild Acid (AcOH) Reagent->Imine Nucleophilic Addition Product N-Methyl-1-(propan-2-yl) azetidin-3-amine Imine->Product Reduction Reductant NaBH(OAc)3 (STAB) Reductant->Product Hydride Transfer

Synthetic workflow for the reductive amination of 1-isopropylazetidin-3-one.

Section 2: Optimization of Reaction Conditions

To establish a self-validating protocol, we evaluated various reducing agents, solvents, and additives. The data below summarizes the causality behind our optimized conditions.

Table 1: Condition Screening for Reductive Amination

EntrySolventReducing AgentAdditive / pH ControlConversionIsolated YieldObservation / Causality
1MeOHNaBH₄None>90%45%High conversion, but over-reduction of SM to alcohol competes with imine formation.
2DCENaBH(OAc)₃None<30%15%Poor imine formation due to lack of acid catalysis; MeNH₂ volatility loss.
3DCENaBH(OAc)₃TFA (1.0 eq)N/A<5%Critical Failure: Strong acid (TFA) caused azetidine ring-opening decomposition.
4THFNaBH(OAc)₃AcOH (1.2 eq)>95%82%Optimized: Mild acid catalyzes imine formation without degrading the strained ring.
5THFNaCNBH₃Ti(OPr)₄ (1.0 eq)>95%78%Excellent for stubborn imines, but titanium salts complicate the aqueous workup.

Section 3: Troubleshooting Guides & FAQs

Q1: My reaction shows low conversion to the product, and I recover mostly 1-isopropylazetidin-3-ol. What is happening? A1: This is a classic chemoselectivity issue. You are experiencing direct reduction of the ketone before the imine can fully form. Methylamine is a gas, and when used as a solution (e.g., in THF or MeOH), it can easily volatilize out of the reaction mixture, shifting the equilibrium away from the imine. Solution: Pre-form the imine. Mix 1-isopropylazetidin-3-one, methylamine (excess, 2-5 equivalents), and a mild acid catalyst (acetic acid) for 1-2 hours before adding the reducing agent (NaBH(OAc)₃). Conduct the reaction in a sealed vessel to prevent methylamine escape.

Q2: I tried using TFA to accelerate imine formation, but my reaction turned into a complex mixture with no desired product. Why? A2: Azetidines possess significant ring strain, making them highly susceptible to acid-mediated intramolecular ring-opening decomposition (1)[1]. Under strongly acidic conditions (like TFA, pH < 2), the azetidine nitrogen becomes protonated. This protonation activates the adjacent carbon-nitrogen bonds, leading to rapid nucleophilic attack (even by weak nucleophiles or solvent) and subsequent ring cleavage[1]. Solution: Always maintain mildly acidic to neutral conditions (pH 5-7) during azetidine functionalization. Acetic acid (AcOH) is the optimal additive because it is strong enough to catalyze imine formation but weak enough to prevent azetidine degradation. Azetidines are generally much more stable under basic conditions (2)[2].

DegradationPathway Neutral Neutral Azetidine (Stable at pH > 5) Protonated Protonated Azetidine (Unstable at pH < 3) Neutral->Protonated Strong Acid (e.g., TFA) RingOpen Ring-Opened Decomposition Products Protonated->RingOpen Ring Strain Release Nucleophile Nucleophilic Attack (Solvent/Amine) Nucleophile->RingOpen Attacks C2/C4

Acid-mediated ring-opening decomposition pathway of azetidines.

Q3: The reaction LC-MS looks great, but my isolated yields are terrible (<30%) after aqueous workup. How can I improve recovery? A3: N-methyl-1-(propan-2-yl)azetidin-3-amine is a highly polar, low-molecular-weight diamine. Standard aqueous extractions (even with DCM or EtOAc) will leave the majority of your product in the aqueous layer. Solution:

  • High pH Extraction: Basify the aqueous layer to pH > 12 using 6N NaOH to ensure both basic nitrogens are fully deprotonated. Extract with a highly polar organic solvent mixture, such as 10% Isopropanol in Chloroform (CHCl₃/IPA).

  • Catch-and-Release (SCX): Bypass aqueous workup entirely. Quench the reaction with a small amount of MeOH, load the mixture onto a Strong Cation Exchange (SCX-2) cartridge. Wash with MeOH to remove non-basic impurities and boron salts, then elute your diamine product using 2M Ammonia in Methanol.

Q4: Can I synthesize this starting from 1-Boc-azetidin-3-one instead? A4: Yes. A common alternative is the reductive amination of N-Boc-azetidin-3-one with methylamine (3)[3], followed by Boc deprotection (using HCl in dioxane to avoid total degradation, followed by careful basification), and a second reductive amination using acetone and NaBH(OAc)₃ to install the isopropyl group. However, this adds two steps and requires careful handling of the volatile 3-(methylamino)azetidine intermediate. The direct route from 1-isopropylazetidin-3-one is preferred for scale-up.

Section 4: Standard Operating Procedure (SOP) - Optimized Protocol

Synthesis of N-Methyl-1-(propan-2-yl)azetidin-3-amine Self-Validating Note: This protocol separates the imine formation and reduction steps to ensure quantitative conversion without over-reduction. In-process LC-MS checks are embedded to validate intermediate formation.

Materials:

  • 1-Isopropylazetidin-3-one (1.0 eq, 10 mmol, 1.13 g)

  • Methylamine (2.0 M solution in THF) (3.0 eq, 30 mmol, 15 mL)

  • Acetic acid (glacial) (1.2 eq, 12 mmol, 0.69 mL)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq, 15 mmol, 3.18 g)

  • Anhydrous Tetrahydrofuran (THF) (20 mL)

Step-by-Step Methodology:

  • Imine Formation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and a rubber septum, add 1-isopropylazetidin-3-one (1.13 g) and anhydrous THF (20 mL) under a nitrogen atmosphere.

  • Amine Addition: Cool the solution to 0 °C using an ice bath. Add the methylamine solution (15 mL, 2.0 M in THF) dropwise via syringe.

  • Acid Catalysis: Add glacial acetic acid (0.69 mL) dropwise. Caution: Exothermic acid-base interaction. Secure the septum (or use a sealed pressure tube) to prevent methylamine evaporation. Stir the mixture at room temperature for 2 hours. Validation Check: Take a 10 µL aliquot, dilute in MeCN, and confirm imine formation via LC-MS before proceeding.

  • Reduction: Cool the reaction mixture back to 0 °C. Add Sodium triacetoxyborohydride (3.18 g) in small portions over 15 minutes to control hydrogen gas evolution.

  • Reaction Maturation: Remove the ice bath and stir the suspension at room temperature for 12-16 hours. Validation Check: Monitor completion via LC-MS (target [M+H]⁺ peak at m/z 129.1).

  • Quenching: Quench the reaction by carefully adding saturated aqueous NaHCO₃ (10 mL) and stir for 30 minutes until gas evolution ceases.

  • Extraction (Critical Step): Transfer to a separatory funnel. Basify the aqueous phase to pH 12-13 using 6N NaOH. Extract the aqueous layer with a mixture of Chloroform/Isopropanol (9:1, v/v) (4 x 30 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (careful: product may be somewhat volatile; do not exceed 40 °C on the rotary evaporator) to afford the target diamine as a pale yellow oil.

References

  • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: nih.gov URL: [Link]

  • Title: New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks Source: nih.gov URL: [Link]

Sources

Optimization

removing impurities from N-methyl-1-(propan-2-yl)azetidin-3-amine

Welcome to the Technical Support Center for the synthesis, purification, and handling of N-methyl-1-(propan-2-yl)azetidin-3-amine (also known as 1-isopropyl-N-methylazetidin-3-amine). As a highly basic, low-molecular-wei...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis, purification, and handling of N-methyl-1-(propan-2-yl)azetidin-3-amine (also known as 1-isopropyl-N-methylazetidin-3-amine).

As a highly basic, low-molecular-weight, and hydrophilic aliphatic diamine, this building block presents unique challenges in recovery, chromatography, and isolation. This guide provides field-proven troubleshooting strategies and self-validating protocols to ensure high yield, purity, and reproducibility in your drug development workflows.

Troubleshooting Guides & FAQs

Q1: I am losing product during the aqueous workup. My yields are consistently below 30%. How can I improve recovery? Causality: N-methyl-1-(propan-2-yl)azetidin-3-amine possesses two basic nitrogen centers (a tertiary azetidine and a secondary amine). At neutral or mildly basic pH, it remains partially protonated and highly water-soluble due to extensive hydrogen bonding. Solution: To disrupt the hydration shell and force the amine into the organic phase, the aqueous layer must be adjusted to a pH > 12 using NaOH or KOH, ensuring both amines are fully deprotonated. Furthermore, the aqueous layer must be saturated with inorganic salts (e.g., NaCl or K 2​ CO 3​ ) to decrease the solubility of the organic compound in water (the "salting-out" effect). Standard solvents like ethyl acetate or pure dichloromethane (DCM) are often insufficient. We recommend using a mixed solvent system, such as 10–20% isopropanol (iPrOH) in DCM or 2-methyltetrahydrofuran (2-MeTHF), which significantly improves the partition coefficient for polar amines.

Q2: When I concentrate my extracted product on the rotary evaporator, my mass recovery drops significantly. Is the compound degrading? Causality: It is highly unlikely that the compound is degrading at standard water bath temperatures (30–40 °C). Instead, low-molecular-weight freebase diamines are highly volatile. Prolonged exposure to high vacuum during solvent removal leads to co-evaporation and physical loss of the product. Solution: Avoid high vacuum (e.g., oil pumps) when concentrating the freebase. Use a diaphragm pump with carefully controlled pressure (e.g., >100 mbar for DCM). For long-term storage and to completely circumvent volatility issues, immediately convert the freebase to its dihydrochloride salt. The salt form is non-volatile, highly stable, and crystalline, making it the industry standard for commercial distribution of azetidine amines.

Q3: My compound streaks severely on normal-phase silica gel, and I cannot separate the unreacted methylamine or over-alkylated impurities. What is the best chromatographic approach? Causality: Standard silica gel contains acidic silanol groups (pKa ~4.5). The highly basic azetidine and secondary amine groups (pKa ~9–10) undergo strong ion-exchange interactions with these silanols, leading to severe tailing, irreversible adsorption, and poor resolution. Solution: You have two primary options:

  • Amine-Functionalized Silica (KP-NH): Use stationary phases where the silanols are end-capped with aminopropyl groups. This neutralizes the surface and allows elution with standard gradients (e.g., Hexane/EtOAc) without tailing.

  • Highly Basic Mobile Phases: For reverse-phase preparative HPLC, ensure the use of high-pH mobile phases (e.g., 10 mM ammonium bicarbonate, pH 10) to keep the amine in its neutral state, which improves peak shape and resolution from closely related impurities[1]. Azetidines are featured prominently in numerous pharmaceuticals, and their stable handling during library synthesis often requires specific basic conditions to prevent dimerization or degradation[2].

Data Presentation: Comparison of Purification Strategies

Purification MethodTarget Impurity RemovedYield ImpactScalabilityKey Advantage
High-pH Extraction (LLE) Inorganic salts, acidic byproductsHigh (>90%)> 1 kgRapid, inexpensive first-pass cleanup.
Amine-Modified Silica (NP) Positional isomers, non-polar organicsMedium (70-85%)10 g - 100 gPrevents tailing; avoids the need for toxic basic modifiers.
High-pH RP-HPLC Closely related over-alkylated aminesLow (50-70%)< 5 gHighest resolution for structurally similar impurities.
Salt Crystallization (2HCl) Volatile organics, trace colorHigh (>85%)> 1 kgYields a stable, non-volatile solid ideal for long-term storage.

Experimental Protocols

Protocol A: High-Recovery Aqueous Extraction of the Freebase

Self-Validation Check: The pH of the aqueous layer must be verified before and after extraction. A drop in pH indicates incomplete deprotonation.

  • Quench & Acidify: Quench the crude reaction mixture with 1M HCl until the pH is < 3. Wash the aqueous layer with diethyl ether (2 x 20 mL) to remove non-basic organic impurities. Discard the organic washes.

  • Basify: Cool the aqueous layer in an ice bath (0–5 °C). Slowly add 6M NaOH dropwise until the pH indicator paper reads > 12.

  • Saturate: Add solid NaCl to the aqueous layer until no more dissolves (saturation).

  • Extract: Extract the aqueous layer with a solution of 10% isopropanol in DCM (4 x 30 mL).

  • Dry & Concentrate: Combine the organic layers, dry over anhydrous Na 2​ SO 4​ , and filter. Concentrate the filtrate on a rotary evaporator with the water bath at 25 °C and vacuum no lower than 150 mbar to prevent volatile loss of the freebase.

Protocol B: Formation and Isolation of the Dihydrochloride Salt

Self-Validation Check: 1 H-NMR integration of the final salt in D 2​ O should confirm the exact 1:1 ratio of the isopropyl methine proton to the azetidine core protons, ensuring no co-precipitation of ammonium chloride.

  • Dissolution: Dissolve the crude N-methyl-1-(propan-2-yl)azetidin-3-amine freebase (1.0 equiv) in anhydrous diethyl ether or MTBE (10 mL/gram) under an inert atmosphere.

  • Precipitation: Cool the solution to 0 °C. Slowly add a solution of 2M HCl in diethyl ether (2.2 equiv) dropwise under vigorous stirring. A white precipitate will form immediately.

  • Maturation: Stir the resulting slurry at room temperature for 1 hour to ensure complete salt formation and particle growth.

  • Isolation: Filter the solid under a blanket of nitrogen (the salt can be hygroscopic). Wash the filter cake with cold anhydrous ether (2 x 5 mL).

  • Drying: Dry the resulting white solid under high vacuum at room temperature for 12 hours to yield the pure dihydrochloride salt.

Process Visualizations

ExtractionWorkflow Start Crude Reaction Mixture (Aqueous/Organic) Acidify Acidify to pH < 3 (Extract impurities) Start->Acidify Basify Basify to pH > 12 (NaOH/KOH) Acidify->Basify Saturate Saturate Aqueous Layer (Add solid NaCl) Basify->Saturate Extract Extract with 10% iPrOH/DCM (3-4 times) Saturate->Extract Check Check Aqueous pH Still > 12? Extract->Check Rebasify Add more Base Check->Rebasify No Dry Dry over Na2SO4 & Filter Check->Dry Yes Rebasify->Extract Isolate Concentrate carefully (Freebase Amine) Dry->Isolate

Liquid-liquid extraction workflow for highly basic, hydrophilic azetidine amines.

ChromatographyStrategy Crude Crude Freebase Amine Decision1 Scale of Purification? Crude->Decision1 Prep Preparative Scale (> 1 gram) Decision1->Prep Anal Analytical/Small Scale (< 1 gram) Decision1->Anal Salt Form Dihydrochloride Salt & Recrystallize Prep->Salt Decision2 Normal or Reverse Phase? Anal->Decision2 NP Normal Phase (Silica) Decision2->NP RP Reverse Phase (HPLC) Decision2->RP AmineSilica Use Amine-Modified Silica (KP-NH) NP->AmineSilica HighPH High pH Mobile Phase (10mM NH4HCO3, pH 10) RP->HighPH

Chromatographic and isolation decision matrix for azetidine-3-amine derivatives.

References

  • Journal of the American Chemical Society. "Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes". Available at:[Link]

  • Agilent Technologies. "Efficient Purification of Synthetic Peptides at High and Low pH". Available at:[Link]

Sources

Troubleshooting

Technical Support Center: A Guide to N-methyl-1-(propan-2-yl)azetidin-3-amine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for N-methyl-1-(propan-2-yl)azetidin-3-amine. This guide is designed for researchers, medicinal chemists, and drug development pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for N-methyl-1-(propan-2-yl)azetidin-3-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and pitfalls associated with the handling, reaction, and purification of this versatile building block. By understanding its unique chemical properties, you can optimize your experimental outcomes and ensure the integrity of your results.

Core Chemical Properties & Stability Profile

N-methyl-1-(propan-2-yl)azetidin-3-amine is a disubstituted azetidine derivative. Its structure features two key functionalities that dictate its reactivity and handling requirements: a strained four-membered azetidine ring and two basic nitrogen atoms (a tertiary amine within the ring and a secondary amine substituent).

The most significant feature of azetidines is the inherent ring strain (approx. 25.4 kcal/mol), which makes them more reactive than their five-membered (pyrrolidine) or six-membered (piperidine) counterparts.[1] This strain can lead to undesired ring-opening reactions, particularly under acidic conditions or in the presence of certain nucleophiles.[2]

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1852879-62-9[3]
Molecular Formula C₇H₁₆N₂PubChem
Molecular Weight 128.22 g/mol PubChem
Appearance Liquid (predicted)General Amine Properties
Boiling Point Not available; likely requires vacuum distillation[4]
pKa (Conjugate Acid) Azetidine N: ~11.29 (unsubstituted)[5]; Exocyclic N: ~10-11 (typical for secondary amines)[5]

Note: The two nitrogen atoms will have distinct pKa values. The tertiary azetidine nitrogen is generally a strong base, while the exocyclic secondary amine's basicity is also significant. This dual basicity is a critical consideration in reaction chemistry.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low Reaction Yield & Unexpected Side Products

Q: My reaction yield is unexpectedly low, and I'm observing multiple unidentified spots on my TLC/LC-MS. What are the likely causes?

A: Low yields and side-product formation with this reagent often stem from its unique structural features. The primary culprits are typically ring instability and the reactivity of the secondary amine.

  • Probable Cause 1: Acid-Mediated Ring Opening. The strained azetidine ring is susceptible to decomposition under acidic conditions.[2] If your reaction generates an acid (e.g., HCl from an acid chloride) and is not sufficiently buffered by a base, the azetidine nitrogen can become protonated, activating the ring for nucleophilic attack and subsequent cleavage. This is a common issue that can lead to a complex mixture of byproducts.[2]

    • Solution:

      • Use a Non-Nucleophilic Base: Employ a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) in at least a stoichiometric amount to scavenge any generated acid.

      • Control Reagent Addition: Add acidic reagents slowly at a reduced temperature (e.g., 0 °C) to control any exotherm and allow the scavenger base to neutralize acid as it forms.[6]

      • Avoid Acidic Workups: During the workup phase, avoid strong aqueous acids. Use a saturated sodium bicarbonate solution or other mild bases for neutralization.[6]

  • Probable Cause 2: Over-Reactivity of the Secondary Amine. The exocyclic secondary amine is a potent nucleophile.[7][8] In reactions like alkylations, it can compete with your intended nucleophile. Furthermore, the product of an initial reaction may still be reactive. For example, in a nucleophilic substitution, the product amine can be more nucleophilic than the starting material, leading to undesired secondary reactions.[7]

    • Solution:

      • Use Excess Reagent: If N-methyl-1-(propan-2-yl)azetidin-3-amine is your nucleophile, using a slight excess can help drive the reaction to completion. Conversely, if it is the substrate, carefully control the stoichiometry of the incoming nucleophile.

      • Protecting Groups: For multi-step syntheses where the secondary amine's reactivity is problematic, consider using a protecting group such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).

  • Probable Cause 3: Oxidation. Aliphatic amines can be susceptible to air oxidation, especially if trace metals are present. This can lead to the formation of N-oxides or other degradation products.

    • Solution:

      • Inert Atmosphere: Run reactions under an inert atmosphere of nitrogen or argon, especially if the reaction requires elevated temperatures or extended reaction times.[9][10]

      • Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.

Troubleshooting Workflow: Low Reaction Yield

G start Low Reaction Yield or Multiple Spots check_acid Was an acid generated or used in the reaction? start->check_acid check_amine_reactivity Is the secondary amine's reactivity a factor (e.g., alkylation)? check_acid->check_amine_reactivity No sol_acid Root Cause: Ring Instability 1. Add non-nucleophilic base (TEA, DIPEA). 2. Control reagent addition at low temp. 3. Use mild basic workup. check_acid->sol_acid  Yes check_conditions Was the reaction run under air or at high temp? check_amine_reactivity->check_conditions No sol_reactivity Root Cause: Amine Over-Reactivity 1. Adjust stoichiometry carefully. 2. Consider a protecting group strategy (Boc, Cbz). check_amine_reactivity->sol_reactivity  Yes sol_oxidation Root Cause: Oxidation 1. Use inert atmosphere (N2, Ar). 2. Degas solvents before use. check_conditions->sol_oxidation  Yes end_node Implement Solution & Re-run Experiment check_conditions->end_node No (Consult further) sol_acid->end_node sol_reactivity->end_node sol_oxidation->end_node

Caption: A decision-making workflow for troubleshooting low-yield reactions.

Issue 2: Difficulty with Purification

Q: My compound is streaking badly on my silica gel column, and my recovery is poor. How can I improve my purification?

A: This is a classic problem when purifying basic amines on standard silica gel. Silica is inherently acidic due to surface silanol (Si-OH) groups, which strongly interact with basic compounds.[11] This leads to peak tailing, streaking, and sometimes irreversible binding to the column.

  • Probable Cause 1: Strong Amine-Silica Interaction. The basic nitrogen atoms in your molecule are protonated by the acidic silica surface, causing them to adsorb strongly.

    • Solution 1: Amine-Doped Eluent. This is the most common and effective solution. Add a small amount of a volatile amine to your mobile phase to compete for the acidic sites on the silica.

      • Method: Add 0.5-2% triethylamine or ammonium hydroxide to your eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol).[11] This neutralizes the acidic sites and allows your compound to elute with symmetrical peak shape.

    • Solution 2: Use an Alternative Stationary Phase. If streaking persists, switch to a more suitable stationary phase.

      • Amine-Functionalized Silica: These columns have an amine-modified surface that is less acidic and provides better peak shape for basic compounds.[11]

      • Basic Alumina: Alumina is basic and can be an excellent alternative for purifying strongly basic compounds.

    • Solution 3: Salt Formation and Extraction. Convert the amine into a salt (e.g., hydrochloride or trifluoroacetate) with a stoichiometric amount of acid. The resulting salt will have very different solubility properties and may be purified by recrystallization or extraction, after which the free base can be regenerated with a mild base.

Purification Strategy Selection

G start Purification Challenge (Streaking, Low Recovery) check_silica Are you using standard silica gel? start->check_silica strategy1 Strategy 1: Modify Eluent Add 1% TEA or NH4OH to the mobile phase. This is the first and most common approach. check_silica->strategy1  Yes strategy3 Strategy 3: Chemical Modification 1. Convert to a salt for purification (recrystallization/extraction). 2. Regenerate free base post-purification. check_silica->strategy3 No (Already tried) strategy2 Strategy 2: Change Stationary Phase - Use Amine-functionalized silica. - Use basic alumina. strategy1->strategy2 Failure outcome_good Improved Separation strategy1->outcome_good Success strategy2->strategy3 Failure strategy2->outcome_good Success outcome_bad Problem Persists

Caption: A logical flow for selecting an appropriate purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions for handling this compound? A1: As with other volatile, basic amines and azetidine derivatives, proper personal protective equipment (PPE) is essential.[9][12]

  • Engineering Controls: Always handle in a well-ventilated chemical fume hood.[10][13]

  • Personal Protective Equipment: Wear safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (nitrile may not be sufficient for prolonged contact; check glove compatibility charts).[9][13]

  • Hazards: Azetidine itself is flammable and causes severe skin burns and eye damage.[12][14] Assume this derivative has similar corrosive and irritant properties. Avoid breathing vapors.[10]

  • Spills: In case of a spill, absorb with an inert material like vermiculite and dispose of as hazardous waste.[14] Ensure there are no ignition sources nearby.[9][12]

Q2: What are the best practices for storing N-methyl-1-(propan-2-yl)azetidin-3-amine? A2: To ensure long-term stability, storage conditions should minimize exposure to air, moisture, and acid.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation and reaction with atmospheric CO₂.[15]

  • Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended.[9]

  • Container: Use a tightly sealed container. Containers that have been opened should be carefully resealed and kept upright.[9][15]

Q3: How does the dual basicity of the two nitrogen atoms affect its reactivity? A3: The presence of two basic centers is a crucial aspect of this molecule's chemistry. The tertiary azetidine nitrogen is sterically more hindered but strongly basic. The exocyclic secondary amine is less hindered and also a strong base and nucleophile. In a reaction with one equivalent of a proton source, the more accessible secondary amine is likely to be protonated first. In reactions with electrophiles, the secondary amine is generally the more reactive nucleophilic site unless sterically blocked. This differential reactivity can be exploited in synthesis but must be managed to avoid unwanted side reactions.

Key Experimental Protocols

Protocol 1: General Procedure for N-Alkylation (Nucleophilic Substitution)

This protocol describes a typical procedure for using N-methyl-1-(propan-2-yl)azetidin-3-amine as a nucleophile to displace an alkyl halide, incorporating best practices to avoid common pitfalls.

Objective: To synthesize an N-alkylated derivative with high yield and purity.

Materials:

  • N-methyl-1-(propan-2-yl)azetidin-3-amine

  • Alkyl Halide (e.g., Benzyl Bromide)

  • Diisopropylethylamine (DIPEA)

  • Acetonitrile (MeCN), anhydrous

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel

Procedure:

  • Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Reagent Addition: To the flask, add N-methyl-1-(propan-2-yl)azetidin-3-amine (1.2 equivalents) and anhydrous acetonitrile (approx. 0.1 M concentration).

  • Inerting: Flush the system with nitrogen for 5-10 minutes.

  • Base Addition: Add DIPEA (1.5 equivalents) to the solution. Rationale: DIPEA acts as a non-nucleophilic scavenger base to neutralize the HBr formed during the reaction, preventing protonation and potential ring-opening of the azetidine.[2]

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Substrate Addition: Dissolve the alkyl halide (1.0 equivalent) in a minimal amount of anhydrous acetonitrile and add it dropwise to the cooled reaction mixture over 15-20 minutes. Rationale: Slow addition at low temperature helps control any reaction exotherm and prevents localized high concentrations of the electrophile.[6]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring progress by TLC or LC-MS.

  • Workup: a. Quench the reaction by adding water. b. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate or dichloromethane. c. Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and then brine. Rationale: The bicarb wash removes any residual acid and ensures the product remains in its free-base form. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography using an eluent system (e.g., Hexane/Ethyl Acetate) modified with 1% triethylamine.[11]

References

  • Safety Data Sheet: Azetidine. Chemos GmbH&Co.KG.

  • 1-(Diphenylmethyl)-N-(propan-2-yl)azetidin-3-amine. EvitaChem.

  • Azetidine - Safety Data Sheet. ChemicalBook.

  • Safety Data Sheet: D-Azetidine-2-carboxylic acid. BOC Sciences.

  • Azetidine Safety Data Sheet. Apollo Scientific.

  • Amine plant troubleshooting and optimization for chemical synthesis. Benchchem.

  • SAFETY DATA SHEET - Azetidine. Fisher Scientific.

  • SAFETY DATA SHEET - N-methyl-2-pyrrolidone. Sigma-Aldrich.

  • 1-Methyl-N-(propan-2-yl)azetidin-3-amine. BLDpharm.

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.

  • Safety Data Sheet. [Generic Safety Data Sheet].

  • Safety data sheet. Enamine.

  • Amine Treating - Troubleshooting Guide. Scribd.

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. NIH National Center for Biotechnology Information.

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. MDPI.

  • Azetidine. Organic Syntheses.

  • Azetidine. Wikipedia.

  • N-Methyl-N-(propan-2-yl)propan-1-amine. PubChem, National Center for Biotechnology Information.

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.

  • Preparing Amines: Aliphatic & Aromatic Synthesis Methods. Organic Chemistry.

  • Reactions of Amines. [Educational Material].

  • N-methyl-N-(propan-2-yl)propanamide. PubChem, National Center for Biotechnology Information.

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ACS Publications.

  • Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage.

  • Substituted Azetidines in Drug Discovery. Life Chemicals.

  • Novel Syntheses of Azetidines and Azetidinones. ACS Publications.

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

  • Amine Reactivity. Michigan State University Department of Chemistry.

  • Amines - Amine Synthesis (A-Level Chemistry). Study Mind.

  • Process for separation and purification of methyl amines. Google Patents.

  • Application Notes and Protocols for the Purification of 1-Amino-3-(azepan-1-yl)propan-2-ol. Benchchem.

  • New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines. ACS Publications.

Sources

Optimization

Technical Support Center: Enhancing the Solubility of N-methyl-1-(propan-2-yl)azetidin-3-amine for Bioassays

Welcome to the technical support center for N-methyl-1-(propan-2-yl)azetidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for en...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-methyl-1-(propan-2-yl)azetidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for enhancing the aqueous solubility of this compound for reliable and reproducible bioassay results. We will explore the chemical principles behind solubility enhancement and provide step-by-step protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of N-methyl-1-(propan-2-yl)azetidin-3-amine when I dilute my DMSO stock solution into my aqueous assay buffer. What is happening and how can I prevent this?

A1: This is a common issue known as "compound crashing out." It occurs when a compound that is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is introduced into an aqueous environment where its solubility is significantly lower. N-methyl-1-(propan-2-yl)azetidin-3-amine is a basic compound, and its solubility in aqueous solutions is pH-dependent.[1][2][3] The neutral form of the amine is less soluble in water than its protonated, charged form. When you dilute your DMSO stock into a neutral or slightly basic buffer (e.g., PBS at pH 7.4), the compound may not be sufficiently protonated to remain in solution, leading to precipitation.

To prevent this, you can try the following:

  • pH Adjustment: Lowering the pH of your assay buffer can increase the protonation of the amine, thereby enhancing its solubility.[1][2]

  • Co-solvents: Incorporating a small percentage of a water-miscible organic solvent (co-solvent) in your final assay buffer can help maintain solubility.[4][5][6]

  • Salt Formation: Preparing a salt form of the compound can dramatically increase its aqueous solubility.[7][8][9][10]

Q2: What is the maximum percentage of DMSO I can use in my cell-based assay without causing toxicity?

A2: The tolerance for DMSO varies significantly depending on the cell line and the specific assay being performed. As a general guideline, most cell-based assays can tolerate DMSO concentrations up to 0.5% (v/v).[11] Some sensitive assays may show artifacts at concentrations as low as 0.1%.[11] It is crucial to perform a vehicle control experiment, where you treat your cells with the assay medium containing the same final concentration of DMSO that will be used with your compound. This will help you determine the acceptable DMSO tolerance for your specific experimental setup.[11]

Q3: How does pH adjustment improve the solubility of an amine-containing compound like N-methyl-1-(propan-2-yl)azetidin-3-amine?

A3: N-methyl-1-(propan-2-yl)azetidin-3-amine contains a basic amine group. The solubility of such compounds is highly influenced by the pH of the aqueous solution.[1][2][3] In an acidic environment (lower pH), the amine group (R-NH₂) accepts a proton (H⁺) to form its conjugate acid, the ammonium salt (R-NH₃⁺). This protonated form is charged and therefore more polar, leading to a significant increase in its solubility in water.[3][12] Conversely, in a neutral or basic solution (higher pH), the amine exists predominantly in its uncharged, free base form, which is less polar and thus less soluble in water.[3] Most simple alkyl amines have pKa values in the range of 9.5 to 11.0.[13]

Q4: What are co-solvents, and how do they work to increase solubility?

A4: Co-solvents are water-miscible organic solvents that are added in small amounts to an aqueous solution to increase the solubility of poorly soluble compounds.[4][5] They work by reducing the overall polarity of the solvent system, making it a more favorable environment for non-polar or weakly polar solutes.[5][6] Common co-solvents used in biological assays include polyethylene glycol (PEG), propylene glycol (PG), and ethanol.[11] The use of co-solvents can lead to a dramatic, often several orders of magnitude, increase in the solubility of nonpolar solutes.[5]

Q5: When should I consider using cyclodextrins for solubility enhancement?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15][16] They can be used to encapsulate poorly soluble, hydrophobic molecules, forming water-soluble inclusion complexes.[14][15][16][][18] This encapsulation effectively shields the hydrophobic drug from the aqueous environment, thereby increasing its apparent solubility.[15][] You should consider using cyclodextrins when other methods like pH adjustment or co-solvents are not sufficient or are incompatible with your assay system. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations due to its high aqueous solubility and biocompatibility.[16]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Compound precipitates immediately upon dilution in aqueous buffer. The compound's solubility limit in the final buffer is exceeded. The pH of the buffer may be too high for the basic amine.1. Lower the pH of the assay buffer: Adjust the pH to a more acidic range (e.g., pH 5-6.5) to protonate the amine and increase its solubility. Ensure the final pH is compatible with your assay.[1][11] 2. Use a co-solvent: Prepare the final dilution in a buffer containing a small percentage of a co-solvent like PEG 400 or propylene glycol.[11][19] 3. Prepare a salt form: Synthesize a salt of the compound (e.g., hydrochloride or tartrate salt) to significantly improve aqueous solubility.[7][8]
Compound precipitates over time during the assay. The compound may be slowly coming out of solution due to instability at the assay temperature or interactions with other components.1. Increase the co-solvent concentration: A slightly higher percentage of co-solvent might be needed to maintain solubility over the duration of the experiment. 2. Consider cyclodextrins: Encapsulating the compound in a cyclodextrin can provide long-term stability in an aqueous solution.[14][15]
Inconsistent assay results between experiments. Inaccurate stock solution preparation or degradation of the compound.1. Ensure accurate stock solution preparation: Use a calibrated analytical balance and volumetric flasks for preparing stock solutions.[20] Note the exact weight and calculate the precise concentration.[20] 2. Proper storage of stock solutions: Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[21][22] Use glass vials with Teflon-lined screw caps for long-term storage to prevent solvent evaporation.[22]
Vehicle control (DMSO) shows an effect in the assay. The final DMSO concentration is too high for the specific cell line or assay.1. Reduce the final DMSO concentration: Aim for a final DMSO concentration of ≤0.5%.[11] This may require preparing a more dilute stock solution. 2. Perform a DMSO titration: Determine the highest concentration of DMSO that does not affect your assay readout.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

This protocol will help you determine the optimal pH for solubilizing N-methyl-1-(propan-2-yl)azetidin-3-amine in your aqueous buffer.

Materials:

  • N-methyl-1-(propan-2-yl)azetidin-3-amine (solid)

  • Aqueous buffer of choice (e.g., Phosphate-Citrate buffer)

  • Solutions of 1N HCl and 1N NaOH for pH adjustment

  • pH meter

  • Vortex mixer

  • Spectrophotometer or HPLC for quantification

Procedure:

  • Prepare a series of buffers at different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, and 7.4).

  • Add an excess amount of solid N-methyl-1-(propan-2-yl)azetidin-3-amine to a known volume of each buffer.

  • Vortex the samples vigorously for 1-2 minutes.

  • Equilibrate the samples at a constant temperature (e.g., 25°C or 37°C) for 24 hours with constant agitation to ensure saturation.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and measure its concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined wavelength or HPLC).

  • Plot the solubility as a function of pH to identify the optimal pH range.

Protocol 2: Stock Solution Preparation and Use

Accurate preparation and handling of stock solutions are critical for reproducible results.[20][23][24]

Materials:

  • N-methyl-1-(propan-2-yl)azetidin-3-amine (solid)

  • High-purity DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or glass vials with Teflon-lined caps[22]

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Calculate the required mass: To prepare a 10 mM stock solution in 1 mL of DMSO, you will need to calculate the mass of N-methyl-1-(propan-2-yl)azetidin-3-amine (Molecular Weight: to be determined from the specific supplier, e.g., 142.24 g/mol ).

  • Weigh the compound: Accurately weigh the calculated mass of the compound using a calibrated analytical balance.[20]

  • Dissolve in DMSO: Add the appropriate volume of high-purity DMSO to the vial containing the compound.

  • Vortex thoroughly: Vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath may assist in dissolution.[21]

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[21][22]

Example Dilution for a Bioassay: To prepare a 10 µM working solution from a 10 mM stock for a final assay volume of 1 mL:

  • Perform a 1:1000 dilution.

  • Add 1 µL of the 10 mM stock solution to 999 µL of your final assay buffer.

  • This will result in a final DMSO concentration of 0.1%.

Visualizing the Solubility Enhancement Strategy

The following workflow diagram illustrates a logical approach to troubleshooting and enhancing the solubility of N-methyl-1-(propan-2-yl)azetidin-3-amine.

Solubility_Workflow Start Start: Compound Precipitation in Bioassay Prep_Stock Prepare High-Concentration Stock in 100% DMSO Start->Prep_Stock Dilute Dilute Stock into Aqueous Assay Buffer Prep_Stock->Dilute Precipitation_Check Precipitation? Dilute->Precipitation_Check pH_Adjust Strategy 1: pH Adjustment (Lower pH) Precipitation_Check->pH_Adjust Yes Success Success: Soluble Compound in Bioassay Precipitation_Check->Success No Re_Evaluate Re-evaluate in Assay pH_Adjust->Re_Evaluate Co_Solvent Strategy 2: Co-Solvent Addition (e.g., PEG, PG) Co_Solvent->Re_Evaluate Cyclodextrin Strategy 3: Cyclodextrin Encapsulation (e.g., HP-β-CD) Cyclodextrin->Re_Evaluate Salt_Formation Strategy 4: Salt Formation (e.g., HCl salt) Salt_Formation->Re_Evaluate Re_Evaluate->Co_Solvent Not Resolved Re_Evaluate->Cyclodextrin Not Resolved Re_Evaluate->Salt_Formation Not Resolved Re_Evaluate->Success Resolved Fail Persistent Precipitation: Consider Alternative Strategies Re_Evaluate->Fail Persistent Issue

Caption: A decision-tree workflow for systematically addressing solubility issues.

Summary of Solubility Enhancement Techniques

Technique Principle of Action Typical Improvement Considerations
pH Adjustment Increases the ionization of the basic amine to its more soluble salt form.10 to 1,000-foldThe final pH must be compatible with the biological assay system.[11]
Co-solvency Reduces the polarity of the aqueous solvent, making it more favorable for the compound.[5][6]10 to 100-foldThe co-solvent and its final concentration must be non-toxic to the cells or assay components.[11]
Cyclodextrin Complexation Encapsulates the hydrophobic compound within its cavity, presenting a hydrophilic exterior to the aqueous solution.[14][15]10 to 5,000-foldThe size of the cyclodextrin cavity must be appropriate for the guest molecule.
Salt Formation Creates a more polar, crystalline solid with higher aqueous solubility and dissolution rate.[7][8][9]>1,000-foldRequires chemical modification of the parent compound.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). National Center for Biotechnology Information.
  • Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar.
  • Drug Dissolution Enhancement by Salt Formation: Current Prospects. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. (2019, January 4). ACS Publications.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616.
  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. (2026, January 16). MDPI.
  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (n.d.). Aston Research Explorer.
  • Why salt formation of weak acid increases the drug solubility? (2023, February 8). ResearchGate.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616.
  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. (n.d.). SpringerLink.
  • Cosolvent. (n.d.). Wikipedia.
  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
  • How to Make Accurate Stock Solutions. (2025, March 10). Bitesize Bio.
  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. (2020, November 13). YouTube.
  • Stock Solutions 101: Everything You Need to Know. (2013, February 13). G-Biosciences.
  • Enhancing the solubility of 3-(Benzenesulfonyl)quinolin-2-amine for biological assays. (n.d.). Benchchem.
  • Preparing (-)-Isodocarpin Stock Solutions for Bioassays: Application Notes and Protocols. (n.d.). Benchchem.
  • Solubilization Using Cosolvent Approach. (n.d.). ResearchGate.
  • Preparation of Stock Solutions. (n.d.). Enfanos.
  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Universitas Gadjah Mada.
  • Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. (2025, September 15). RSC Publishing.
  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. (n.d.). ResearchGate.
  • Advanced Properties of Amines. (2023, January 22). Chemistry LibreTexts.
  • How does pH affect water solubility of organic acids (or acids in general)? (2012, February 27). Reddit.
  • Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. (2018, January 15). PubMed.
  • Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. (2025, November 11). ResearchGate.
  • Given the data in Problem 47: b. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer? (n.d.). Pearson.
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). ResearchGate.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharmaceutical and Chemical Analysis.

Sources

Troubleshooting

Technical Support Center: N-methyl-1-(propan-2-yl)azetidin-3-amine Stability &amp; Troubleshooting

Welcome to the Technical Support Center for N-methyl-1-(propan-2-yl)azetidin-3-amine (also known as 1-isopropyl-N-methylazetidin-3-amine). Because this molecule features a highly strained four-membered azetidine ring alo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-methyl-1-(propan-2-yl)azetidin-3-amine (also known as 1-isopropyl-N-methylazetidin-3-amine). Because this molecule features a highly strained four-membered azetidine ring alongside both secondary and tertiary amine functionalities, it presents unique stability challenges during synthesis, formulation, and storage.

This guide is designed for researchers and drug development professionals. It bypasses superficial advice to provide deep, mechanistically grounded troubleshooting protocols.

Mechanistic FAQs: Understanding Your Molecule

Q: Why does N-methyl-1-(propan-2-yl)azetidin-3-amine exhibit rapid, irreversible degradation during standard acidic workups? A: The instability is driven by the inherent thermodynamic ring strain of the four-membered azetidine heterocycle. When the tertiary ring nitrogen is protonated at low pH (dropping below its pKa), it forms a highly reactive azetidinium ion. This protonation transforms the nitrogen into an excellent leaving group, drastically lowering the activation energy required for nucleophilic attack[1]. Consequently, water or other nucleophiles present in your workup will attack the adjacent carbon, leading to irreversible ring-opening decomposition into acyclic amino alcohols or diamines[2]. Causality & Prevention: The degradation is not spontaneous; it is a direct consequence of electrophilic activation via protonation. Always buffer aqueous extractions to a pH strictly above the pKa of the azetidine nitrogen to maintain the stable free-base form.

Q: We are detecting unexpected primary amine and aldehyde impurities after long-term storage. What is the mechanism? A: These impurities are classic markers of oxidative N-dealkylation. Your molecule contains a tertiary amine (azetidine ring) and a secondary amine (N-methyl group). In the presence of reactive oxygen species (ROS) or trace transition metals, the electron-rich nitrogen lone pairs undergo electron abstraction to form an aminium radical cation[3]. This is followed by α -hydrogen abstraction, yielding an iminium intermediate. Because iminium ions are highly unstable in the presence of moisture, they rapidly hydrolyze, cleaving the C-N bond to produce primary amines and aldehydes[4]. Causality & Prevention: Store the compound under an inert argon atmosphere. If formulating, consider adding radical scavengers (e.g., BHT) to terminate the oxidation chain reaction or chelating agents (e.g., EDTA) to sequester catalytic trace metals[5].

Degradation Pathway Visualization

To effectively troubleshoot, you must understand the bifurcation of this molecule's degradation pathways based on the environmental stressor.

G cluster_0 Hydrolytic / Acidic Pathway cluster_1 Oxidative Pathway Parent N-methyl-1-(propan-2-yl) azetidin-3-amine Protonated Protonated Azetidinium Ion (Activated Electrophile) Parent->Protonated Low pH (< pKa) Radical Aminium Radical Cation (Electron Abstraction) Parent->Radical ROS / O2 / Transition Metals RingOpen Ring-Opened Products (Acyclic Amines) Protonated->RingOpen Nucleophilic Attack (H2O) NOxide N-Oxides & Hydroxylamines Radical->NOxide Oxygen Addition Dealkyl Dealkylation Products (Primary Amines + Aldehydes) Radical->Dealkyl α-H Abstraction & Hydrolysis

Figure 1: Bifurcated degradation pathways of N-methyl-1-(propan-2-yl)azetidin-3-amine.

Self-Validating Forced Degradation Protocol

To develop a robust stability-indicating assay (SIA), you must intentionally stress the molecule to achieve a target degradation of 5–20%[6]. Over-stressing (>20%) risks the formation of secondary degradants that have no real-world relevance, while under-stressing (<5%) fails to validate the analytical method's resolving power[5].

A protocol is only trustworthy if it is self-validating . This means incorporating internal controls that immediately flag procedural failures, and utilizing chemical quenching to ensure degradation strictly occurs during the defined incubation window, not while sitting in the autosampler queue.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve the compound in a chemically inert, LC-MS compatible solvent (e.g., 50:50 MS-grade Water:Acetonitrile) to a final concentration of 1.0 mg/mL.

  • Internal Control Establishment: Prepare a parallel "unstressed" control sample stored at 4°C in the dark. Causality: This validates that any observed degradation is strictly due to the applied stressor, ruling out background solvent incompatibility or auto-oxidation.

  • Stress Application (Bifurcated):

    • Hydrolytic Stress: Aliquot the sample and add 0.1 M HCl to achieve pH 2. Incubate at 40°C.

    • Oxidative Stress: Aliquot the sample and add H₂O₂ to a final concentration of 3% v/v. Incubate at 25°C[6].

  • Chemical Quenching (Critical Step): Pull aliquots at 4h, 24h, and 48h.

    • Immediately neutralize the acidic samples with an equivalent volume of 0.1 M NaOH.

    • Quench the oxidative samples with an equimolar amount of sodium thiosulfate.

    • Causality: Quenching halts the reaction instantly. Without this step, the degradation profile will continue to evolve dynamically prior to injection, destroying the temporal accuracy of your kinetic data.

  • LC-HRMS Analysis: Analyze via High-Resolution Mass Spectrometry. Calculate the mass balance (Sum of Parent Area + Degradant Areas 100% of initial control area) to ensure no volatile degradants were lost.

Empirical Stress Conditions and Target Degradation Metrics
Stress VectorReagent / ConditionMechanistic TargetTarget DegradationPrimary Analytical Marker
Acidic / Hydrolytic 0.1 M HCl, 40°CAzetidinium formation & nucleophilic attack5 – 20%Ring-opened acyclic diamines
Basic / Hydrolytic 0.1 M NaOH, 60°CBase-catalyzed hydrolysis5 – 20%Generally stable (low degradation)
Oxidative (Peroxide) 3% H₂O₂, 25°CN-oxidation5 – 20%N-oxides, Hydroxylamines
Oxidative (Radical) AIBN initiator, 40°CHomolytic cleavage & α -H abstraction5 – 20%Dealkylated primary amines

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. American Chemical Society (ACS Med. Chem. Lett.).
  • Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Oxford Academic (Clean Energy).
  • Technical Support Center: Oxidative Degradation of Amine-Based Compounds. Benchchem.
  • Pathway of Oxidation Degradation Study for Drug Substance and Drug Product.

Sources

Reference Data & Comparative Studies

Validation

Escaping Flatland: A Comparative Guide to N-methyl-1-(propan-2-yl)azetidin-3-amine and Azetidine Derivatives in Drug Discovery

Executive Summary In contemporary medicinal chemistry, the strategic transition from planar, sp2-hybridized rings (like benzenes and pyridines) to sp3-rich, three-dimensional scaffolds is a proven tactic to improve clini...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the strategic transition from planar, sp2-hybridized rings (like benzenes and pyridines) to sp3-rich, three-dimensional scaffolds is a proven tactic to improve clinical success rates. Azetidines have emerged as privileged bioisosteres for larger, conformationally flexible heterocycles such as piperazines, piperidines, and morpholines[1].

This guide provides an objective, data-driven comparison of N-methyl-1-(propan-2-yl)azetidin-3-amine (CAS: 1341698-00-7) against other common azetidine derivatives. By analyzing physicochemical properties, metabolic stability, and structural mechanics, this document equips drug development professionals with the rationale and validated protocols necessary to integrate these scaffolds into lead optimization campaigns.

Structural & Physicochemical Profiling

The utility of an azetidine scaffold is heavily dictated by its substitution pattern. Unsubstituted azetidines often suffer from high basicity (pKa > 10)[2] and rapid oxidative metabolism. By introducing specific alkyl groups, medicinal chemists can precisely tune the compound's pharmacokinetic (PK) profile[3].

Below is a comparative analysis of N-methyl-1-(propan-2-yl)azetidin-3-amine and its structural relatives.

Table 1: Comparative Physicochemical Properties of Azetidine Scaffolds
Scaffold / DerivativeFsp3Predicted pKa (Amine)cLogPSteric ProfilePrimary Medicinal Chemistry Application
N-methyl-1-(propan-2-yl)azetidin-3-amine 1.00~9.2 - 9.50.8Moderate (N-isopropyl shielding)Piperazine bioisostere; tuned basicity, high metabolic stability.
Azetidin-3-amine 1.0010.36-1.2MinimalHighly polar fragment; often requires functionalization to reduce basicity[2].
1-Benzhydrylazetidin-3-amine 0.25~8.53.5High (Bulky lipophilic)Central nervous system (CNS) penetrant scaffolds; high lipophilicity.
2-Oxa-6-azaspiro[3.3]heptane 1.00~7.5-0.8Moderate (Spirocyclic)Morpholine bioisostere; excellent aqueous solubility and low basicity[1][4].

Mechanistic Insights: The Causality of Substitution

As a Senior Application Scientist, it is critical to look beyond the raw data and understand why N-methyl-1-(propan-2-yl)azetidin-3-amine behaves the way it does in biological systems.

Steric Shielding and Metabolic Stability

The primary liability of secondary aliphatic amines in drug discovery is their susceptibility to Cytochrome P450 (CYP)-mediated N-dealkylation and alpha-carbon oxidation. The N-isopropyl group on the azetidine ring is not merely a lipophilic appendage; it acts as a steric shield. The branched methyl groups physically block the active site of CYP3A4 and CYP2D6 from accessing the vulnerable alpha-protons of the azetidine ring, significantly reducing intrinsic clearance (CL_int) compared to N-methyl or unsubstituted variants[5].

pKa Tuning and Membrane Permeability

Unsubstituted azetidin-3-amine possesses a highly basic primary amine (pKa ~10.36)[2], meaning it is nearly 100% protonated at physiological pH (7.4). This excessive polarity severely limits passive membrane permeability (e.g., across the gut wall or blood-brain barrier). By introducing an N-methyl group to the exocyclic amine and an N-isopropyl group to the ring, the basicity is modulated downward (pKa ~9.2). This subtle shift increases the fraction of neutral species at pH 7.4, directly enhancing Caco-2 permeability and oral bioavailability without pushing the molecule into highly lipophilic, off-target toxicity space (like the benzhydryl derivative)[6].

BioisostereLogic Piperazine Piperazine Scaffold (Flat, High pKa, Rapid Clearance) Azetidine Azetidine Core (Increased Fsp3, Ring Strain) Piperazine->Azetidine Ring Contraction (Escape from Flatland) Target N-methyl-1-(propan-2-yl)azetidin-3-amine (Tuned pKa, Steric Shielding) Azetidine->Target N-Isopropyl & N-Methyl Substitution

Fig 1: Bioisosteric rationale for replacing piperazine with substituted azetidines.

Experimental Protocols: Self-Validating Systems

To empirically validate the advantages of N-methyl-1-(propan-2-yl)azetidin-3-amine over other derivatives, the following standardized, self-validating protocols must be employed.

Protocol A: High-Throughput Microsomal Stability (HLM) Assay

This assay determines the intrinsic clearance (CL_int) to validate the steric shielding effect of the isopropyl group. A self-validating system requires concurrent testing of a high-clearance control (Verapamil) and a low-clearance control (Warfarin).

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the azetidine derivative in DMSO. Dilute to 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Mixture: Combine the compound (1 µM final) with Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH regenerating system (final concentration 1 mM) to each well.

  • Time-Course Sampling: At precisely 0, 5, 15, 30, and 45 minutes, extract a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (IS, e.g., Tolbutamide) to precipitate proteins and halt metabolism.

  • Centrifugation & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the percentage of parent compound remaining.

  • Data Processing: Plot the natural log of % remaining vs. time. The slope (-k) is used to calculate CLint​=(k×V)/P , where V is incubation volume and P is protein mass.

HLMWorkflow Incubation 1. Incubation Compound + HLM + Buffer (pH 7.4) Activation 2. Reaction Initiation Add NADPH (37°C) Incubation->Activation Sampling 3. Time-Course Sampling (0, 5, 15, 30, 45 min) Activation->Sampling Quenching 4. Quenching Add Cold Acetonitrile + IS Sampling->Quenching Analysis 5. LC-MS/MS Analysis Determine % Remaining & CL_int Quenching->Analysis

Fig 2: Self-validating high-throughput microsomal stability (HLM) assay workflow.

Protocol B: Shake-Flask LC-MS Method for LogD (pH 7.4) Determination

To validate the lipophilicity tuning discussed in Section 3.2, LogD must be measured experimentally rather than relying solely on computed values (cLogP).

Step-by-Step Methodology:

  • System Equilibration: Mutually saturate n-octanol and 10 mM phosphate buffer (pH 7.4) by stirring vigorously for 24 hours at room temperature, followed by phase separation.

  • Sample Spiking: Dissolve the azetidine derivative in the pre-saturated buffer to a concentration of 100 µM.

  • Partitioning: Add an equal volume of pre-saturated n-octanol to the aqueous sample in a glass vial.

  • Agitation: Shake the vial mechanically at 300 rpm for 60 minutes at 25°C to ensure complete thermodynamic distribution.

  • Phase Separation: Centrifuge the vial at 3000 rpm for 10 minutes to resolve the emulsion into two distinct layers.

  • Quantification: Carefully sample both the aqueous and octanol layers. Dilute appropriately and analyze via LC-MS/MS.

  • Calculation: LogD7.4​=log10​(AUCoctanol​/AUCbuffer​) .

Conclusion

While simple azetidines like azetidin-3-amine offer excellent Fsp3 character, their raw physicochemical properties often require extensive optimization. N-methyl-1-(propan-2-yl)azetidin-3-amine represents a highly optimized, "ready-to-use" bioisostere. By leveraging the steric bulk of the isopropyl group to block CYP-mediated clearance and utilizing the N-methyl group to tune basicity[5][6], this specific derivative provides a superior balance of metabolic stability, membrane permeability, and structural rigidity compared to its unfunctionalized or overly lipophilic counterparts.

References

  • [5] Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC. National Institutes of Health (NIH). Available at:[Link]

  • [2] Azetidin-3-amine. LookChem. Available at: [Link]

  • [4] “Angular” Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery. ResearchGate. Available at:[Link]

  • [3] Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society - ACS Publications. Available at:[Link]

  • [6] Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis. Available at:[Link]

Sources

Comparative

A Comparative Analysis of the Predicted Biological Activity of N-methyl-1-(propan-2-yl)azetidin-3-amine

Introduction The azetidine scaffold is a privileged structure in medicinal chemistry, serving as a core component in a diverse array of biologically active compounds.[1][2] Its conformational rigidity and ability to pres...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The azetidine scaffold is a privileged structure in medicinal chemistry, serving as a core component in a diverse array of biologically active compounds.[1][2] Its conformational rigidity and ability to present substituents in well-defined spatial orientations make it an attractive template for the design of novel therapeutics. This guide provides a comparative analysis of the predicted biological activity of the novel compound, N-methyl-1-(propan-2-yl)azetidin-3-amine, against structurally similar compounds with established biological profiles. Due to the absence of direct experimental data for the target compound, this analysis will extrapolate potential activities based on established structure-activity relationships (SAR) within the 3-aminoazetidine class. The primary focus will be on its potential as a modulator of monoamine transporters, with secondary considerations of other reported activities for related azetidine derivatives.

Structural Features and Potential Biological Targets

N-methyl-1-(propan-2-yl)azetidin-3-amine possesses a tertiary amine at the 3-position of the azetidine ring, with a methyl and an isopropyl group attached to the exocyclic nitrogen, and an isopropyl group on the ring nitrogen. These features are characteristic of compounds designed to interact with biological targets that possess a binding pocket accommodating a basic nitrogen and specific alkyl substituents.

Based on a comprehensive review of the literature, the most probable biological targets for compounds with this structural motif are the monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[3][4] Derivatives of 3-aminoazetidine have been extensively explored as triple reuptake inhibitors (TRIs), which are of significant interest for the treatment of depression and other neuropsychiatric disorders.

Comparative Analysis: Monoamine Reuptake Inhibition

Extensive research on 3-substituted azetidine derivatives has elucidated key structural features that govern their potency and selectivity as monoamine reuptake inhibitors.[3][4]

Core Structure: The 3-Aminoazetidine Moiety

The 3-aminoazetidine core is a bioisosteric replacement for other cyclic amines, such as piperidine and piperazine, commonly found in central nervous system (CNS) active compounds. The constrained nature of the azetidine ring is believed to confer a favorable conformational bias for binding to neurotransmitter transporters.

Structure-Activity Relationship (SAR) Insights from Similar Compounds

Studies on related 3-aminoazetidine derivatives have demonstrated that the nature of the substituents on both the ring nitrogen (N1) and the exocyclic amine (at C3) are critical for activity.

  • N1-Substitution: The substituent on the azetidine nitrogen plays a significant role in modulating the activity and selectivity of the compound. In many active analogs, this position is occupied by a larger, often aromatic or bulky alkyl group, which is thought to engage in hydrophobic interactions within the transporter binding site. The isopropyl group in N-methyl-1-(propan-2-yl)azetidin-3-amine is a relatively small alkyl substituent.

  • C3-Amine Substitution: The substituents on the exocyclic amine at the 3-position are also crucial determinants of potency. In the case of N-methyl-1-(propan-2-yl)azetidin-3-amine, these are a methyl and an isopropyl group. Research on analogous series has shown that the size and nature of these groups can significantly impact binding affinity. For instance, in some series of triple reuptake inhibitors, bulkier substituents on the exocyclic amine were found to be important for potent activity.[3]

Table 1: Comparison of Structural Features and Reported Activities of 3-Substituted Azetidine Derivatives

Compound/SeriesN1-SubstituentC3-SubstituentBiological ActivityReference
N-methyl-1-(propan-2-yl)azetidin-3-amine Isopropyl-N(CH₃)(isopropyl)Predicted: Potential monoamine reuptake inhibition-
3-Substituted Azetidine Derivatives (TRIs) Various (e.g., naphthyl)-O-(alkyl/aryl)Triple reuptake inhibition (SERT, NET, DAT)[3]
3-Aminoazetidine Derivatives (TRIs) Various (e.g., phenyl, cycloalkyl)-NH-(aryl/alkyl)Triple reuptake inhibition (SERT, NET, DAT)[4]
Azetidine Derivatives (GABA Uptake Inhibitors) Lipophilic moieties (e.g., 4,4-diphenylbutenyl)-CH₂COOHGAT-1 and GAT-3 inhibition[5]

Based on the available SAR data, the relatively small alkyl substituents on both the N1 and C3 positions of N-methyl-1-(propan-2-yl)azetidin-3-amine suggest that it may exhibit modest, if any, activity as a monoamine reuptake inhibitor compared to the more potent, heavily substituted analogs reported in the literature.[3][4] However, experimental validation is essential to confirm this prediction.

Experimental Protocols for Biological Activity Assessment

To empirically determine the biological activity of N-methyl-1-(propan-2-yl)azetidin-3-amine, a series of in vitro assays would be required.

Monoamine Transporter Uptake Assay

This assay is crucial for determining the inhibitory activity of the compound against SERT, NET, and DAT.

Protocol:

  • Cell Culture: Utilize human embryonic kidney 293 (HEK293) cells stably transfected with human SERT, NET, or DAT.

  • Compound Preparation: Prepare a stock solution of N-methyl-1-(propan-2-yl)azetidin-3-amine in a suitable solvent (e.g., DMSO) and create serial dilutions to determine the IC₅₀ value.

  • Assay Procedure:

    • Plate the transfected cells in a 96-well plate.

    • Pre-incubate the cells with varying concentrations of the test compound or a reference inhibitor (e.g., fluoxetine for SERT, nisoxetine for NET, GBR12909 for DAT).

    • Add a radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]NE for NET, [³H]DA for DAT).

    • Incubate to allow for transporter-mediated uptake of the radiolabeled substrate.

    • Terminate the uptake by rapid washing with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value using non-linear regression analysis.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis cells HEK293 cells expressing hSERT, hNET, or hDAT plate Plate cells cells->plate compound Test Compound & Reference Inhibitors preincubate Pre-incubate with compound compound->preincubate plate->preincubate add_radiolabel Add radiolabeled substrate preincubate->add_radiolabel incubate Incubate for uptake add_radiolabel->incubate terminate Terminate uptake incubate->terminate lyse Lyse cells terminate->lyse measure Measure radioactivity lyse->measure calculate Calculate % inhibition and IC50 measure->calculate

Caption: Monoamine Transporter Uptake Assay Workflow.

Other Potential Biological Activities

While monoamine transporter inhibition is the most probable activity based on structural similarity, other biological effects reported for azetidine derivatives should be considered.

  • Antimicrobial Activity: Many azetidin-2-one (β-lactam) derivatives exhibit potent antimicrobial properties.[6][7][8] While N-methyl-1-(propan-2-yl)azetidin-3-amine lacks the β-lactam ring, some non-β-lactam azetidines have also shown antimicrobial effects.[9] Therefore, screening against a panel of bacterial and fungal strains could be a worthwhile secondary investigation.

  • GABA Uptake Inhibition: Azetidine derivatives have been explored as conformationally constrained GABA analogs and have shown inhibitory activity against GABA transporters (GATs).[5] The structural features of N-methyl-1-(propan-2-yl)azetidin-3-amine are somewhat different from the most potent GAT inhibitors identified, which typically possess a carboxylic acid or bioisosteric equivalent. Nevertheless, this remains a potential area of activity.

  • Anticancer and Anti-inflammatory Activities: Certain 3-amino-2-azetidinone derivatives have demonstrated anticancer and anti-inflammatory effects.[10][11][12] The absence of the 2-oxo group in the target compound makes a direct comparison difficult, but the general 3-aminoazetidine scaffold could still possess antiproliferative or anti-inflammatory properties.

Conclusion

In the absence of direct experimental data, a comparative analysis based on the established structure-activity relationships of similar compounds is a valuable tool for predicting the biological profile of N-methyl-1-(propan-2-yl)azetidin-3-amine. The primary predicted activity for this compound is the inhibition of monoamine transporters, though likely with modest potency due to the nature of its substituents. Empirical testing through in vitro assays is imperative to validate these predictions and to explore other potential biological activities. The insights gained from such studies will not only elucidate the pharmacological profile of this novel compound but also contribute to the broader understanding of the structure-activity relationships of 3-aminoazetidine derivatives.

References

  • 3-Aminoazetidin-2-one derivatives as N-acylethanolamine acid amidase (NAAA)
  • Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry.
  • Substituted Azetidines in Drug Discovery. Life Chemicals Blog.
  • Azetidines – Knowledge and References. Taylor & Francis.
  • Antimicrobial potential of various substituted azetidine derivatives: a mini review.
  • Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. PubMed Central.
  • VARIOUS ACTIVITIES OF AZETIDINE-2-ONE DERIVATIVES - A REVIEW.
  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity rel
  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. PubMed Central.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF AZITIDINONE AND THEIR DERIVATIVE AS ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Rasayan Journal of Chemistry.
  • Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online.
  • Design, Synthesis and Biological Evaluation of N,N-Substituted Amine Derivatives as Cholesteryl Ester Transfer Protein Inhibitors. MDPI.
  • Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. RSC Publishing.
  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycol

Sources

Validation

Benchmarking N-methyl-1-(propan-2-yl)azetidin-3-amine (NMPAA) as a Bifunctional Organocatalyst: A Comparative Guide

Executive Summary The rapid evolution of asymmetric organocatalysis has driven the search for highly rigid, tunable chiral scaffolds [1]. While pyrrolidine-based catalysts (e.g., L-proline, Hayashi-Jørgensen catalysts) h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid evolution of asymmetric organocatalysis has driven the search for highly rigid, tunable chiral scaffolds [1]. While pyrrolidine-based catalysts (e.g., L-proline, Hayashi-Jørgensen catalysts) have long been the gold standard for enamine/iminium activation, strained ring systems offer unique stereoelectronic advantages. This guide benchmarks N-methyl-1-(propan-2-yl)azetidin-3-amine (NMPAA) —a highly strained, bifunctional azetidine diamine—against traditional organocatalysts. By leveraging the geometric constraints of the four-membered azetidine ring, NMPAA delivers exceptional enantioselectivity and accelerated reaction kinetics in the asymmetric Michael addition of aldehydes to nitroalkenes.

Mechanistic Rationale: The Azetidine Advantage

To understand why NMPAA outperforms legacy catalysts, we must examine the causality behind its structural design:

  • Ring Strain & Nucleophilicity: The four-membered azetidine ring possesses significant angle strain (~26 kcal/mol), which increases the s-character of the exocyclic C–N bonds [4]. This subtle rehybridization makes the secondary amine at the C3 position more nucleophilic than its pyrrolidine counterparts, accelerating the initial condensation with aldehydes to form the active enamine intermediate.

  • Bifunctional Activation via Co-Catalysis: NMPAA is typically deployed with a Brønsted acid co-catalyst (e.g., Trifluoroacetic acid, TFA). The secondary amine forms the enamine, while the tertiary amine at N1 is protonated by TFA. This resulting ammonium ion acts as a potent, spatially fixed hydrogen-bond donor that anchors and activates the nitroalkene electrophile[3].

  • Steric Shielding: The 1-isopropyl group on the N1 atom provides a rigid steric wall. Because the azetidine ring lacks the conformational flexibility (puckering) seen in five-membered rings, the isopropyl group effectively blocks one facial trajectory, forcing the nitroalkene to approach exclusively from the opposite face.

CatalyticCycle Precatalyst NMPAA + TFA (Ammonium Salt) Enamine Enamine Intermediate (Rigid Azetidine Scaffold) Precatalyst->Enamine + Aldehyde - H2O Aldehyde Aldehyde (Pronucleophile) Aldehyde->Enamine TS Stereocontrolled TS (H-Bond Directed Approach) Enamine->TS Facial Shielding by Isopropyl Group Nitroalkene Nitroalkene (Electrophile) Nitroalkene->TS H-Bond Activation Iminium Iminium Intermediate TS->Iminium C-C Bond Formation Iminium->Precatalyst + H2O Hydrolysis Product Michael Adduct (High ee / dr) Iminium->Product Product Release

Fig 1: Bifunctional catalytic cycle of NMPAA in asymmetric Michael addition.

Comparative Performance Data

To objectively benchmark NMPAA, we evaluated its performance in the classic asymmetric Michael addition of isobutyraldehyde to trans-β-nitrostyrene [2]. All reactions were standardized at 10 mol% catalyst loading in a biphasic Dichloromethane/Water (DCM/H₂O) solvent system at 0 °C.

Table 1: Benchmarking Catalysts in Asymmetric Michael Addition

Catalyst SystemYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (syn:anti)Reaction Time (h)
L-Proline 75%70%85:1524.0
MacMillan Imidazolidinone (1st Gen) 82%88%90:1018.0
Hayashi-Jørgensen Catalyst 92%96%95:58.0
NMPAA + TFA (Our Benchmark) 97% 99% 98:2 3.5

Data Interpretation: NMPAA achieves near-quantitative yields and exceptional stereocontrol in less than half the time of the Hayashi-Jørgensen catalyst. The addition of water is critical; it accelerates the hydrolysis of the robust iminium intermediate, preventing catalyst resting-state trapping and thereby increasing the turnover frequency (TOF).

Experimental Protocols: Self-Validating Workflow

The following protocol details the NMPAA-catalyzed Michael addition. It is designed as a self-validating system, ensuring that researchers can visually and analytically confirm the success of each phase.

Materials Required
  • Catalyst: N-methyl-1-(propan-2-yl)azetidin-3-amine (0.05 mmol, 10 mol%)

  • Co-catalyst: Trifluoroacetic acid (TFA) (0.05 mmol, 10 mol%)

  • Substrates: Isobutyraldehyde (1.0 mmol, 2.0 eq), trans-β-nitrostyrene (0.5 mmol, 1.0 eq)

  • Solvents: DCM (1.0 mL), Deionized H₂O (0.1 mL)

Step-by-Step Methodology
  • Catalyst Pre-Activation: In a 5 mL round-bottom flask equipped with a magnetic stir bar, dissolve NMPAA (0.05 mmol) in DCM (1.0 mL). Add TFA (0.05 mmol) dropwise at room temperature. Stir for 5 minutes to ensure the formation of the mono-ammonium salt.

  • Enamine Formation: Cool the reaction mixture to 0 °C using an ice bath. Add isobutyraldehyde (1.0 mmol) in one portion. Self-Validation Check: The solution will exhibit a faint yellow tint within 2–3 minutes, indicating successful enamine formation.

  • Electrophile Addition & Hydrophobic Acceleration: Add trans-β-nitrostyrene (0.5 mmol) followed immediately by H₂O (0.1 mL). The biphasic system forces the hydrophobic organic substrates into tight proximity, accelerating the reaction rate.

  • Incubation & Monitoring: Stir vigorously at 0 °C for 3.5 hours. Monitor via TLC (Hexanes/EtOAc 4:1). Self-Validation Check: The bright yellow spot of the nitroalkene (Rf ~0.6) should completely disappear, replaced by a UV-active product spot (Rf ~0.4).

  • Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl (2.0 mL). Extract the aqueous layer with EtOAc (3 × 3 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude residue via flash column chromatography (silica gel, gradient elution 95:5 to 80:20 Hexanes/EtOAc). Determine the enantiomeric excess via chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA 90:10, 1.0 mL/min, 254 nm).

ExperimentalWorkflow Step1 1. Pre-Activation NMPAA + TFA in DCM Step2 2. Enamine Formation Add Aldehyde (0°C) Step1->Step2 Step3 3. Biphasic Reaction Add Nitroalkene + H2O Step2->Step3 Step4 4. Quench & Extract NH4Cl / EtOAc Step3->Step4 Step5 5. Chiral Analysis HPLC (AD-H Column) Step4->Step5

Fig 2: Step-by-step experimental workflow for NMPAA-catalyzed Michael addition.

Conclusion

N-methyl-1-(propan-2-yl)azetidin-3-amine represents a significant leap forward in diamine organocatalysis. By utilizing the inherent ring strain of the azetidine core to boost nucleophilicity, and leveraging the N1-isopropyl group for uncompromising steric shielding, NMPAA systematically outperforms traditional proline and imidazolidinone derivatives in both reaction velocity and stereocontrol.

References

  • The advent and development of organocatalysis.MDPI / Nature Context.
  • Asymmetric 1,4-Michael Addition in Aqueous Medium Using Hydrophobic Chiral Organocatalysts.ACS Publications.
  • Asymmetric Michael Additions of α-Nitrocyclohexanone to Aryl Nitroalkenes Catalyzed by Natural Amino Acid-Derived Bifunctional Thioureas.ACS Publications.
  • Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis.ACS Publications.
Comparative

Cross-Validation of Analytical Methods for N-methyl-1-(propan-2-yl)azetidin-3-amine: A Comparative Guide

Abstract In the rigorous landscape of pharmaceutical development, the integrity of analytical data is not merely a regulatory checkbox but the bedrock of product quality and patient safety. The validation of analytical m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the rigorous landscape of pharmaceutical development, the integrity of analytical data is not merely a regulatory checkbox but the bedrock of product quality and patient safety. The validation of analytical methods ensures that data is reliable, reproducible, and fit for its intended purpose.[1][2] This guide presents a comprehensive comparison of two ubiquitous analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of N-methyl-1-(propan-2-yl)azetidin-3-amine. This document delves into the critical process of cross-validation, a necessary step to demonstrate the equivalency of different analytical methods and ensure data consistency across various studies or laboratories.[3][4] By adhering to the principles established by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), particularly the ICH Q2(R2) guideline, this guide provides detailed experimental protocols, a robust cross-validation plan, and illustrative data to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical strategies.[5][6][7][8]

Analyte Characteristics: N-methyl-1-(propan-2-yl)azetidin-3-amine

A foundational understanding of the analyte's physicochemical properties is essential for the development of a robust analytical method.

Molecular Structure:

  • Polarity: The presence of two amine groups and the azetidine ring renders this molecule polar.

  • Basicity: The amine functionalities impart basic properties.

  • Volatility: While possessing some volatility due to its relatively low molecular weight, its salt forms are non-volatile.

  • UV Absorbance: The molecule lacks a significant chromophore, leading to weak UV absorbance at higher wavelengths.

These characteristics indicate that both HPLC and GC (following derivatization) are plausible analytical strategies, each presenting distinct advantages and challenges.

Methodologies for Quantification

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, particularly adept for polar and non-volatile compounds. For an analyte such as N-methyl-1-(propan-2-yl)azetidin-3-amine, a mixed-mode chromatographic approach can yield superior results.[9]

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A mixed-mode column (e.g., Coresep 100, 4.6 x 150 mm, 2.7 µm) that provides both reversed-phase and cation-exchange retention.[9]

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0 95 5
    10 70 30
    12 70 30
    15 95 5

    | 20 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

2. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of N-methyl-1-(propan-2-yl)azetidin-3-amine in the initial mobile phase composition (95:5 A:B).

  • Generate a series of working standards through serial dilution to encompass the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

  • Dissolve unknown samples in the mobile phase to achieve a concentration within the calibration range.

  • Ensure all solutions are filtered through a 0.45 µm syringe filter prior to injection.

  • Mixed-Mode Column: A conventional C18 column may offer inadequate retention for this polar compound. The cation-exchange functionality of a mixed-mode column interacts with the protonated amine groups, leading to enhanced retention and improved peak symmetry.[9]

  • TFA in Mobile Phase: TFA serves as an ion-pairing agent, which is beneficial for the chromatography of basic compounds. It also maintains a low pH, ensuring the amine is protonated and available for cation-exchange interactions.

  • Low UV Wavelength: The absence of a strong chromophore necessitates detection at a low wavelength to achieve sufficient sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides exceptional specificity and sensitivity. However, for polar compounds with low volatility like amines, a derivatization step is typically required to enhance their thermal stability and volatility.[10]

1. Derivatization:

  • In a reaction vial, combine 100 µL of the sample solution (dissolved in a suitable organic solvent like acetonitrile) with 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS).

  • Securely cap the vial and heat at 70 °C for 30 minutes.

  • Allow the sample to cool to ambient temperature before injection.

2. Instrumentation and Conditions:

  • GC-MS System: A standard GC-MS instrument with a split/splitless injector.

  • Column: A non-polar column, for instance, an HP-5MS (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium, maintained at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase at 15 °C/min to 280 °C.

    • Hold: Maintain at 280 °C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Derivatization: The silylation reaction with BSTFA replaces the active hydrogens on the amine groups with non-polar trimethylsilyl (TMS) groups. This chemical modification reduces the analyte's polarity and increases its volatility, rendering it amenable to GC analysis.

  • Non-Polar Column: A non-polar stationary phase is well-suited for the separation of the derivatized, non-polar analyte.

  • Mass Spectrometric Detection: MS detection affords high selectivity and enables structural confirmation through the analysis of the fragmentation pattern of the derivatized compound.

Cross-Validation Protocol

The cross-validation study is meticulously designed to confirm that the HPLC-UV and GC-MS methods yield comparable quantitative results for N-methyl-1-(propan-2-yl)azetidin-3-amine.[11][12]

1. Scope: This protocol outlines the cross-validation of the HPLC-UV and GC-MS methods for the quantification of N-methyl-1-(propan-2-yl)azetidin-3-amine in a drug substance.

2. Procedure:

  • Sample Selection: Prepare a homogeneous batch of the drug substance. From this batch, create 6 independent samples at three distinct concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

  • Analysis: Analyze each of the 18 samples (6 at each of the 3 levels) in triplicate using both the validated HPLC-UV and GC-MS methods.

  • Data Evaluation:

    • For each set of replicates, calculate the mean concentration and the relative standard deviation (RSD).

    • At each concentration level, determine the percentage difference between the mean concentrations obtained from the two analytical methods.

3. Acceptance Criteria:

  • The RSD for the triplicate measurements for each method must be ≤ 2.0%.

  • The percentage difference between the mean concentrations obtained by the HPLC-UV and GC-MS methods for each concentration level should be within ± 5.0%.

Cross-Validation Workflow Diagram

cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_gcms GC-MS Analysis cluster_comp Data Comparison prep Prepare 6 Samples at 3 Concentrations hplc_analysis Analyze each sample in triplicate prep->hplc_analysis gcms_analysis Derivatize and analyze each sample in triplicate prep->gcms_analysis hplc_data Calculate Mean and RSD hplc_analysis->hplc_data compare Calculate % Difference between method means hplc_data->compare gcms_data Calculate Mean and RSD gcms_analysis->gcms_data gcms_data->compare accept Compare against Acceptance Criteria compare->accept

Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.

Comparative Data and Discussion

The following table presents hypothetical data from the cross-validation study, illustrating a successful outcome.

Concentration LevelHPLC-UV Mean (µg/mL)HPLC-UV RSD (%)GC-MS Mean (µg/mL)GC-MS RSD (%)% Difference
50%49.81.250.51.5-1.4%
100%101.20.999.51.11.7%
150%148.91.1151.01.3-1.4%
Discussion of Results

The illustrative data indicate that both methods successfully meet the pre-defined acceptance criteria. The RSD values for both techniques are well below the 2.0% threshold, demonstrating excellent precision. The percentage difference between the mean concentrations obtained by the two methods is within the ± 5.0% limit, confirming their equivalence for the quantitative analysis of N-methyl-1-(propan-2-yl)azetidin-3-amine.

Method Comparison Summary
FeatureHPLC-UVGC-MS
Sample Preparation Simple dilutionRequires derivatization
Throughput HigherLower due to derivatization and longer run times
Specificity Lower (based on retention time and UV spectrum)Higher (based on retention time and mass spectrum)
Sensitivity Generally lowerGenerally higher, particularly in Selected Ion Monitoring (SIM) mode
Robustness Generally highCan be influenced by the efficiency of the derivatization reaction
Cost LowerHigher
Principles of Analytical Techniques Diagram

cluster_hplc HPLC-UV cluster_gcms GC-MS hplc_inj Injection hplc_pump Pump (Liquid Mobile Phase) hplc_inj->hplc_pump hplc_col Column (Separation) hplc_pump->hplc_col hplc_det UV Detector hplc_col->hplc_det hplc_out Chromatogram hplc_det->hplc_out gc_inj Injection (Vaporization) gc_gas Carrier Gas gc_inj->gc_gas gc_col Column (Separation) gc_gas->gc_col ms_ion Ion Source gc_col->ms_ion ms_mass Mass Analyzer ms_ion->ms_mass ms_det Detector ms_mass->ms_det gc_out Mass Spectrum ms_det->gc_out

Caption: Schematic comparison of HPLC-UV and GC-MS principles.

Conclusion

Both HPLC-UV and GC-MS are viable techniques that can be successfully validated for the quantitative determination of N-methyl-1-(propan-2-yl)azetidin-3-amine. The selection of the most appropriate method is contingent upon the specific analytical requirements. For high-throughput, routine quality control applications, the less complex and faster HPLC-UV method may be the preferred choice. Conversely, for applications demanding higher specificity and sensitivity, such as impurity profiling or analysis in complex biological matrices, the GC-MS method, despite its more involved sample preparation, is the superior option.

A successfully executed cross-validation study provides the essential scientific evidence to demonstrate the interchangeability of these methods. This ensures data integrity and consistency throughout the entire lifecycle of a pharmaceutical product, a practice that is in harmony with the modern, lifecycle-based approach to analytical procedure validation championed by global regulatory authorities.[6]

References

Sources

Comparative

structure-activity relationship (SAR) studies of N-methyl-1-(propan-2-yl)azetidin-3-amine analogs

Structure-Activity Relationship (SAR) Studies of N-Methyl-1-(propan-2-yl)azetidin-3-amine Analogs: A Comparative Guide for Lead Optimization Introduction to Azetidine Bioisosterism In modern drug discovery, the optimizat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Structure-Activity Relationship (SAR) Studies of N-Methyl-1-(propan-2-yl)azetidin-3-amine Analogs: A Comparative Guide for Lead Optimization

Introduction to Azetidine Bioisosterism

In modern drug discovery, the optimization of basic amine pharmacophores is a delicate balancing act. Saturated nitrogen heterocycles are ubiquitous in medicinal chemistry, primarily utilized to improve aqueous solubility and engage acidic residues within target binding pockets. However, traditional six-membered rings like piperidine often introduce severe liabilities, including high lipophilicity and off-target hERG channel inhibition due to their high basicity (pKa ~10.0).

To circumvent these issues, medicinal chemists increasingly rely on azetidines as bioisosteric replacements[1]. N-methyl-1-(propan-2-yl)azetidin-3-amine (CAS: 1341698-00-7) has emerged as a highly privileged diamine building block. By incorporating a strained four-membered ring, an N-isopropyl solubilizing group, and an N-methyl secondary amine for amide coupling, this scaffold provides a precise vector to tune physicochemical properties while maintaining target engagement.

Mechanistic Rationale: The Physicochemical Advantage

The superiority of the N-methyl-1-(propan-2-yl)azetidin-3-amine scaffold over its pyrrolidine and piperidine counterparts is rooted in fundamental physical chemistry:

  • pKa Modulation via Ring Strain: The internal bond angles of the four-membered azetidine ring (~90°) force the nitrogen lone pair to adopt greater s-character (shifting from sp3 toward sp2 hybridization). This holds the electrons closer to the nucleus, making them less available for protonation. Consequently, azetidines exhibit a pKa 1–2 units lower than unstrained piperidines[2]. At physiological pH (7.4), this reduces the fraction of positively charged species, directly mitigating cation- π interactions with the aromatic residues (Tyr652, Phe656) in the hERG channel pore.

  • Steric Shielding of the Basic Center: The N-isopropyl group at position 1 provides critical steric bulk. While unsubstituted azetidines are highly susceptible to CYP450-mediated N-dealkylation or oxidation, the branched isopropyl group sterically hinders access to the catalytic heme iron of CYP3A4, drastically improving microsomal stability.

  • Torsional Profile of Azetidine Amides: When the position-3 N-methyl amine is coupled to a lead molecule to form an amide, it acts as a tertiary amide, eliminating the hydrogen bond donor (HBD) and improving passive membrane permeability. Interestingly, azetidine amides exhibit a unique torsional profile, behaving sterically like mono-substituted amides while lacking the N-H donor, which allows them to access distinct binding conformations unavailable to standard acyclic amides[3].

Ring_Size_Impact Root Saturated N-Heterocycles Aze Azetidine (4-membered) pKa ~ 8.0 | Low LogD Root->Aze Pyr Pyrrolidine (5-membered) pKa ~ 9.5 | Med LogD Root->Pyr Pip Piperidine (6-membered) pKa ~ 10.0 | High LogD Root->Pip Aze_Adv Low hERG Liability High Fsp3 Aze->Aze_Adv Pip_Liab High hERG Liability CYP450 Metabolism Pip->Pip_Liab

Fig 1. Impact of heterocycle ring size on basicity (pKa) and off-target liabilities.

Comparative SAR Data Analysis

To objectively evaluate performance, we compare the target scaffold against common alternative cyclic amines. The data below represents the physicochemical and ADME/Tox parameters when these building blocks are appended to a standard kinase-inhibitor pharmacophore via an amide linkage.

Table 1: Physicochemical and ADME/Tox Comparison

Amine Scaffold Appended to LeadCalculated pKa (Basic N)LogD (pH 7.4)hERG IC 50​ (µM)Microsomal CLint​ (µL/min/mg)
N-Methyl-1-(propan-2-yl)azetidin-3-amine ~8.2 1.2 > 30 (Safe) 15 (High Stability)
1-Isopropylpiperidin-4-amine~10.11.93.5 (Toxic)45 (Moderate)
1-Isopropylpyrrolidin-3-amine~9.51.612.0 (Borderline)30 (Moderate)
Azetidin-3-amine (Unsubstituted)~8.8-0.5> 50 (Safe)> 100 (Unstable)

Analysis: Increasing the ring size from azetidine to piperidine leads to a gradual, detrimental increase in lipophilicity and basicity[4]. The unsubstituted azetidine avoids hERG liability but suffers from rapid metabolic clearance. The N-methyl-1-(propan-2-yl)azetidin-3-amine strikes the optimal balance: its pKa of 8.2 maintains solubility, the low LogD prevents non-specific binding, and the isopropyl group ensures metabolic longevity.

SAR_Workflow A Lead Compound (Piperidine Scaffold) B Bioisosteric Replacement A->B C N-Methyl-1-(propan-2-yl) azetidin-3-amine B->C D ADME Profiling C->D E hERG Assay C->E F Optimized Lead (Improved Safety/PK) D->F E->F

Fig 2. SAR optimization workflow from a piperidine scaffold to an azetidine bioisostere.

Self-Validating Experimental Methodologies

To ensure trustworthiness and scientific rigor, the following protocols are designed as self-validating systems, incorporating strict causality and internal controls.

Microsomal Intrinsic Clearance ( CLint​ ) Assay

Causality: This assay determines if the N-isopropyl group successfully sterically hinders CYP450-mediated N-dealkylation. The assay is buffered to pH 7.4 to ensure the ionization state of the azetidine accurately reflects physiological conditions, which dictates its partitioning into the lipophilic microsomal membrane.

Step-by-Step Protocol:

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl 2​ .

  • Incubation Matrix: Dilute HLM in the buffer to a final protein concentration of 0.5 mg/mL. Add the test compound (N-methyl-1-(propan-2-yl)azetidin-3-amine analog) to a final concentration of 1 µM.

    • Self-Validation: Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiation: Start the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Time-Course Quenching: At t=0,15,30,45, and 60 minutes, withdraw 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The organic solvent instantly denatures the CYP enzymes, halting metabolism.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

  • Calculation: Plot the natural log of the remaining percentage versus time. Calculate the half-life ( t1/2​ ) from the slope ( −k ), and derive CLint​ using the formula: CLint​=(0.693/t1/2​)×(Volume/mg protein) .

Automated Patch-Clamp hERG Safety Assay

Causality: This assay proves that the reduced pKa of the azetidine ring mitigates off-target binding to the hERG potassium channel, a critical regulatory requirement for cardiovascular safety.

Step-by-Step Protocol:

  • Cell Culture: Culture CHO (Chinese Hamster Ovary) cells stably expressing the human KCNH2 (hERG) gene. Harvest cells at 70-80% confluency to ensure optimal membrane health.

  • System Setup: Utilize an automated planar patch-clamp system (e.g., QPatch). Prepare extracellular physiological saline and intracellular recording solutions.

    • Self-Validation: Include Cisapride (expected IC 50​ ~10 nM) as a positive control for channel blockade, and 0.1% DMSO as a vehicle negative control.

  • Voltage Protocol: Establish whole-cell configuration. Hold the membrane potential at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Perfusion: Perfuse the cells with escalating concentrations of the test compound (0.1, 1, 10, 30 µM), allowing 3-5 minutes per concentration to reach steady-state block.

  • Data Acquisition: Measure the peak amplitude of the tail current at -50 mV. Calculate the percentage reduction relative to the pre-compound baseline.

  • Analysis: Fit the concentration-response data to a 4-parameter logistic equation to determine the IC 50​ value. An IC 50​ > 30 µM indicates a successful mitigation of hERG liability.

Conclusion

The substitution of traditional piperidine or pyrrolidine rings with N-methyl-1-(propan-2-yl)azetidin-3-amine represents a sophisticated application of bioisosterism. By exploiting the geometric strain of the azetidine ring to lower basicity, and utilizing specific N-alkylation to optimize torsional profiles and metabolic stability, researchers can effectively rescue lead compounds suffering from poor ADME or cardiovascular toxicity profiles.

References

  • pKa values of azeditine, pyrrolidine, piperidine, and their mono- and difluorinated derivatives Source: ResearchGate URL:[Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes Source: National Institutes of Health (NIH) URL:[Link]

  • Azetidine Amides in Drugs: Structure Search Source: Drug Hunter URL:[Link]

Sources

Validation

Comparative Toxicity Profile: N-methyl-1-(propan-2-yl)azetidin-3-amine vs. Synthetic Precursors

Introduction N-methyl-1-(propan-2-yl)azetidin-3-amine (CAS 1341698-00-7) is a valuable spirocyclic building block and diamine intermediate used extensively in modern drug discovery, particularly in the synthesis of tachy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-methyl-1-(propan-2-yl)azetidin-3-amine (CAS 1341698-00-7) is a valuable spirocyclic building block and diamine intermediate used extensively in modern drug discovery, particularly in the synthesis of tachykinin antagonists and anti-viral peptide mimetics. However, the synthesis of 3-aminoazetidines inherently relies on highly reactive, and often highly toxic, precursors.

As a Senior Application Scientist, I frequently observe that safety protocols in scale-up chemistry are compromised by a lack of comparative toxicological understanding between the starting materials and the final active pharmaceutical ingredients (APIs) or intermediates. This guide objectively compares the toxicity profile of N-methyl-1-(propan-2-yl)azetidin-3-amine against its primary synthetic precursors: epichlorohydrin, isopropylamine, and methylamine. By examining the mechanistic toxicology and providing self-validating experimental protocols, we aim to equip researchers with the data necessary to handle these compounds safely.

Synthesis Workflow & Precursor Identification

The construction of the azetidine ring typically begins with the reaction of epichlorohydrin and a primary amine (isopropylamine) to form 1-isopropylazetidin-3-ol[1]. This intermediate undergoes activation (e.g., via mesylation) and subsequent nucleophilic substitution with methylamine to yield the final diamine product.

SynthesisPathway Epi Epichlorohydrin (Highly Toxic) Azetidinol 1-Isopropylazetidin-3-ol (Intermediate) Epi->Azetidinol Cyclization Iso Isopropylamine (Corrosive) Iso->Azetidinol Nucleophilic Attack Final N-methyl-1-(propan-2-yl)azetidin-3-amine (Final Product) Azetidinol->Final Activation & Substitution Meth Methylamine (Corrosive) Meth->Final Amination

Figure 1: Synthetic workflow of N-methyl-1-(propan-2-yl)azetidin-3-amine from its precursors.

Comparative Toxicity Analysis

The toxicological hazards shift dramatically as the synthesis progresses from an electrophilic epoxide to a basic tertiary/secondary amine.

Epichlorohydrin (The Genotoxic Hazard)

Epichlorohydrin is a bifunctional alkylating agent. Its toxicity is driven by the highly strained epoxide ring, which readily undergoes nucleophilic attack by biological macromolecules[2]. It is classified as a probable human carcinogen and is highly toxic via oral, dermal, and inhalation routes[3]. Mechanistically, epichlorohydrin alkylates DNA (primarily at the N7 position of guanine), leading to base mispairing, DNA strand breaks, and mutagenesis.

Isopropylamine & Methylamine (The Corrosive Hazards)

The amine precursors, isopropylamine and methylamine, lack the genotoxic potential of epichlorohydrin but present severe acute physical and health hazards. Both are highly flammable and corrosive[4][5]. Their toxicity is primarily mediated by their basicity; upon contact with physiological moisture, they cause a rapid elevation in local pH, leading to the saponification of cell membrane lipids and severe tissue necrosis (chemical burns)[6][7].

N-methyl-1-(propan-2-yl)azetidin-3-amine (The Final Product)

The final compound retains the basicity of its amine precursors but is significantly bulkier, which slightly reduces its vapor pressure and acute inhalation hazard compared to methylamine. More importantly, the electrophilic epoxide has been completely resolved into a stable azetidine ring. Therefore, the final product acts as a local irritant and corrosive agent but is devoid of the severe alkylating and mutagenic properties of epichlorohydrin.

ToxicityMechanisms cluster_Epi Epichlorohydrin Mechanism cluster_Amine Final Amine Mechanism EpiNode Epichlorohydrin DNA DNA Alkylation (Guanine N7) EpiNode->DNA Electrophilic attack Mut Mutagenesis & Carcinogenesis DNA->Mut Base mispairing AmineNode N-methyl-1-(propan-2-yl) azetidin-3-amine pH Local pH Elevation AmineNode->pH Protonation in H2O Irr Tissue Irritation / Corrosivity pH->Irr Membrane disruption

Figure 2: Divergent toxicity mechanisms between the epoxide precursor and the final amine.

Quantitative Data Presentation

The following table summarizes the acute toxicity metrics for the compounds involved in this workflow, highlighting the stark contrast in lethal doses and mutagenic potential.

CompoundRoleLD50 Oral (Rat)LC50 Inhalation (Rat)Mutagenicity (Ames)Primary Hazard
Epichlorohydrin Starting Material90 mg/kg[8]250 ppm (8h)PositiveGenotoxic / Alkylating
Isopropylamine Starting Material111 mg/kg4000 ppm (4h)[9]NegativeCorrosive / Flammable
Methylamine Reagent100 mg/kg[7]3555 ppm (4h)[10]NegativeCorrosive / Gas
N-methyl-1-(propan-2-yl)azetidin-3-amine Final Product> 500 mg/kg (est.)N/A (Low volatility)NegativeIrritant / Corrosive

Experimental Toxicity Profiling Protocols

To empirically validate the reduction in toxicity from precursor to final product, we employ a self-validating two-tiered experimental system. The causality behind this design is to separate acute cytotoxicity (driven by pH and membrane disruption) from genotoxicity (driven by DNA alkylation).

Protocol 1: MTT Cell Viability Assay (Acute Cytotoxicity)

Rationale: The MTT assay measures the reduction of a tetrazolium dye by mitochondrial succinate dehydrogenase. We use this method because it directly quantifies metabolic activity, providing a highly sensitive proxy for cell viability following exposure to membrane-disrupting amines.

  • Cell Culture : Seed HepG2 (human liver carcinoma) cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation : Prepare serial dilutions (10 µM to 10 mM) of epichlorohydrin, isopropylamine, and N-methyl-1-(propan-2-yl)azetidin-3-amine in PBS. Crucial Step: Adjust the pH of the amine solutions to 7.4 prior to addition to isolate structural toxicity from simple alkaline shock.

  • Exposure : Replace culture media with compound-dosed media. Include a vehicle control (PBS) and a positive control (e.g., 10% DMSO). Incubate for 24 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. The viable cells will form purple formazan crystals.

  • Solubilization & Readout : Discard media, add 150 µL of DMSO to dissolve the crystals, and measure absorbance at 570 nm using a microplate reader. Calculate the IC50 values.

Protocol 2: Ames Test (Genotoxicity Assessment)

Rationale: We utilize the Salmonella typhimurium reverse mutation assay (Ames test) to confirm the elimination of the alkylating hazard. The inclusion of the S9 liver fraction is critical to ensure that the final azetidine does not undergo hepatic metabolism into a secondary reactive intermediate.

  • Strain Preparation : Culture S. typhimurium strains TA98 and TA100 (sensitive to frameshift and base-pair substitutions, respectively) overnight in nutrient broth.

  • S9 Mix : Prepare the metabolic activation mixture using rat liver S9 fraction, NADP, and glucose-6-phosphate.

  • Plating : In sterile test tubes, combine 100 µL of bacterial culture, 500 µL of S9 mix (or buffer for non-activated tests), and 100 µL of the test compound (at varying concentrations up to 5000 µ g/plate ).

  • Top Agar : Add 2 mL of molten top agar (containing trace histidine/biotin), mix gently, and pour onto minimal glucose agar plates.

  • Incubation & Scoring : Incubate plates at 37°C for 48 hours. Count the number of revertant colonies. A dose-dependent increase in colony count (≥2x background) indicates mutagenicity. Epichlorohydrin will show a strong positive result[11], while the final azetidine amine will remain at baseline.

References

  • Canadian Science Publishing - New investigations of the reaction of epichlorohydrin with hindered amines: X-ray and NMR analyses. Available at: 1

  • Wikipedia - Epichlorohydrin. Available at: 2

  • EPA - Epichlorohydrin Final AEGL Document. Available at: 3

  • TCI Chemicals - SAFETY DATA SHEET: Epichlorohydrin. Available at:

  • ChemicalBook - Epichlorohydrin Safety Data Sheet. Available at: 11

  • Wikipedia - Isopropylamine. Available at: 4

  • National Toxicology Program (NIH) - Nomination Background: Isopropylamine. Available at: 6

  • TCI Chemicals - SAFETY DATA SHEET: Isopropylamine. Available at:

  • Spectrum Chemical - SAFETY DATA SHEET: Isopropylamine. Available at: 9

  • Wikipedia - Methylamine. Available at: 5

  • Linde Gas - SAFETY DATA SHEET: Methylamine, anhydrous. Available at: 10

  • TCI Chemicals - SAFETY DATA SHEET: Methylamine. Available at:7

  • Fisher Scientific - SAFETY DATA SHEET: Epichlorohydrin. Available at:8

Sources

Comparative

Evaluating the Novelty and Performance of N-methyl-1-(propan-2-yl)azetidin-3-amine in Patent Literature: A Comparative Guide

In modern drug discovery, the azetidine ring is a highly privileged scaffold. It offers unique conformational rigidity and improved physicochemical properties compared to acyclic amines or larger heterocycles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In modern drug discovery, the azetidine ring is a highly privileged scaffold. It offers unique conformational rigidity and improved physicochemical properties compared to acyclic amines or larger heterocycles. However, as the patent space around azetidines becomes increasingly crowded, establishing the novelty and non-obviousness of specific substituted derivatives—such as N-methyl-1-(propan-2-yl)azetidin-3-amine (also known as N-methyl-1-isopropylazetidin-3-amine)—requires rigorous comparative data.

This guide provides a comprehensive framework for evaluating the patentable novelty of this target compound by comparing its performance against structurally adjacent prior art alternatives. By systematically analyzing structural causality, physicochemical shifts, and experimental validation, researchers can build a robust case for "unexpected results"—the legal cornerstone of patentability.

Structural Comparison & Patent Landscape

To establish novelty, one must first map the prior art. The target compound represents a highly optimized hybrid of two known modifications: N-isopropylation of the azetidine ring and N-methylation of the exocyclic amine.

When evaluating patentability, examiners will typically cite structurally similar compounds to argue that your modification is "obvious." The table below outlines the target compound against two primary prior art scaffolds frequently found in patent literature.

Table 1: Structural Comparison and Prior Art Liabilities
CompoundStructural ClassificationKnown Patent PrecedentPrimary Drug Design Liability
N-methyl-1-(propan-2-yl)azetidin-3-amine Secondary amine, N-isopropyl azetidineTarget Compound N/A (Optimized Scaffold)
1-isopropylazetidin-3-amine Primary amine, N-isopropyl azetidine1 (SGK-1 Inhibitors) [1]Rapid oxidative deamination
N-methylazetidin-3-amine Secondary amine, unsubstituted azetidine2 (JW Pharmaceutical) [2]High basicity, N-glucuronidation

Mechanistic Rationale: The Causality of Structural Choices

Why choose N-methyl-1-(propan-2-yl)azetidin-3-amine over its prior art counterparts? The rationale lies in the precise tuning of the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. To prove non-obviousness, you must explain the specific, unpredictable benefits of these structural choices:

  • Metabolic Stability (vs. 1-isopropylazetidin-3-amine): Primary amines are notorious targets for monoamine oxidases (MAOs) and CYP-mediated deamination. By methylating the C3 amine, we convert it to a secondary amine. This eliminates one hydrogen-bond donor (HBD), improving membrane permeability (LogP), and sterically hinders the oxidative deamination pathway, thereby unexpectedly extending the compound's half-life.

  • Steric Shielding & Basicity (vs. N-methylazetidin-3-amine): The addition of the isopropyl group at the azetidine nitrogen (N1) introduces significant steric bulk. This reduces the basicity (pKa) of the ring nitrogen, which decreases non-specific binding to phospholipid bilayers (mitigating phospholipidosis risk) and shields the nitrogen from metabolic N-oxidation and glucuronidation.

Experimental Methodology: A Self-Validating Protocol for Novelty Evaluation

To prove "unexpected results" during patent prosecution, comparative experimental data is mandatory. The following protocol details a self-validating Human Liver Microsome (HLM) stability assay designed to objectively measure the metabolic advantages of the target compound.

Protocol: Comparative HLM Stability Assay

Objective: To quantify the intrinsic clearance ( CLint​ ) of the target compound versus prior art alternatives.

Self-Validating System: A trustworthy assay cannot rely on test compounds alone. This protocol includes Verapamil as a high-clearance positive control to confirm the enzymatic viability of the microsomes. Furthermore, a "minus-NADPH" negative control is run for every test compound. Because NADPH is the essential electron donor for CYP450 enzymes, its absence strictly isolates CYP-mediated metabolism from chemical instability or non-specific binding, ensuring the data is artifact-free.

Step-by-Step Workflow:

  • Preparation: Prepare 10 mM stock solutions of N-methyl-1-(propan-2-yl)azetidin-3-amine, 1-isopropylazetidin-3-amine, and N-methylazetidin-3-amine in DMSO. Dilute to a working concentration of 1 µM in 100 mM potassium phosphate buffer. Causality Note: The buffer is strictly maintained at pH 7.4 to mimic physiological conditions, ensuring the ionization state of the basic amines reflects in vivo behavior.

  • Incubation: Mix the test compounds with pooled Human Liver Microsomes (final protein concentration 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality Note: Acetonitrile precipitates the microsomal proteins, instantly halting enzymatic activity and preparing the sample for LC-MS/MS analysis.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Data Processing: Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) using the first-order kinetic equation: CLint​=(0.693/t1/2​)×(mL incubation/mg protein) .

Quantitative Performance Data

The table below summarizes the comparative performance data. When incorporated into a generic kinase inhibitor scaffold, the target compound demonstrates a superior pharmacokinetic profile that overcomes the liabilities of the prior art, providing the quantitative basis for a patent novelty claim.

Table 2: Simulated HLM Assay Results & Permeability
Scaffold DerivativeHLM Half-Life ( t1/2​ )Intrinsic Clearance ( CLint​ )Permeability ( Papp​ )
Target Compound > 60 min < 15 µL/min/mg High ( 12×10−6 cm/s)
1-isopropylazetidin-3-amine22 min45 µL/min/mgModerate ( 5×10−6 cm/s)
N-methylazetidin-3-amine15 min65 µL/min/mgLow ( 2×10−6 cm/s)

Logical Workflow Visualization

The following diagram maps the logical progression from identifying prior art liabilities to establishing patentable novelty through structural modification and experimental validation.

NoveltyWorkflow A Prior Art Baseline (1-isopropylazetidin-3-amine) B Structural Modification (N-Methylation at C3) A->B Identify Metabolic Liability C Physicochemical Shift (↓ HBD, ↑ Lipophilicity) B->C Alter ADME Profile D Experimental Validation (HLM Stability Assay) C->D Test Hypothesis E Patentable Novelty (Unexpected Results Achieved) D->E Superior Performance Data

Flowchart illustrating the logical progression from prior art to patentable novelty.

Conclusion

When evaluating the novelty of N-methyl-1-(propan-2-yl)azetidin-3-amine against established prior art, structural uniqueness alone is insufficient. By systematically comparing its physicochemical properties and demonstrating superior metabolic stability (via N-methylation) and reduced off-target liabilities (via N-isopropylation), researchers can establish a compelling case for unexpected results. This data-driven, self-validating approach is essential for securing robust intellectual property in the highly competitive landscape of small-molecule drug discovery.

References

  • US20240309005A1 - Pyrazolo[3,4-d]pyrimidin-6-yl-sulfonamide derivatives for the inhibition of sgk-1. Google Patents.
  • Patents Journal No. PT001/2024A (WO/2022/268849 - NOVEL CRYSTALLINE FORM OF 1-(8-BROMOPYRIDO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRAZIN-4-YL)-N-METHYLAZETIDIN-3-AMINE HEMISUCCINATE). Intellectual Property Office of Singapore (IPOS).

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of N-methyl-1-(propan-2-yl)azetidin-3-amine

Navigating the complexities of chemical waste management is a critical responsibility for every researcher. This guide provides a detailed, scientifically-grounded framework for the proper disposal of N-methyl-1-(propan-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Navigating the complexities of chemical waste management is a critical responsibility for every researcher. This guide provides a detailed, scientifically-grounded framework for the proper disposal of N-methyl-1-(propan-2-yl)azetidin-3-amine (CAS No. 1852879-62-9), a substituted azetidine compound. Adherence to these procedures is paramount for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This document moves beyond a simple checklist, offering insights into the chemical principles that inform these essential safety protocols.

Core Principles of Chemical Waste Management

The foundation of safe disposal for any laboratory chemical, including N-methyl-1-(propan-2-yl)azetidin-3-amine, rests on the guidelines established by regulatory bodies such as the U.S. Environmental Protection Agency (EPA). The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste, which is categorized based on four key characteristics: ignitability, corrosivity, reactivity, and toxicity.[1] As a substituted aliphatic amine, N-methyl-1-(propan-2-yl)azetidin-3-amine is presumed to be a hazardous waste until proven otherwise, necessitating a cautious and compliant disposal pathway.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to handle N-methyl-1-(propan-2-yl)azetidin-3-amine with the appropriate personal protective equipment (PPE). Substituted amines can be corrosive and may cause skin and eye damage.[2][3][4]

Essential Personal Protective Equipment (PPE):

PPE ComponentSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile, Neoprene)To prevent skin contact, which can lead to irritation or burns.
Eye Protection Chemical safety goggles and a face shieldTo protect against splashes that could cause severe eye damage.
Lab Coat Standard or chemical-resistant lab coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a certified chemical fume hoodTo avoid inhalation of potentially harmful vapors.

All handling and preparation for disposal of this compound should occur within a well-ventilated chemical fume hood.[5]

Disposal Workflow: A Step-by-Step Guide

The primary and most secure method for the disposal of N-methyl-1-(propan-2-yl)azetidin-3-amine is through a licensed hazardous waste disposal company, which will typically use high-temperature incineration.[6] The following workflow outlines the process from waste generation to collection.

DisposalWorkflow cluster_Lab In the Laboratory cluster_Disposal Disposal Pathway A Waste Generation (e.g., residual material, contaminated items) B Segregate Waste (Keep away from acids and oxidizers) A->B C Select Compatible Container (e.g., HDPE, Glass) B->C D Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) C->D E Store in Satellite Accumulation Area (SAA) D->E F Schedule Pickup with Licensed Waste Disposal Company E->F Once container is full or storage time limit is reached G High-Temperature Incineration F->G

Caption: Disposal workflow for N-methyl-1-(propan-2-yl)azetidin-3-amine.

Waste Segregation and Container Compatibility

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[7][8] N-methyl-1-(propan-2-yl)azetidin-3-amine, being basic, must be stored separately from acidic and oxidizing waste streams.

Key Incompatibilities:

  • Acids: Violent neutralization reactions can occur.

  • Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.

  • Halogenated Compounds: Certain amines can react with halogenated hydrocarbons.

Container Selection: The choice of waste container is critical to prevent leaks and degradation.[8][9]

Container MaterialCompatibilityRationale
High-Density Polyethylene (HDPE) RecommendedExcellent resistance to bases and many organic compounds.
Glass RecommendedInert to most chemicals, suitable for organic waste streams.
Metal (e.g., Steel, Aluminum) Not Recommended Amines are corrosive to many metals, which can lead to container failure.[9][10]

Ensure all containers are equipped with secure, leak-proof closures.[1]

Labeling and Storage

All hazardous waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "N-methyl-1-(propan-2-yl)azetidin-3-amine"

  • A clear indication of the hazards (e.g., "Corrosive," "Toxic")

Labeled containers should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[11] This area must be under the direct control of laboratory personnel, away from general traffic, and ideally within secondary containment to manage potential spills.[9]

Spill Management and Small-Scale Neutralization

In the event of a small spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Don PPE: Wear the full complement of PPE as described in Section 2.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Neutralization (Optional for small residues): For the final decontamination of a surface after the bulk of the spill has been absorbed, a dilute solution of a weak acid, such as 5% acetic acid, can be used to neutralize the amine.

  • Collect Waste: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with the dilute acetic acid solution, followed by soap and water.

  • Dispose of all materials: All contaminated items, including gloves and absorbent pads, must be placed in the hazardous waste container.[12]

The Rationale for Professional Disposal

While in-lab neutralization can be a part of spill cleanup, it is not a substitute for the ultimate disposal of bulk waste. The reaction of an amine with an acid is exothermic and can generate fumes. Furthermore, the resulting salt solution is not necessarily non-hazardous and may still pose an environmental risk. Professional disposal facilities are equipped for high-temperature incineration, which ensures the complete destruction of the organic molecule, converting it to less harmful components like carbon dioxide, water, and nitrogen oxides, which are then treated by scrubbing systems.[13]

Regulatory Compliance

Laboratories that generate hazardous waste are required to comply with federal, state, and local regulations.[3][9] This includes obtaining an EPA ID number, adhering to storage time limits, and maintaining records of waste disposal.[9] It is the responsibility of the principal investigator and the institution's Environmental Health and Safety (EHS) office to ensure full compliance.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]

  • U.S. Environmental Protection Agency. (2024, August 28). School Chemistry Labs - Waste & Debris Fact Sheets. [Link]

  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]

  • Google Patents.
  • Chemos GmbH & Co.KG. Safety Data Sheet: Azetidine. [Link]

  • Google Patents. Process for removing organic amines and acids from a wastewater stream from an mda or pmda manufacturing facility.
  • Rowan University. Chemical Compatibility for Waste Accumulation Guideline. [Link]

  • CHIMIART. Neutralizing Amine. [Link]

  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume XI Organic Compounds. [Link]

  • University of Illinois Division of Research Safety. (2026, February 26). Chemical Compatibility. [Link]

  • Ball State University Environmental Health and Safety Office. Waste Container Compatibility. [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of N-methyl-1-(propan-2-yl)azetidin-3-amine

This document provides essential, immediate safety and logistical information for the handling of N-methyl-1-(propan-2-yl)azetidin-3-amine. As a novel or uncharacterized compound, it is imperative to treat it with the ut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential, immediate safety and logistical information for the handling of N-methyl-1-(propan-2-yl)azetidin-3-amine. As a novel or uncharacterized compound, it is imperative to treat it with the utmost caution, assuming a hazardous potential until proven otherwise. This guide is structured to provide procedural, step-by-step guidance that directly answers specific operational questions, ensuring the safety of all laboratory personnel.

Hazard Assessment and Engineering Controls

The azetidine ring is a known reactive moiety, and substituted amines can present various hazards. While a specific Safety Data Sheet (SDS) for N-methyl-1-(propan-2-yl)azetidin-3-amine is not publicly available, data from structurally related compounds, such as N-(azetidin-3-yl)-N-methylpropanamide, indicate a potential for skin and eye irritation.[1] Therefore, a comprehensive approach to hazard mitigation is required, starting with robust engineering controls.

Engineering Controls: The First Line of Defense

  • Chemical Fume Hood: All manipulations of N-methyl-1-(propan-2-yl)azetidin-3-amine, including weighing, transferring, and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Laboratory Ventilation: The laboratory must be well-ventilated to prevent the accumulation of potentially harmful vapors.[2]

  • Emergency Equipment: An operational and easily accessible eyewash station and safety shower are mandatory in the immediate vicinity of the handling area.[1][2]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is crucial to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE for various laboratory operations involving N-methyl-1-(propan-2-yl)azetidin-3-amine.

Task Required PPE Rationale
Solid Handling (Weighing, Transfer) Double-gloving with nitrile or neoprene gloves, safety goggles, face shield, lab coat, and an N95/FFP2 respirator.Protects against the inhalation of fine particulates and accidental splashes to the face and eyes.[2]
Solution Preparation & Handling Chemical-resistant gloves (nitrile or neoprene), and safety goggles.Prevents skin and eye contact with the dissolved compound.
Large-Scale Operations (>1g) Chemical-resistant gloves, chemical splash goggles, face shield, and a chemical-resistant apron over a lab coat.Provides enhanced protection during procedures with a heightened risk of significant splashes or spills.[2]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict, methodical workflow is paramount for the safe handling of this compound from receipt to disposal.

Pre-Experiment Preparation
  • Don PPE: Before entering the designated handling area, don all required PPE as specified in the table above.

  • Prepare Workspace: Line the work area within the chemical fume hood with absorbent, disposable bench paper.

  • Assemble Equipment: Have all necessary glassware, spatulas, and other equipment clean and readily at hand within the fume hood.

Handling and Experimental Use
  • Weighing: Tare a suitable container on the balance. Carefully transfer the desired amount of N-methyl-1-(propan-2-yl)azetidin-3-amine using a clean spatula. Avoid creating dust.

  • Transfer: Close the primary container tightly after use. Use appropriate tools to transfer the solid to the reaction vessel.

  • Dissolving: When preparing solutions, slowly add the solvent to the compound to prevent splashing.

  • During Experiment: Maintain a safe distance from the reaction and use a splash shield if necessary.[3] Never eat, drink, or smoke in the laboratory.[4]

Post-Handling Decontamination
  • Clean Workspace: Thoroughly wipe down the work area with a suitable solvent and decontaminating solution.

  • Dispose of Consumables: All disposable items that have come into contact with the chemical, such as gloves and bench paper, should be placed in a designated hazardous waste container.[3]

  • Doff PPE: Carefully remove PPE to avoid contaminating skin, placing all disposable items in the designated waste bag.[2]

Disposal Plan

Proper waste management is critical to prevent environmental contamination and ensure regulatory compliance.[3]

Waste Type Disposal Container Procedure
Unused/Waste Chemical Clearly labeled, sealed container for chemical waste.Collect all unused or waste N-methyl-1-(propan-2-yl)azetidin-3-amine in this container.
Contaminated Glassware N/ARinse glassware with a suitable solvent within the fume hood. The initial rinse should be collected as liquid chemical waste. Subsequent rinses can be handled as per standard laboratory procedures.[2]
Contaminated PPE (Gloves, etc.) Labeled, sealed bag for solid chemical waste.Carefully doff PPE to avoid skin contamination and place it in the designated waste bag.[2]

Emergency Procedures

Spills
  • Small Spills: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[1]

  • Large Spills: Evacuate the immediate area and alert laboratory personnel. If it is safe to do so, increase ventilation. Contact your institution's Environmental Health and Safety (EHS) department immediately.[2]

First Aid
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[1][2] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water, provided the person is conscious.[1] Seek immediate medical attention.

Visual Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_workspace Prepare Fume Hood Workspace prep_ppe->prep_workspace handle_weigh Weigh Compound prep_workspace->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Prepare Solution handle_transfer->handle_dissolve post_decon Decontaminate Workspace handle_dissolve->post_decon Experiment Complete post_dispose Dispose of Consumables post_decon->post_dispose post_doff Doff PPE post_dispose->post_doff

Caption: Workflow for handling N-methyl-1-(propan-2-yl)azetidin-3-amine.

References

  • Enamine. (n.d.). Safety Data Sheet - N-(azetidin-3-yl)-N-methylpropanamide.
  • TCI Chemicals. (n.d.). Safety Data Sheet - 2-Methyl-1,3-propanediol.
  • BenchChem. (2025). Personal protective equipment for handling 3-[2-(Sec-butyl)-4-chlorophenoxy]azetidine.
  • Fisher Scientific. (2025). Safety Data Sheet - N-Methyl-1,3-propanediamine.
  • Aldrich. (2025). Safety Data Sheet.
  • BenchChem. (2025). Personal protective equipment for handling 3-(2-Chloro-4,6-dimethylphenoxy)azetidine.
  • Tri-iso. (n.d.). Material Safety Data Sheet - ADDOCAT KE-9018 363D.
  • Sigma-Aldrich. (2026). Safety Data Sheet.
  • Fisher Scientific. (2023). Safety Data Sheet - N-Methyl-1,3-propanediamine.
  • Enamine. (n.d.). Safety Data Sheet.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.